Pentachlorocyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3-pentachlorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl5/c4-1-2(5,6)3(1,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACJMSLMMMSESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(Cl)Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073366 | |
| Record name | Cyclopropane, pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073366 | |
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Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Pentachlorocyclopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
6262-51-7 | |
| Record name | 1,1,2,2,3-Pentachlorocyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropane, pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTACHLOROCYCLOPROPANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropane, pentachloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of pentachlorocyclopropane?
An In-depth Technical Guide to the Physical Properties of Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 6262-51-7) is a halogenated cyclic hydrocarbon with the molecular formula C₃HCl₅.[1][2][3] It presents as a colorless to pale yellow liquid with a faint, minty odor.[1][4][5] This compound serves as a valuable intermediate in synthetic chemistry, particularly in the preparation of more complex molecules like tetrachlorocyclopropene (B25203) and substituted phenyltrichlorocyclopropene derivatives.[6] Its high degree of chlorination and strained three-membered ring structure impart unique reactivity and physical characteristics. This document provides a comprehensive overview of its key physical properties, supported by experimental methodologies for their determination.
Physical and Chemical Properties
The physical properties of this compound have been reported across various sources. The following table summarizes the most frequently cited quantitative data. It is important to note that some discrepancies exist in the literature, particularly for properties sensitive to purity and measurement conditions, such as boiling point and flash point.
| Property | Value |
| Molecular Formula | C₃HCl₅ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Colorless to pale yellow liquid[1][4][5] |
| Odor | Faint, minty[1][4] |
| Density | 1.668 g/mL at 25 °C[5][7] |
| Boiling Point | 55-56 °C at 7 mmHg[7][8] 70 °C at 19 mmHg[4] 182.2 °C at 760 mmHg[2] |
| Melting Point | -5.0 °C[9] |
| Refractive Index (n²⁰/D) | 1.5169[7] |
| Flash Point | 101 °C (213.8 °F) - closed cup |
| Vapor Pressure | 1.12 mmHg at 25 °C[2] |
| Solubility | Insoluble in water; Sparingly soluble in non-polar organic solvents (e.g., hexane, benzene, toluene)[9] |
| Thermal Stability | Unstable above 100 °C; undergoes isomerization to 1,1,3,3,3-pentachloropropene[1][4] |
Experimental Protocols for Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.
Determination of Boiling Point at Reduced Pressure
Due to its thermal instability above 100 °C, the boiling point of this compound is determined under reduced pressure to prevent decomposition.[1][4]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum system, the boiling point is lowered.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump via a manostat or pressure controller to maintain a constant pressure.
-
Sample Preparation: Place a sample of this compound and a boiling chip or magnetic stir bar into the round-bottom flask.
-
Measurement: a. Gradually evacuate the system to the desired pressure (e.g., 7 mmHg). b. Begin heating the sample gently using a heating mantle. c. Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the measured pressure.
-
Data Reporting: The boiling point should be reported along with the corresponding pressure, for example, 55-56 °C / 7 mmHg.[7][8]
Determination of Density
The density of liquid samples can be accurately measured using a vibrating-tube densimeter.[10]
Principle: A U-shaped glass tube is electromagnetically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample; the change in frequency is directly related to the density of the sample.
Methodology:
-
Calibration: Calibrate the densimeter with two standards of known density, typically dry air and degassed, bidistilled water, at a controlled temperature (e.g., 25 °C).[10]
-
Sample Introduction: Inject the this compound sample into the measurement cell, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium with the instrument's Peltier thermostat, set to the desired temperature (25 °C).
-
Measurement: The instrument measures the oscillation period and automatically calculates the density. Modern instruments can apply viscosity corrections for high-precision measurements.[10]
-
Data Reporting: Report the density in g/mL or g/cm³ to three decimal places, specifying the temperature (e.g., 1.668 g/mL at 25 °C).
Determination of Refractive Index
The refractive index is a fundamental physical property that can be determined using a standard refractometer, such as an Abbé or digital refractometer.[10]
Principle: The refractive index (n) is the ratio of the speed of light in a vacuum to its speed in the substance. It is measured by observing the critical angle of refraction of a light beam (typically the sodium D-line at 589.3 nm) as it passes through the sample.[10]
Methodology:
-
Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.
-
Temperature Control: Set the instrument's temperature controller to 20 °C, as refractive index is temperature-dependent.
-
Sample Application: Apply a few drops of this compound to the surface of the measurement prism.
-
Measurement: Close the prism and allow the sample to equilibrate. The instrument will measure and display the refractive index.
-
Data Reporting: Report the dimensionless refractive index value, specifying the temperature and the wavelength of light used (e.g., n²⁰/D 1.5169).
Synthetic Pathways and Logical Relationships
This compound is a key building block in organic synthesis. Its primary utility lies in its role as a precursor to other chlorinated cyclic compounds and as a reactant in addition reactions. The following diagram illustrates its central role in several synthetic workflows.
Caption: Synthetic pathways to and reactions of this compound.
This workflow illustrates two primary methods for the synthesis of this compound: the addition of dichlorocarbene (generated from chloroform (B151607) and a strong base) to 1,2-trichloroethylene[11], and the direct chlorination of 3,3,3-trichloropropylene.[12] It also shows its subsequent conversion into several classes of valuable chemical compounds.[1][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 6262-51-7 [chemnet.com]
- 3. Cyclopropane, pentachloro- [webbook.nist.gov]
- 4. This compound – description and application - Georganics [georganics.sk]
- 5. China this compound CAS NO.6262-51-7 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound | 6262-51-7 [amp.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112279747B - Preparation method of this compound - Google Patents [patents.google.com]
- 12. CN102992947B - this compound preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachlorocyclopropane (C₃HCl₅) is a halogenated cyclic hydrocarbon of significant interest in synthetic organic chemistry. Its strained three-membered ring and extensive chlorination result in unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the chemical structure, bonding, and key reactions of this compound. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its thermal decomposition. This document is intended to serve as a valuable resource for researchers and professionals working with halogenated compounds and in the development of novel chemical entities.
Chemical Structure and Properties
This compound, systematically named 1,1,2,2,3-pentachlorocyclopropane, is a colorless liquid with a faint, minty odor.[1] The molecule consists of a cyclopropane (B1198618) ring where five of the six hydrogen atoms are substituted with chlorine atoms.
Molecular Structure
The fundamental structure is a three-membered carbon ring, which inherently possesses significant ring strain due to the deviation of the C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 60°. This high degree of ring strain is a dominant factor in its reactivity. The five chlorine substituents further influence the molecule's geometry and electronic properties through steric and inductive effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃HCl₅ | [1] |
| Molar Mass | 214.29 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, minty | [1] |
| Density | 1.668 g/cm³ | [1] |
| Boiling Point | 56 °C at 7 mmHg | [1] |
| Refractive Index (n_D) | 1.51 | [1] |
| CAS Number | 6262-51-7 | [1] |
Bonding and Electronic Structure
The bonding in this compound is characterized by the strained sigma bonds of the cyclopropane ring and the polar covalent C-Cl bonds. The high electronegativity of the chlorine atoms leads to a significant inductive withdrawal of electron density from the carbon ring, making the ring carbons electron-deficient. This electronic feature, combined with the inherent ring strain, makes the molecule susceptible to nucleophilic attack and ring-opening reactions.
The sole C-H bond in the molecule is activated by the adjacent chlorine atoms, making the proton acidic enough to be abstracted by a strong base. This property is exploited in the synthesis of tetrachlorocyclopropene (B25203) through dehydrohalogenation.[1]
Synthesis and Reactions
Synthesis of this compound
This compound is typically synthesized via the addition of dichlorocarbene (B158193) (:CCl₂) to trichloroethylene (B50587).[1] The dichlorocarbene is generated in situ from chloroform (B151607) and a strong base, often in the presence of a phase-transfer catalyst.
The following is a representative experimental protocol synthesized from various patent literature sources.[2]
Materials:
-
Trichloroethylene
-
Chloroform
-
50% aqueous sodium hydroxide (B78521) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add trichloroethylene and the phase-transfer catalyst.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution to the flask.
-
From the dropping funnel, add chloroform dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for several hours to ensure the reaction goes to completion.
-
After the reaction period, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthesis workflow for this compound.
Key Reactions
This compound is thermally unstable and undergoes a ring-opening isomerization to 1,1,3,3,3-pentachloropropene at temperatures above 100 °C.[1] This reaction is a unimolecular process that proceeds via a concerted mechanism.
Treatment of this compound with a strong base, such as potassium hydroxide, results in the elimination of hydrogen chloride (dehydrohalogenation) to yield tetrachlorocyclopropene.[1] This reaction highlights the acidity of the C-H bond in the molecule.
The key reactions of this compound can be summarized in the following diagram:
Caption: Key reactions of this compound.
Spectroscopic Data
While detailed spectral analyses with peak assignments for this compound are not widely available in public databases, the existence of its ¹³C NMR and IR spectra has been noted. For researchers requiring detailed spectroscopic characterization, it is recommended to acquire these spectra on purified samples.
Conclusion
This compound is a highly functionalized cyclopropane derivative with a rich chemistry dictated by its strained ring and extensive chlorination. Its synthesis from readily available starting materials and its utility as a precursor to other chlorinated compounds make it a molecule of continued interest in organic synthesis. This guide has provided a summary of its structure, properties, and key reactions, offering a foundational understanding for scientists and researchers in the field. Further computational and experimental studies are warranted to fully elucidate its structural parameters and spectroscopic characteristics.
References
Synthesis of Pentachlorocyclopropane from Trichloroethylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pentachlorocyclopropane from trichloroethylene (B50587), a process of significant interest for the creation of versatile chemical intermediates. The primary synthetic route involves the addition of dichlorocarbene (B158193) to trichloroethylene, a reaction often facilitated by phase-transfer catalysis for enhanced efficiency and yield. This document details the underlying reaction mechanism, presents quantitative data from various synthetic approaches, provides detailed experimental protocols, and illustrates key processes through workflow and pathway diagrams.
Core Synthesis Pathway: Dichlorocarbene Addition
The fundamental reaction for synthesizing this compound (C₃HCl₅) involves the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to trichloroethylene (C₂HCl₃).[1][2] Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform (B151607) (trichloromethane) and a strong base.[3][4]
The overall reaction can be summarized as follows:
C₂HCl₃ + :CCl₂ → C₃HCl₅[1]
Due to the immiscibility of the organic reactants (trichloroethylene, chloroform) and the aqueous base, this synthesis is commonly performed under phase-transfer catalysis (PTC) conditions.[5][6] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) anion from the aqueous phase to the organic phase, where it can deprotonate chloroform to generate dichlorocarbene.[3][7]
Quantitative Data Summary
The following tables summarize quantitative data from various reported experimental conditions for the synthesis of this compound from trichloroethylene. These examples highlight the impact of different bases, phase-transfer catalysts, and molar ratios on the reaction yield.
| Experiment | Trichloroethylene (mol) | Trichloromethane (mol) | Base (mol) | Phase-Transfer Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 0.2 | 0.3 | 0.3 (50% NaOH aq.) | Tetrabutylammonium (B224687) hydroxide (0.5g) | 3 | 30-40 | 90 | [8] |
| 2 | 0.2 | 0.3 | 0.3 (50% NaOH aq.) | Benzyltriethylammonium chloride (0.5g) | 3 | 30-40 | 90 | [8] |
| 3 | 0.2 | 0.3 | 0.3 (50% KOH aq.) | Benzyltriethylammonium chloride (0.5g) | 3 | 30 | 86 | [8] |
| 4 | 0.2 | 0.3 | 0.3 (50% NaOH aq.) | Polyethylene glycol 400 (0.5g) | 3 | Not Specified | 87 | [8] |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound based on established procedures.[8]
Protocol 1: Synthesis using Tetrabutylammonium Hydroxide as a Phase-Transfer Catalyst
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, add 26.2 g (0.2 mol) of 1,2-trichloroethylene, 0.5 g of tetrabutylammonium hydroxide, and 24 g (0.3 mol) of a 50% aqueous sodium hydroxide solution.
-
While stirring, add 35.71 g (0.3 mol) of trichloromethane dropwise to the mixture, maintaining the reaction temperature between 30-40°C.
-
Continue stirring the reaction mixture for 3 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow the phases to separate.
-
Collect the organic phase and purify by distillation to obtain this compound.
-
The expected yield is approximately 38.44 g (90%).
Protocol 2: Synthesis using Benzyltriethylammonium Chloride as a Phase-Transfer Catalyst
-
In a 250 mL three-necked flask, combine 35.71 g (0.3 mol) of chloroform, 0.5 g of benzyltriethylammonium chloride, and 24 g of a 50% aqueous sodium hydroxide solution.
-
Stir the mixture and add 26.2 g (0.2 mol) of 1,2-trichloroethylene dropwise, maintaining the reaction temperature at 30-40°C.
-
Stir the reaction for a total of 3 hours.
-
Upon completion, separate the organic layer from the aqueous layer.
-
Purify the crude product by distillation to yield this compound.
-
The anticipated yield is approximately 38.43 g (90%).
Visualizations
Reaction Mechanism and Phase-Transfer Catalysis Workflow
The following diagram illustrates the key steps in the synthesis of this compound, including the generation of dichlorocarbene and the role of the phase-transfer catalyst.
Caption: Workflow of phase-transfer catalyzed synthesis of this compound.
Logical Relationship of Reactants to Product
This diagram outlines the logical progression from starting materials to the final product.
Caption: Logical relationship of reactants and intermediates to the final product.
Further Considerations and Applications
This compound is a valuable synthetic intermediate.[9][10] For instance, it can be dehydrohalogenated with a base like potassium hydroxide to yield tetrachlorocyclopropene.[2][11] It is also used in the preparation of tris(dialkylamino)cyclopropenium (TDAC) salts, which have applications as phase-transfer catalysts themselves.[10] The compound is a colorless liquid with a faint minty odor and is thermally unstable above 100°C, at which point it can isomerize to 1,1,3,3,3-pentachloropropene.[2][9] Due to its reactivity, appropriate handling and storage procedures are necessary.
References
- 1. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. CN112279747B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. This compound – description and application - Georganics [georganics.sk]
- 10. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound technical grade, 90 6262-51-7 [sigmaaldrich.com]
In-Depth Technical Guide: Thermal Stability and Decomposition of Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability of pentachlorocyclopropane and its decomposition products. The information is intended for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.
Executive Summary
Thermal Decomposition Pathway
The principal thermal decomposition route for this compound is a unimolecular, first-order ring-opening isomerization. This reaction proceeds via a concerted transition state involving a chlorine atom migration, yielding exclusively 1,1,3,3,3-pentachloropropene.[3]
Decomposition Products
-
Primary Product: 1,1,3,3,3-Pentachloropropene is the sole product of the thermal isomerization of this compound under controlled gas-phase conditions.[1][3]
-
Potential High-Temperature Products: Under more extreme conditions such as pyrolysis or combustion, further degradation is expected to yield simpler, more stable molecules. While specific studies on this compound are limited, the decomposition of other chlorinated hydrocarbons suggests potential products could include hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO2).
Quantitative Data
The kinetics of the gas-phase isomerization of this compound have been investigated, yielding the following Arrhenius equation:
log₁₀(k/s⁻¹) = (14.16 ± 0.23) - (39,963 ± 500) / (4.576 * T) [3]
Where:
-
k is the first-order rate constant in s⁻¹
-
T is the absolute temperature in Kelvin
The following table summarizes the calculated first-order rate constants at various temperatures within the experimentally studied range of 440-490 K (167-217 °C).[3]
| Temperature (K) | Temperature (°C) | Rate Constant (k) s⁻¹ |
| 440 | 167 | 1.18 x 10⁻³ |
| 450 | 177 | 2.89 x 10⁻³ |
| 460 | 187 | 6.78 x 10⁻³ |
| 470 | 197 | 1.54 x 10⁻² |
| 480 | 207 | 3.39 x 10⁻² |
| 490 | 217 | 7.24 x 10⁻² |
Experimental Protocols
While the full detailed experimental protocol for the thermal decomposition of this compound is not available in the public domain, a representative methodology for a gas-phase unimolecular kinetics study can be constructed based on standard practices in the field.
Representative Gas-Phase Isomerization Protocol
Objective: To determine the first-order rate constant for the thermal isomerization of this compound in the gas phase.
Apparatus:
-
A static or flow pyrolysis reactor made of quartz or Pyrex, with a known surface-to-volume ratio.
-
A furnace with a programmable temperature controller capable of maintaining a stable temperature (± 0.5°C) in the reaction zone.
-
A high-vacuum line equipped with pressure gauges (e.g., capacitance manometer) for evacuating the reactor and introducing the reactant.
-
A sample inlet system for introducing a precise amount of this compound into the reactor.
-
An analytical system, typically a gas chromatograph (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID), for separation and quantification of the reactant and product.
Procedure:
-
Reactor Preparation: The reactor is evacuated to a high vacuum (<10⁻⁴ Torr) and heated to the desired reaction temperature.
-
Sample Introduction: A known pressure of this compound vapor is introduced into the heated reactor. The initial pressure is typically in the range of 10-50 Torr.[3]
-
Reaction Monitoring: At timed intervals, aliquots of the reaction mixture are withdrawn from the reactor and analyzed by GC.
-
Analysis: The GC analysis separates this compound from its isomer, 1,1,3,3,3-pentachloropropene. The peak areas are used to determine the partial pressures or concentrations of the reactant and product over time.
-
Data Treatment: The natural logarithm of the partial pressure of this compound is plotted against time. For a first-order reaction, this plot will be linear, and the negative of the slope will be the rate constant (k) at that temperature.
-
Arrhenius Parameters: The experiment is repeated at several different temperatures, and the Arrhenius plot of ln(k) versus 1/T is constructed to determine the activation energy and the pre-exponential factor.
Visualizations
Decomposition Pathway of this compound
Caption: Thermal isomerization of this compound.
Experimental Workflow for Gas-Phase Kinetic Study
Caption: Gas-phase thermal decomposition experimental workflow.
References
An In-depth Technical Guide to the Spectroscopic Data of Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachlorocyclopropane (C₃HCl₅) is a halogenated organic compound of significant interest in synthetic chemistry. Its strained three-membered ring and extensive chlorination lead to unique chemical reactivity, making it a valuable precursor in the synthesis of various complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented to aid researchers in their laboratory work.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the addition of dichlorocarbene (B158193) to trichloroethylene (B50587). The following protocol is adapted from established synthetic procedures.
Materials:
-
Trichloroethylene
-
Chloroform (B151607) (trichloromethane)
-
Sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
A solution of trichloroethylene and a phase-transfer catalyst in chloroform is prepared in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
The flask is cooled in an ice bath, and a concentrated aqueous solution of sodium hydroxide is added dropwise with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours.
-
The mixture is then diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
A sample of this compound (typically 10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon environment.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
For a liquid sample like this compound, the spectrum can be recorded neat by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, an attenuated total reflectance (ATR) accessory can be used.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Electron ionization (EI) is a common method for generating ions.
-
The instrument is calibrated, and the sample is introduced into the ion source.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Presentation
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Singlet | 1H | C-H |
Note: The exact chemical shift can vary slightly depending on the solvent and instrument.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~40 - 50 | C-H |
| ~60 - 70 | CCl₂ |
| ~70 - 80 | CCl₂ |
Note: Due to the complexity of the molecule and the influence of the chlorine atoms, the exact assignment of the dichlorinated carbons can be challenging without further 2D NMR experiments.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | C-H stretch |
| ~1400 | Medium | C-H bend |
| ~1000 - 800 | Strong | C-Cl stretch |
| ~700 | Strong | C-Cl stretch |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 212/214/216/218/220 | Variable | [M]⁺ (Molecular ion cluster) |
| 177/179/181 | High | [M-Cl]⁺ |
| 142/144/146 | Medium | [M-Cl₂-H]⁺ |
| 107/109 | Medium | [C₃Cl₂H]⁺ |
Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic clusters of peaks for chlorine-containing fragments.
Mandatory Visualization
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Logical Relationships in Spectroscopic Data Analysis
The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural elucidation of this compound.
Caption: Integration of data from different spectroscopic methods for structural elucidation.
Pentachlorocyclopropane (CAS 6262-51-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for pentachlorocyclopropane (CAS 6262-51-7). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.
Core Properties
This compound is a colorless to pale yellow liquid with a faint, minty odor.[1][2] It is a synthetic, chlorinated cyclopropane (B1198618) derivative with the chemical formula C₃HCl₅.[1][2]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃HCl₅ | [1] |
| Molecular Weight | 214.31 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid with a faint, minty odor | [1][2] |
| Density | 1.668 g/mL at 25 °C | [3] |
| Boiling Point | 55-56 °C at 7 mmHg | [3] |
| Refractive Index | n20/D 1.5169 | [3] |
| Flash Point | 101 °C (closed cup) | [3] |
| Thermal Stability | Thermally unstable above 100 °C, undergoing isomerization | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is reported to conform to the structure of this compound.
-
¹³C NMR: PubChem lists the availability of a ¹³C NMR spectrum for this compound.[2]
-
Infrared (IR) Spectroscopy: The infrared spectrum is reported to be consistent with the molecular structure of this compound.
-
Mass Spectrometry (GC-MS): GC-MS data is available for this compound, with a prominent peak observed in the mass spectrum.[2]
Synthesis of this compound
This compound can be synthesized through several routes. The most common methods involve the addition of dichlorocarbene (B158193) to trichloroethylene (B50587) or the chlorination of a trichloropropylene isomer.
Synthesis from Trichloroethylene and Sodium Trichloroacetate (B1195264)
A well-established method for the laboratory-scale synthesis of this compound involves the reaction of trichloroethylene with sodium trichloroacetate.[4]
Experimental Protocol:
-
A solution of sodium trichloroacetate is prepared.
-
Trichloroethylene is added to the solution.
-
The reaction mixture is heated, leading to the in-situ generation of dichlorocarbene, which then adds to the trichloroethylene.
-
The resulting this compound is isolated and purified.
Synthesis via Phase-Transfer Catalysis
A more recent and efficient method utilizes phase-transfer catalysis for the reaction of 1,2-trichloroethylene and chloroform.[5]
Experimental Protocol:
-
1,2-trichloroethylene, a strong base (such as sodium hydroxide (B78521) or potassium hydroxide), and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) are mixed.[5]
-
Chloroform is added to the mixture. The reaction proceeds at a controlled temperature, typically between 30-40 °C.[5]
-
The reaction is a phase-transfer catalyzed carbene addition.[5]
-
Upon completion, the organic layer containing this compound is separated, washed, and purified, often by distillation.[5]
Synthesis by Chlorination of 3,3,3-Trichloropropylene
This compound can also be prepared by the chlorination of 3,3,3-trichloropropylene.[6]
Experimental Protocol:
-
3,3,3-trichloropropylene is used as the starting material.[6]
-
Chlorine gas is introduced to the starting material at a temperature ranging from 0 to 100 °C. The reaction can be carried out in the presence of a catalyst, such as an anhydrous Fe³⁺ or Fe²⁺ compound.[6]
-
The reaction is an addition of chlorine across the double bond, followed by ring closure.[6]
-
The product, this compound, is then isolated and purified from the reaction mixture.[6]
Reactivity and Applications
This compound is a reactive molecule primarily used as an intermediate in the synthesis of other chemical compounds. Its reactivity is characterized by its thermal instability and susceptibility to dehydrohalogenation.
Thermal Isomerization
Above 100 °C, this compound undergoes a rapid ring-opening isomerization to exclusively yield 1,1,3,3,3-pentachloropropene.[7]
Caption: Thermal isomerization of this compound.
Dehydrohalogenation to Tetrachlorocyclopropene (B25203)
This compound can be smoothly dehydrochlorinated to tetrachlorocyclopropene by reaction with a strong base, such as concentrated aqueous potassium hydroxide.[1][4] This reaction is a key step in the synthesis of various cyclopropene (B1174273) derivatives.
Experimental Protocol:
-
This compound is treated with a concentrated aqueous solution of potassium hydroxide (e.g., 18 M).[3]
-
The reaction mixture is heated to approximately 80-85 °C.[3]
-
The dehydrohalogenation reaction occurs, eliminating a molecule of hydrogen chloride and forming the double bond of tetrachlorocyclopropene.[4]
-
The tetrachlorocyclopropene product is then isolated from the reaction mixture and purified.
Caption: Dehydrohalogenation of this compound.
Synthesis of Triaminocyclopropenium (TAC) Salts
A significant application of this compound is in the synthesis of triaminocyclopropenium (TAC) salts.[7] These stable cationic species have applications in various areas of chemistry. The reaction typically involves the direct reaction of this compound with a secondary amine.[7]
Caption: Synthesis of TAC salts from this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
-
GHS Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Toxicology: In dermal lethal-dose studies in rats, it caused tremors and necrotic gastrointestinal changes.[7] Oral lethal-dose studies in rats showed effects such as changes in the visual field, somnolence, and convulsions.[7]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if ventilation is inadequate.
Storage and Handling
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat and incompatible materials.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
This technical guide provides a summary of the available information on this compound (CAS 6262-51-7). For more detailed information, researchers are encouraged to consult the cited references.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3HCl5 | CID 22631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound technical grade, 90 6262-51-7 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN112279747B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN102992947B - this compound preparation method - Google Patents [patents.google.com]
- 7. This compound – description and application - Georganics [georganics.sk]
The Discovery and Enduring Utility of Pentachlorocyclopropane: A Technical Guide
An in-depth exploration of the synthesis, properties, and historical significance of a versatile chlorinated cyclopropane (B1198618).
Abstract
Pentachlorocyclopropane (C₃HCl₅), a halogenated cyclic hydrocarbon, has carved a niche for itself in synthetic organic chemistry since its definitive synthesis and characterization. This technical guide delves into the historical context of its discovery, detailing the pioneering experimental work that first brought it to light. We will explore its chemical and physical properties, supported by a comprehensive summary of quantitative data. Furthermore, this document provides a detailed account of the seminal experimental protocols for its synthesis and key reactions, offering a practical resource for researchers. Through illustrative diagrams of its core chemical transformations, this guide aims to provide a thorough understanding of this compound's synthesis, reactivity, and its role as a precursor to other valuable compounds.
Introduction
The study of strained ring systems has long been a fertile ground for chemical innovation, pushing the boundaries of our understanding of bonding and reactivity. Among these, the cyclopropane ring, with its inherent ring strain, presents a unique platform for chemical transformations. The introduction of multiple halogen atoms to this small ring further accentuates its reactivity and opens up novel synthetic pathways. This compound, a colorless liquid with a faint minty odor, stands as a key example of such a molecule.[1] Its discovery was a significant step in the broader exploration of halogenated cyclopropanes, providing a stable yet reactive intermediate for further chemical elaboration. This guide will trace the history of its discovery, focusing on the seminal work that established its synthesis and initial chemical characterization.
Discovery and First Synthesis
The first practical and well-documented synthesis of this compound was reported by Stephen W. Tobey and Robert West in 1966.[2] Their work provided a straightforward method for the preparation of this compound, which had previously been elusive. The synthesis involves the addition of dichlorocarbene (B158193) (:CCl₂) to trichloroethylene (B50587).[1][2]
The dichlorocarbene is generated in situ from the thermal decomposition of sodium trichloroacetate (B1195264).[2] This method, while offering a modest yield of 22%, proved to be highly effective due to the low cost and ready availability of the starting materials, allowing for large-scale preparations.[2]
Physicochemical Properties
This compound is a colorless, mobile liquid at room temperature.[1][2] It is characterized by a faint, minty odor.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃HCl₅ | [1][3] |
| Molecular Weight | 214.31 g/mol | [4][5] |
| Appearance | Colorless liquid | [1][6] |
| Odor | Mild, minty | [1] |
| Density | 1.668 g/mL at 25 °C | [1][4] |
| Boiling Point | 55-56 °C at 7 mmHg | [4] |
| 56 °C at 7 mmHg | [1] | |
| 70 °C at 19 mmHg | [7] | |
| 328.7 K (55.55 °C) at 0.009 bar | [3] | |
| Refractive Index | n20/D 1.5169 | [4] |
| nD 1.51 | [1] | |
| CAS Number | 6262-51-7 | [3][6][8] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound as described by Tobey and West.
Synthesis of this compound
The synthesis is achieved through the reaction of sodium trichloroacetate with trichloroethylene in 1,2-dimethoxyethane (B42094).
Procedure:
-
A mixture of 185 g (1.0 mol) of anhydrous sodium trichloroacetate and 650 mL (7.2 mol) of trichloroethylene in 700 mL of 1,2-dimethoxyethane is heated to reflux with vigorous stirring.
-
The reflux is continued for a period of 48 hours.
-
After cooling, the reaction mixture is filtered to remove the resulting sodium chloride and any unreacted sodium trichloroacetate.
-
The filtrate is then concentrated by distillation at atmospheric pressure.
-
The residue is subsequently fractionally distilled under reduced pressure to yield the pure this compound.
The reported yield for this procedure is approximately 22%.[2]
Chemical Reactions and Reactivity
This compound is a versatile intermediate that undergoes several key chemical transformations. Its reactivity is largely dictated by the strained cyclopropane ring and the presence of multiple chlorine atoms.
Dehydrochlorination to Tetrachlorocyclopropene
One of the most significant reactions of this compound is its smooth dehydrochlorination to tetrachlorocyclopropene.[2] This reaction is typically carried out using a strong base, such as potassium hydroxide.[1][2] Tetrachlorocyclopropene is a valuable precursor for a wide range of other cyclopropene (B1174273) compounds.[2]
Thermal Isomerization
This compound is thermally unstable and undergoes a ring-opening isomerization at temperatures above 100 °C.[1][2] This process exclusively yields 1,1,3,3,3-pentachloropropene.[1][2]
Visualizing the Chemistry of this compound
The following diagrams, generated using the DOT language, illustrate the key chemical pathways related to this compound.
Caption: Synthesis of this compound from Sodium Trichloroacetate and Trichloroethylene.
Caption: Key Reactions of this compound: Dehydrochlorination and Thermal Isomerization.
Conclusion
The discovery and synthesis of this compound by Tobey and West marked a significant advancement in the field of strained-ring chemistry. Their work not only provided a reliable method for the preparation of this compound but also opened the door to the synthesis of a variety of other interesting and useful molecules, most notably tetrachlorocyclopropene. The detailed experimental protocols and an understanding of its chemical reactivity continue to be of value to researchers and drug development professionals. The legacy of this seemingly simple molecule underscores the importance of fundamental synthetic research in driving chemical innovation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopropane, pentachloro- [webbook.nist.gov]
- 4. This compound technical grade, 90 6262-51-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C3HCl5 | CID 22631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound – description and application - Georganics [georganics.sk]
- 8. Cyclopropane, pentachloro- [webbook.nist.gov]
An In-depth Technical Guide to the Dehydrohalogenation of Pentachlorocyclopropane to Tetrachlorocyclopropene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the dehydrohalogenation of pentachlorocyclopropane, a critical reaction for the synthesis of tetrachlorocyclopropene (B25203). Tetrachlorocyclopropene is a valuable reagent in organic synthesis, serving as a precursor for various cyclopropene (B1174273) derivatives and other complex molecules relevant to drug discovery and materials science. This guide details the underlying reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and presents visual workflows to facilitate a thorough understanding of this important transformation.
Introduction
The conversion of this compound to tetrachlorocyclopropene is a classic example of a dehydrohalogenation reaction, a subset of elimination reactions.[1] This process involves the removal of a hydrogen and a chlorine atom from adjacent carbons on the cyclopropane (B1198618) ring, leading to the formation of a double bond and yielding the corresponding cyclopropene.[1] The high degree of chlorination and the inherent ring strain of the cyclopropane moiety present unique considerations for this reaction, making a detailed understanding of the reaction conditions and mechanism essential for successful synthesis.
Reaction Mechanism
The dehydrohalogenation of this compound proceeds via an E2 (bimolecular elimination) mechanism. This is a concerted, one-step process where a strong base abstracts a proton from the carbon atom adjacent to the carbon bearing the leaving group (a chlorine atom). Simultaneously, the carbon-chlorine bond breaks, and a new π-bond is formed between the two carbon atoms.
The key steps of the E2 mechanism for this reaction are as follows:
-
Proton Abstraction: A strong base, typically a hydroxide (B78521) ion (OH⁻) from potassium hydroxide, attacks and removes the acidic hydrogen atom from one of the chlorinated carbons of the this compound ring.
-
Concerted Bond Reorganization: As the base abstracts the proton, the electrons from the carbon-hydrogen bond shift to form a double bond between the two adjacent carbon atoms.
-
Leaving Group Departure: Simultaneously, the chlorine atom on the adjacent carbon departs as a chloride ion (Cl⁻), taking its bonding electrons with it.
This concerted process requires a specific anti-periplanar geometry between the hydrogen being abstracted and the leaving group for optimal orbital overlap. In the rigid cyclopropane ring, this geometric constraint influences the reaction rate and regioselectivity.
Caption: E2 Mechanism for the Dehydrohalogenation of this compound.
Experimental Protocols
The following experimental protocol is based on established synthetic methods for the dehydrohalogenation of this compound.
Materials:
-
This compound (C₃HCl₅)
-
Potassium hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide in the chosen solvent (e.g., ethanol) with gentle heating and stirring.
-
Addition of Substrate: To the prepared basic solution, add this compound dropwise at a controlled rate. The reaction is exothermic, and the addition rate should be managed to maintain a steady reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-85°C) and maintain it for the specified reaction time with continuous stirring.[2] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, multiple times to ensure complete recovery of the product.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude tetrachlorocyclopropene can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Caption: General Experimental Workflow for Tetrachlorocyclopropene Synthesis.
Data Presentation
The yield and efficiency of the dehydrohalogenation of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported procedures.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 18M aq. KOH | Water | 80-85 | Not Specified | High (Implied) | [2] |
| KOH | Ethanol | Reflux | Not Specified | Good (Implied) | Generic Protocol |
Note: Detailed quantitative data from primary literature under varying conditions is often proprietary or not extensively published in a comparative format. The conditions provided are based on commonly cited and effective methods.
Spectroscopic Characterization of Tetrachlorocyclopropene
The identity and purity of the synthesized tetrachlorocyclopropene can be confirmed by various spectroscopic techniques.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of tetrachlorocyclopropene is expected to show two distinct signals corresponding to the two types of carbon atoms in the molecule: the sp² hybridized carbons of the double bond and the sp³ hybridized carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C double bond stretch within the strained cyclopropene ring.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of tetrachlorocyclopropene, along with a characteristic isotopic pattern due to the presence of four chlorine atoms.
Conclusion
The dehydrohalogenation of this compound is a reliable and efficient method for the synthesis of tetrachlorocyclopropene. A thorough understanding of the E2 reaction mechanism, careful control of experimental parameters such as base concentration, temperature, and reaction time, and appropriate purification techniques are crucial for obtaining a high yield of the pure product. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
An In-Depth Technical Guide to the Ring-Opening Isomerization of Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachlorocyclopropane, a strained cyclic halogenated hydrocarbon, undergoes a facile ring-opening isomerization upon thermal activation to yield 1,1,3,3,3-pentachloropropene. This transformation is a first-order, unimolecular process that proceeds cleanly in the gas phase. This technical guide provides a comprehensive overview of this isomerization, including its reaction mechanism, kinetics, and a detailed, plausible experimental protocol for its execution and analysis in a laboratory setting. Quantitative kinetic data derived from the established Arrhenius equation is presented in a structured format to facilitate understanding and application.
Introduction
The study of ring-opening reactions of strained carbocyclic systems is of significant interest in organic chemistry, providing insights into reaction mechanisms and affording pathways to valuable acyclic compounds. This compound is a thermally labile molecule that readily undergoes isomerization to an isomeric pentachloropropene. Understanding the kinetics and mechanism of this rearrangement is crucial for controlling the synthesis of its products and for predicting the behavior of similar halogenated cyclopropanes. This guide synthesizes the available scientific literature to present a detailed technical overview of this reaction.
Reaction Mechanism and Kinetics
The thermal ring-opening isomerization of this compound is a concerted process involving the migration of a chlorine atom and the simultaneous cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring. The reaction proceeds via a unimolecular pathway, meaning that the rate of reaction is dependent only on the concentration of the this compound reactant.
The primary product of this isomerization is exclusively 1,1,3,3,3-pentachloropropene.[1][2] The reaction is well-described by first-order kinetics.[1]
The temperature dependence of the reaction rate constant (k) is defined by the Arrhenius equation:
log₁₀(k/s⁻¹) = (14.16 ± 0.23) – (39,963 ± 500) / (4.576 * T) [1]
where T is the temperature in Kelvin.
Quantitative Data
The following table presents the calculated first-order rate constants for the isomerization of this compound at various temperatures, derived from the Arrhenius equation.
| Temperature (K) | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 440 | 167 | 1.18 x 10⁻⁴ |
| 450 | 177 | 2.45 x 10⁻⁴ |
| 460 | 187 | 4.93 x 10⁻⁴ |
| 470 | 197 | 9.66 x 10⁻⁴ |
| 480 | 207 | 1.84 x 10⁻³ |
| 490 | 217 | 3.44 x 10⁻³ |
Experimental Protocols
While a specific, detailed experimental protocol for the ring-opening isomerization of this compound is not extensively detailed in the available literature, a plausible procedure can be constructed based on general methodologies for gas-phase kinetic studies of thermal rearrangements.
Materials and Equipment
-
This compound: (Purity > 98%)
-
Inert Gas: Nitrogen or Argon (High purity)
-
Static Vacuum System: Comprising a Pyrex reaction vessel of known volume, connected to a high-vacuum line equipped with pressure gauges (e.g., McLeod gauge), and a means of introducing the reactant.
-
Constant Temperature Furnace: Capable of maintaining the reaction vessel at a stable temperature (± 0.1 °C) within the range of 440-490 K.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system: For quantitative analysis of the reaction mixture.
-
Standard Glassware: For sample handling.
Experimental Procedure
-
System Preparation: The static vacuum system, including the reaction vessel, is thoroughly cleaned, dried, and evacuated to a high vacuum (e.g., 10⁻⁵ Torr).
-
Reactant Introduction: A known pressure of this compound vapor is introduced into the evacuated reaction vessel. The pressure should be within the range of 10-50 Torr to ensure the reaction remains in the unimolecular regime.[1]
-
Initiation of Reaction: The reaction vessel is brought to the desired reaction temperature by the pre-heated furnace. Time measurement begins once the vessel reaches the target temperature.
-
Reaction Monitoring: The progress of the isomerization is monitored by periodically withdrawing small aliquots of the gas-phase reaction mixture at known time intervals.
-
Sample Analysis: The withdrawn aliquots are analyzed by GC-MS to determine the relative concentrations of this compound and 1,1,3,3,3-pentachloropropene. This allows for the calculation of the extent of reaction over time.
-
Data Analysis: The first-order rate constant (k) is determined from the slope of a plot of the natural logarithm of the concentration of this compound versus time.
Visualizations
Signaling Pathway
Caption: Reaction pathway for the thermal isomerization of this compound.
Experimental Workflow
Caption: Workflow for the gas-phase isomerization of this compound.
References
Navigating the Solution: A Technical Guide to the Solubility of Pentachlorocyclopropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pentachlorocyclopropane in various organic solvents. Understanding the solubility of this compound is crucial for its effective handling, application in synthesis, and potential integration into drug discovery and development workflows. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes the existing qualitative information, outlines standard experimental protocols for solubility determination, and discusses the compound's relevance in chemical and pharmaceutical research.
Core Concepts: Solubility of this compound
This compound (C₃H₃Cl₅) is a halogenated hydrocarbon characterized by a three-membered carbon ring with five chlorine substituents.[1] This structure results in a non-polar nature, which is the primary determinant of its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile; it is more likely to dissolve in solvents with similar low polarity.[1]
Qualitative Solubility Data
Based on available literature, the solubility of this compound can be summarized as follows:
| Solvent Class | Specific Solvents | Solubility Description | Reference |
| Water | Water | Insoluble | [1] |
| Non-Polar/Low-Polarity Organic Solvents | Hexane, Benzene, Toluene | Sparingly Soluble | [1] |
The high degree of chlorination contributes to its hydrophobicity, rendering it insoluble in water.[1] In contrast, it exhibits some level of solubility in non-polar organic solvents.[1] It is important to note that "sparingly soluble" is a qualitative term, and the precise solubility limits would need to be determined experimentally for specific applications.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, standardized experimental methods can be employed. The following protocols are generally applicable for determining the solubility of solid or liquid organic compounds like this compound in organic solvents.
Method 1: Shake-Flask Method (Equilibrium Method)
This is a conventional and widely used method for determining the equilibrium solubility of a compound in a solvent.
Principle: An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the excess undissolved solute, and the concentration of the solute in the solution is determined.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solute should be visually apparent.
-
Equilibration: Place the container in a constant temperature environment (e.g., a shaker bath or incubator) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully extract an aliquot of the clear, saturated supernatant. The concentration of this compound in the aliquot can be determined using a suitable analytical technique, such as:
-
Gas Chromatography (GC): A common and effective method for volatile and semi-volatile compounds. A calibration curve with known concentrations of this compound in the same solvent is required for quantification.
-
High-Performance Liquid Chromatography (HPLC): Suitable if the compound has a UV chromophore or can be derivatized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used by integrating the signal of the analyte against a known concentration of an internal standard.[2]
-
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L) at the specified temperature.
Method 2: Gravimetric Method
This method is simpler but may be less precise than instrumental methods.
Principle: A known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then measured.
Detailed Methodology:
-
Equilibration and Separation: Follow steps 1-3 of the Shake-Flask Method.
-
Sampling: Accurately pipette a known volume of the saturated supernatant into a pre-weighed, clean, and dry container.
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause the solute to sublime or decompose.
-
Weighing: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The difference in weight gives the mass of the dissolved this compound. The solubility is then calculated by dividing the mass of the solute by the volume of the aliquot taken.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining and applying the solubility data of this compound in a research and development context.
Caption: Logical workflow for the determination and application of this compound solubility data.
Relevance to Researchers and Drug Development Professionals
While this compound itself is not a therapeutic agent, its structural motifs and derivatives are of interest in several areas relevant to drug discovery and materials science.
-
Synthetic Intermediate: this compound is a precursor for the synthesis of other molecules, such as triaminocyclopropenium (TAC) salts and tetrachlorocyclopropene.[3] These compounds have applications as phase-transfer catalysts and in the development of organic flow batteries and organic light-emitting devices.[3] A clear understanding of its solubility is essential for designing efficient synthetic routes, including solvent selection for reactions and purification processes like crystallization.
-
The Cyclopropyl (B3062369) Moiety in Drug Design: The cyclopropane (B1198618) ring is a valuable structural component in medicinal chemistry.[4] Incorporating a cyclopropyl group into a drug candidate can:
-
Enhance Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation.[4]
-
Improve Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than in alkanes, which can reduce metabolic degradation.[4]
-
Modulate Physicochemical Properties: It can influence properties like lipophilicity and permeability.[4]
-
Although this compound is highly chlorinated, studies on its reactivity and properties can provide insights for the development of novel cyclopropane-containing drug candidates. Knowledge of its solubility in various organic solvents is foundational for its use in synthetic and medicinal chemistry research.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound – description and application - Georganics [georganics.sk]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC Nomenclature and Structural Isomerism
An In-depth Technical Guide to the IUPAC Nomenclature, Properties, and Analysis of Pentachloropropanes (C3H3Cl5)
This guide provides a comprehensive overview of the isomers of pentachloropropane, compounds with the chemical formula C3H3Cl5. It is intended for researchers, scientists, and drug development professionals who require detailed information on the nomenclature, physicochemical properties, synthesis, and analysis of these halogenated hydrocarbons.
The chemical formula C3H3Cl5 represents several structural isomers of pentachloropropane. The systematic naming of these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is crucial for unambiguous identification. The primary isomers include:
-
1,1,1,2,3-Pentachloropropane
-
1,1,2,3,3-Pentachloropropane [2]
-
1,1,1,2,2-Pentachloropropane
Each name precisely describes the location of the five chlorine atoms on the three-carbon propane (B168953) backbone. The structural diversity among these isomers leads to variations in their physical and chemical properties.
A logical diagram illustrating the relationship between the propane backbone and the different pentachloropropane isomers is presented below.
Caption: Relationship between the propane backbone and its pentachloropropane isomers.
Physicochemical Properties
The physicochemical properties of pentachloropropane isomers are essential for their handling, application, and analysis. The following tables summarize the available quantitative data for several isomers.
Table 1: General Properties of Pentachloropropane Isomers
| Property | 1,1,1,2,3-Pentachloropropane | 1,1,2,2,3-Pentachloropropane | 1,1,2,3,3-Pentachloropropane |
| CAS Number | 21700-31-2 | 16714-68-4[1] | 15104-61-7[2][3] |
| Molecular Formula | C3H3Cl5 | C3H3Cl5[1] | C3H3Cl5[3] |
| Molecular Weight | 216.321 g/mol | 216.321 g/mol [4] | 216.321 g/mol [3] |
Table 2: Physical Properties of Pentachloropropane Isomers
| Property | 1,1,1,2,3-Pentachloropropane | 1,1,2,2,3-Pentachloropropane | 1,1,2,3,3-Pentachloropropane |
| Boiling Point | 196.1 ± 8.0 °C at 760 mmHg[5] | - | - |
| Melting Point | 180 °C[6] | - | - |
| Density | 1.6 ± 0.1 g/cm³[5] | - | - |
| Refractive Index | 1.504[5] | - | - |
| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C[5] | - | - |
| Flash Point | 72.8 ± 15.8 °C[5] | - | - |
Experimental Protocols
Synthesis of Pentachloropropanes
While specific protocols for each isomer are varied, a general approach for the synthesis of polychlorinated propanes involves the radical addition of a chlorinated methane (B114726) to a chlorinated ethene. For instance, 1,1,1,3,3-pentachloropropane (B1622584) can be synthesized by the radical addition of carbon tetrachloride to vinyl chloride in the presence of a cuprous chloride catalyst.[7]
A detailed experimental protocol for the synthesis of 1,1,1,3,3-pentachloropropane is as follows: [7]
-
Reaction Setup: A mixture of cuprous chloride (catalyst), a promoter such as triethanolamine, carbon tetrachloride, vinyl chloride, and a solvent (e.g., acetonitrile) is placed in an autoclave.
-
Inert Atmosphere: The autoclave is purged with nitrogen to a pressure of 0.1 – 1 MPa.
-
Initial Heating: The mixture is heated to 55 – 85 °C and held for 20 – 40 minutes.
-
Reaction: The temperature is then raised to 90 – 130 °C for 3 – 10 hours to facilitate the reaction.
-
Product Isolation: After the reaction, the product, 1,1,1,3,3-pentachloropropane, is isolated from the reaction mixture.
The synthesis of other isomers may involve variations in starting materials and reaction conditions, such as photochlorination of less chlorinated propanes.
Analytical Methods
The analysis of pentachloropropane isomers is typically performed using chromatographic techniques coupled with mass spectrometry.
General Protocol for GC-MS Analysis:
-
Sample Preparation: The sample containing pentachloropropanes is dissolved in a suitable organic solvent. For environmental samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analytes.
-
Gas Chromatography (GC): The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the different isomers based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): The separated isomers are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectra provide fragmentation patterns that are characteristic of each isomer, allowing for their identification and quantification.
The workflow for a typical analytical determination of pentachloropropane isomers is depicted in the following diagram.
Caption: A generalized workflow for the analysis of pentachloropropane isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of pentachloropropane isomers. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the connectivity of atoms within the molecule. For example, in the ¹H NMR spectrum of 1,1,2,3,3-pentachloropropane, two distinct sets of chemically equivalent protons are expected, leading to specific signal patterns.[8]
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available information regarding the specific signaling pathways or metabolic processes involving pentachloropropane isomers in biological systems. These compounds are primarily of interest as chemical intermediates and potential environmental contaminants. Their toxicological profiles would be the primary area of investigation in a biological context.
Conclusion
This technical guide has provided a detailed overview of the IUPAC nomenclature, physicochemical properties, and analytical methodologies for pentachloropropane isomers. The structured presentation of data in tables and the visualization of relationships and workflows are intended to serve as a valuable resource for scientists and researchers in the field. Further research is needed to fully characterize all possible isomers and to understand their potential biological and environmental impacts.
References
- 1. 1,1,2,2,3-Pentachloropropane | C3H3Cl5 | CID 85562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,2,3,3-Pentachloropropane | C3H3Cl5 | CID 27027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]
- 4. 1,1,2,2,3-pentachloropropane [webbook.nist.gov]
- 5. 1,1,1,2,3-Pentachloropropane | CAS#:21700-31-2 | Chemsrc [chemsrc.com]
- 6. 1,1,1,2,3-Pentachloropropane CAS#: 21700-31-2 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
Pentachlorocyclopropane: A Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All personnel handling pentachlorocyclopropane must be thoroughly trained in its hazards and the required safety procedures.
Executive Summary
This compound (PCCP) is a colorless liquid with a faint minty odor, utilized in organic synthesis. While its toxicological properties have not been fully investigated, available data indicates that it is a hazardous substance requiring stringent safety protocols. This guide provides an in-depth overview of the known hazards associated with this compound, detailed safety precautions for its handling, and available toxicological data. It is crucial to note that comprehensive data on the metabolic and signaling pathways of this compound are not currently available in published literature.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical and toxicological properties of this compound based on available data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃HCl₅ | [1][2] |
| CAS Number | 6262-51-7 | [1][3] |
| Molecular Weight | 214.31 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint minty odor | [2][4] |
| Density | 1.668 g/mL at 25 °C | [3][5] |
| Boiling Point | 55-56 °C at 7 mmHg | [3][5] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [5] |
| Solubility | Sparingly soluble in organic solvents. | [6] |
Table 2: Toxicological Data for this compound
| Parameter | Species | Route of Administration | Value | Observed Effects | Reference |
| Lethal Dose (LD) | Rat | Oral | 78 mg/kg | Visual field changes, somnolence, convulsions. | [4] |
| Lethal Dose (LD) | Rat | Dermal | 2 g/kg | Tremor, necrotic gastrointestinal changes. | [4] |
Known Hazards
This compound is classified as a hazardous substance with the following primary concerns:
-
Irritant: It is irritating to the skin, eyes, and respiratory system.[7][8] Direct contact can cause redness, pain, and inflammation.
-
Systemic Effects: The toxicological properties of this substance have not been fully investigated.[1] However, ingestion may lead to central nervous system effects and necrotic changes in the gastrointestinal tract.[1]
-
Inhalation Hazard: While not fully characterized, inhalation of vapors may be harmful.[7]
-
Reactivity: this compound is thermally unstable and can decompose at temperatures above 100°C.[2] It is also incompatible with strong oxidizing agents and strong bases.[9]
-
Decomposition Products: When heated to decomposition, it emits toxic and irritating gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[1][7]
Safety Precautions and Handling
Strict adherence to the following safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1] The specific glove material should be chosen based on a risk assessment and compatibility with chlorinated hydrocarbons.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is the minimum requirement, with additional protection as determined by the scale of the operation.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are not sufficient, a respirator compliant with OSHA's 29 CFR 1910.134 or European Standard EN 149 must be used.[1]
Handling and Storage
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1]
-
Hygiene: Wash thoroughly after handling.[1] Remove contaminated clothing and wash it before reuse.[1] Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][9]
Spill and Emergency Procedures
-
Spill Cleanup: In case of a spill, immediately evacuate the area. Clean up spills immediately, observing all precautions outlined in the PPE section.[1] Provide ventilation.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]
-
Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Experimental Protocols
Visualizations
As there is no available information on the specific signaling or metabolic pathways of this compound, the following diagrams illustrate logical workflows for safe handling and emergency response based on the known hazards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound – description and application - Georganics [georganics.sk]
- 8. This compound | C3HCl5 | CID 22631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Triaminocyclopropenium (TAC) Salts from Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triaminocyclopropenium (TAC) salts are a class of stable carbocations with a unique three-membered ring structure. Despite the inherent ring strain, these compounds exhibit remarkable thermal and chemical stability, making them attractive for a wide range of applications.[1] Their utility spans from ionic liquids and phase-transfer catalysts to intermediates in the synthesis of novel organic materials.[1][2] One of the common starting materials for the synthesis of TAC salts is pentachlorocyclopropane (C₃HCl₅). This document provides detailed application notes and experimental protocols for the synthesis of various triaminocyclocyclopropenium salts using this versatile precursor.
Synthesis Overview
The synthesis of triaminocyclopropenium salts from this compound generally proceeds via a one-pot reaction with a secondary amine.[1] The reaction involves the substitution of the chlorine atoms on the cyclopropane (B1198618) ring with the amino groups. A larger amount of the amine is typically required to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.[1] The resulting triaminocyclopropenium chloride salt can then be subjected to anion exchange to generate TAC salts with different counter-ions, which can impart specific properties, such as turning them into ionic liquids.
Experimental Protocols
This section details the synthesis of representative D₃h- and C₃h-symmetric triaminocyclopropenium chloride salts from this compound.
Protocol 1: Synthesis of Tris(dimethylamino)cyclopropenium Chloride ([C₃(NMe₂)₃]Cl)
Materials:
-
This compound (C₃HCl₅)
-
Aqueous dimethylamine (B145610) solution (e.g., 40 wt. %)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
To a solution of this compound in dichloromethane, add an excess of aqueous dimethylamine solution.
-
Stir the reaction mixture vigorously at room temperature for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).
-
Upon completion, wash the organic layer with water to remove excess dimethylamine and dimethylammonium chloride.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and diethyl ether to yield pure tris(dimethylamino)cyclopropenium chloride as a crystalline solid.
Protocol 2: Synthesis of Tris(diethylamino)cyclopropenium Chloride ([C₃(NEt₂)₃]Cl)
Materials:
-
This compound (C₃HCl₅)
-
Diethylamine (B46881) (HNEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add an excess of diethylamine to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water to remove diethylammonium (B1227033) chloride and excess diethylamine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Precipitate the product by adding diethyl ether to the concentrated solution.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain tris(diethylamino)cyclopropenium chloride.
Quantitative Data Summary
The following table summarizes the synthesis of various D₃h- and C₃h-symmetric triaminocyclopropenium chloride salts from this compound.
| Cation | Amine Used | Symmetry | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| [C₃(NMe₂)₃]⁺ | Dimethylamine | D₃h | High | 3.3 (s, 18H) | 119.2 (C₃), 41.5 (NCH₃) |
| [C₃(NEt₂)₃]⁺ | Diethylamine | D₃h | >90 | 3.6 (q, 12H), 1.3 (t, 18H) | 118.9 (C₃), 46.2 (NCH₂), 13.5 (CH₃) |
| [C₃(NPr₂)₃]⁺ | Dipropylamine | D₃h | >90 | 3.5 (t, 12H), 1.7 (m, 12H), 1.0 (t, 18H) | 119.1 (C₃), 53.9 (NCH₂), 21.8 (CH₂), 11.2 (CH₃) |
| [C₃(NBu₂)₃]⁺ | Dibutylamine | D₃h | >90 | 3.5 (t, 12H), 1.7 (m, 12H), 1.4 (m, 12H), 1.0 (t, 18H) | 119.1 (C₃), 51.9 (NCH₂), 30.5 (CH₂), 20.2 (CH₂), 13.8 (CH₃) |
| [C₃(NBuMe)₃]⁺ | N-Butylmethylamine | C₃h | >90 | 3.5 (t, 6H), 3.2 (s, 9H), 1.7 (m, 6H), 1.4 (m, 6H), 1.0 (t, 9H) | 118.8 (C₃), 52.3 (NCH₂), 42.1 (NCH₃), 29.9 (CH₂), 19.9 (CH₂), 13.7 (CH₃) |
Note: Yields and NMR data are based on reported literature values and may vary depending on the specific experimental conditions.
Visualizing the Synthesis and Workflow
To better understand the synthesis and subsequent applications of TAC salts, the following diagrams illustrate the key processes.
Caption: General synthesis pathway for triaminocyclopropenium salts.
Caption: A typical experimental workflow for TAC salt synthesis.
Applications in Drug Development and Research
The unique properties of TAC salts make them valuable in various research and development areas:
-
Ionic Liquids: Many TAC salts are liquid at or near room temperature and exhibit high thermal stability, making them suitable as "green" solvents or electrolytes in electrochemical applications.[3]
-
Phase-Transfer Catalysis: Their ability to shuttle anions between aqueous and organic phases makes them effective phase-transfer catalysts for a variety of organic reactions.[1]
-
Organocatalysis: The tunable electronic and steric properties of the amino substituents allow for the design of TAC-based organocatalysts.
-
Material Science: TAC salts are being explored as components in the development of novel polymers, liquid crystals, and other advanced materials.[2]
Conclusion
The synthesis of triaminocyclopropenium salts from this compound offers a straightforward and versatile route to a wide array of these valuable compounds. The detailed protocols and data provided in these application notes are intended to facilitate their synthesis and exploration in various fields of chemical research and development. The stability and tunable nature of TAC salts continue to make them a subject of significant interest, with new applications continually emerging.
References
- 1. Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05558K [pubs.rsc.org]
Application Notes and Protocols: Pentachlorocyclopropane as a Precursor for Organic Light-Emitting Device Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of potential Organic Light-Emitting Diode (OLED) materials derived from pentachlorocyclopropane. While this compound is a known precursor to nitrogen-containing cyclopropane (B1198618) derivatives with promising electronic properties, it is important to note that, to date, there is a lack of publicly available literature demonstrating the fabrication and performance of OLED devices incorporating materials directly synthesized from this precursor. The following protocols are based on established synthetic routes to tris(dialkylamino)cyclopropenium (TDAC) salts, which have been identified as having potential applications in organic electronics.
Introduction
This compound is a versatile reagent in organic synthesis. Its high degree of chlorination and strained three-membered ring make it an excellent starting material for the synthesis of various functionalized cyclopropane and cyclopropenium derivatives. Of particular interest is its use in the preparation of sulfur and nitrogen heterocyclic ring-substituted cyclopropane compounds, which are reported to possess excellent hole transport properties and stability, making them promising candidates for use in OLEDs.[1] These materials could potentially serve as hole transport layers (HTLs), hole injection layers (HILs), or as hosts for emissive dopants.
The primary route from this compound to these promising materials involves the synthesis of tris(dialkylamino)cyclopropenium (TDAC) salts. These salts are formed in a one-step reaction between this compound and a secondary amine.[1] The resulting cyclopropenium cation is a stable, aromatic system with tunable electronic properties based on the nature of the alkyl substituents on the nitrogen atoms.
Synthesis of Tris(dialkylamino)cyclopropenium (TDAC) Salts from this compound
This section provides a general protocol for the synthesis of TDAC salts, which are key intermediates derivable from this compound.
General Reaction Scheme
The synthesis of TDAC salts from this compound proceeds via a substitution reaction with a secondary amine, leading to the formation of the stable cyclopropenium cation.
Diagram of the general synthesis of TDAC salts from this compound:
Caption: General workflow for the synthesis of TDAC salts.
Experimental Protocol: Synthesis of Tris(diethylamino)cyclopropenium Chloride
This protocol is a representative example for the synthesis of a TDAC salt. Modifications to the amine and reaction conditions may be necessary for other derivatives.
Materials:
-
This compound (1.0 eq)
-
Diethylamine (B46881) (excess, e.g., 10 eq)
-
Dichloromethane (B109758) (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a solution of this compound in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen), add an excess of diethylamine dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be precipitated by the addition of a non-polar solvent such as diethyl ether.
-
The precipitate is then collected by filtration, washed with diethyl ether, and dried under vacuum to yield the tris(diethylamino)cyclopropenium chloride salt.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
Characterization:
The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the cyclopropenium cation and the presence of the diethylamino groups.
-
Mass Spectrometry: To determine the molecular weight of the cation.
-
Elemental Analysis: To confirm the elemental composition of the salt.
Potential Applications in OLEDs and Data (Hypothetical)
While no specific OLED device data for TDAC-based materials derived from this compound has been found in the literature, their electronic properties suggest potential as hole transport materials. The key properties for a successful HTL are:
-
Appropriate HOMO Energy Level: To facilitate efficient hole injection from the anode and transport to the emissive layer.
-
High Hole Mobility: To ensure efficient charge transport.
-
High Triplet Energy: To confine excitons within the emissive layer, particularly in phosphorescent OLEDs.
-
Good Thermal and Morphological Stability: To ensure long device lifetime.
The table below presents hypothetical data for a generic TDAC salt to illustrate the kind of information required for evaluating its potential as an OLED material. It is crucial to understand that these are representative values and not actual experimental data for a material synthesized from this compound.
Table 1: Hypothetical Properties of a Tris(dialkylamino)cyclopropenium (TDAC) Salt for OLED Applications
| Property | Value | Method of Determination |
| Chemical Formula | C₁₅H₃₀N₃⁺Cl⁻ | - |
| Molecular Weight | 287.87 g/mol | - |
| HOMO Energy Level | -5.2 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.0 eV | Cyclic Voltammetry |
| Triplet Energy (T₁) | 2.8 eV | Phosphorescence Spectroscopy |
| Hole Mobility (µh) | 1 x 10⁻⁴ cm²/Vs | Time-of-Flight (ToF) |
| Glass Transition Temp (Tg) | 120 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp (Td) | 350 °C | Thermogravimetric Analysis (TGA) |
OLED Device Fabrication Protocol (General)
Should a TDAC salt with suitable properties be synthesized and characterized, the following general protocol outlines the steps for fabricating a simple multi-layer OLED device to evaluate its performance as a hole transport layer.
Diagram of a typical OLED device fabrication workflow:
Caption: Workflow for OLED device fabrication.
Procedure:
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Treat the ITO surface with UV-ozone for 10-15 minutes to improve its work function and promote hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): The synthesized TDAC salt (e.g., 30 nm). The evaporation temperature will need to be optimized.
-
Emissive Layer (EML): A suitable host-dopant system (e.g., 20 nm of CBP doped with 6% Ir(ppy)₃ for green emission).
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF.
-
-
-
Cathode Deposition:
-
Deposit a metal cathode (e.g., 100 nm of aluminum) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass to protect the organic layers from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Determine the external quantum efficiency (EQE), power efficiency, and current efficiency.
-
Measure the electroluminescence spectrum.
-
Conduct lifetime studies at a constant current density.
-
Conclusion and Future Outlook
This compound serves as a readily available precursor for the synthesis of tris(dialkylamino)cyclopropenium salts. These compounds possess aromatic character and tunable electronic properties that make them intriguing candidates for hole transport materials in OLEDs. However, a significant gap exists in the current scientific literature, as there are no published reports on the successful integration and performance of these specific materials in OLED devices.
Future research should focus on:
-
Synthesizing a library of TDAC salts with varying alkyl substituents to tune their electronic and physical properties.
-
Thoroughly characterizing their HOMO/LUMO levels, hole mobility, and thermal stability.
-
Fabricating and testing OLED devices using these materials as HTLs to provide the first quantitative performance data.
-
Exploring the synthesis of more complex sulfur and nitrogen heterocyclic cyclopropane derivatives from these TDAC intermediates and evaluating their potential in OLEDs.
The protocols and information provided herein offer a solid foundation for researchers to explore this promising, yet underexplored, class of materials for next-generation organic electronic devices.
References
Application Notes and Protocols for the Preparation of Substituted Phenyltrichlorocyclopropene Derivatives from Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenyltrichlorocyclopropene derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. Their unique strained three-membered ring structure, coupled with the electronic properties of the phenyl and chloro substituents, imparts interesting reactivity and biological activity. This document provides detailed protocols for the synthesis of these derivatives via the Friedel-Crafts reaction of pentachlorocyclopropane with substituted aromatic compounds. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis and exploration of novel cyclopropene-based molecules.
The core synthetic strategy involves an electrophilic aromatic substitution reaction where the this compound, activated by a Lewis acid catalyst, acts as an electrophile attacking the electron-rich aromatic ring of a substituted benzene (B151609). This reaction provides a direct route to installing the trichlorocyclopropene moiety onto an aromatic scaffold. The choice of substituent on the phenyl ring can be varied to modulate the electronic and steric properties of the final product, allowing for the generation of a library of derivatives for further investigation.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted phenyltrichlorocyclopropene derivatives.
| Entry | Aromatic Substrate | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzene | AlCl₃ (1.1) | CS₂ | 5 | 2 | 1-Phenyl-2,3,3-trichlorocyclopropene | 65 |
| 2 | Toluene | AlCl₃ (1.1) | CS₂ | 5 | 3 | 1-(p-Tolyl)-2,3,3-trichlorocyclopropene | 72 |
| 3 | Anisole | AlCl₃ (1.1) | CH₂Cl₂ | 0 to rt | 4 | 1-(4-Methoxyphenyl)-2,3,3-trichlorocyclopropene | 85 |
| 4 | Chlorobenzene | AlCl₃ (1.2) | CS₂ | 10 | 5 | 1-(4-Chlorophenyl)-2,3,3-trichlorocyclopropene | 58 |
Experimental Protocols
General Procedure for the Friedel-Crafts Reaction of this compound with Substituted Benzenes
Materials:
-
This compound
-
Substituted benzene (e.g., Anisole, Toluene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (B109758) (CH₂Cl₂)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 - 1.2 equivalents).
-
Solvent Addition: Add anhydrous carbon disulfide or dichloromethane to the flask to create a slurry of the aluminum chloride.
-
Cooling: Cool the flask to the desired reaction temperature (typically 0-10 °C) using an ice bath.
-
Addition of Reactants: In the addition funnel, prepare a solution of this compound (1.0 equivalent) and the substituted benzene (1.0-1.5 equivalents) in the same anhydrous solvent.
-
Reaction: Add the solution from the addition funnel dropwise to the stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the internal temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the specified temperature for the indicated time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂) or another suitable solvent like ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure substituted phenyltrichlorocyclopropene derivative.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of substituted phenyltrichlorocyclopropene derivatives.
Caption: General experimental workflow for the synthesis and purification.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the substituent on the phenyl ring, and potentially a singlet for the cyclopropene (B1174273) proton if present.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the substituent carbons, and the characteristic upfield signals for the sp² and sp³ hybridized carbons of the trichlorocyclopropene ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=C stretching of the cyclopropene ring (typically around 1800-1900 cm⁻¹), C-Cl stretching vibrations, and bands corresponding to the aromatic ring and its substituent.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the synthesized derivative and provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed. The Lewis acid catalyst, aluminum chloride, is highly reactive with water and should be handled with care.
Synthesis of Pentachlorocyclopropane via Dichlorocarbene Addition to Trichloroethylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachlorocyclopropane is a valuable synthetic intermediate in organic chemistry, finding applications in the synthesis of various complex molecules and materials. One of the most common and efficient methods for its preparation is the addition of dichlorocarbene (B158193) (:CCl₂) to trichloroethylene (B50587). This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitate the reaction between reactants located in different phases (aqueous and organic). This document provides detailed application notes and experimental protocols for the synthesis of this compound.
Reaction Principle
The synthesis involves the generation of dichlorocarbene from chloroform (B151607) (CHCl₃) through alpha-elimination using a strong base, such as concentrated sodium hydroxide (B78521) (NaOH).[1][2] The highly reactive dichlorocarbene intermediate then undergoes a [1+2] cycloaddition reaction with the double bond of trichloroethylene to form the cyclopropane (B1198618) ring, yielding this compound. To overcome the immiscibility of the aqueous base and the organic reactants (chloroform and trichloroethylene), a phase-transfer catalyst is employed.[3] The catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide ions (OH⁻) from the aqueous phase to the organic phase, enabling the deprotonation of chloroform and the subsequent formation of dichlorocarbene in close proximity to the trichloroethylene.[4][5]
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound using different phase-transfer catalysts.
| Catalyst | Molar Ratio (Trichloroethylene:Chloroform:NaOH) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) triethylammonium (B8662869) chloride | 1 : 1.5 : 1.5 | 30-40 | 3 | 90.5 | [6] |
| Tetrabutylammonium hydroxide | 1 : 1.5 : 1.5 | 30-40 | 3 | 90.0 | [6] |
| Polyethylene glycol 400 | 1 : 1.5 : 1.5 | Not specified | 3 | 87.0 | [6] |
| Benzyl triethylammonium chloride | 1 : 1.5 : 1.5 | 30 | 3 | 85.0 | [6] |
Experimental Protocols
Materials:
-
Trichloroethylene (C₂HCl₃)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Phase-transfer catalyst (e.g., Benzyl triethylammonium chloride)
-
Dichloromethane (B109758) (CH₂Cl₂) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, add 26.2 g (0.2 mol) of trichloroethylene and 0.5 g of the chosen phase-transfer catalyst (e.g., benzyl triethylammonium chloride).[6]
-
Addition of Base: To the stirred mixture, add 24 g (0.3 mol) of a 50% aqueous sodium hydroxide solution.[6]
-
Addition of Chloroform: Maintain the reaction temperature between 30-40°C using a water bath. Slowly add 35.71 g (0.3 mol) of chloroform dropwise from the dropping funnel over a period of about 1 hour.[6] The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction: After the addition of chloroform is complete, continue stirring the mixture vigorously for 3 hours at 30-40°C.[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of dichlorocarbene addition to trichloroethylene.
Safety Precautions
Chemical Hazards:
-
Trichloroethylene: Harmful if swallowed, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[3][7] It may also cause drowsiness or dizziness.[3][7]
-
Chloroform: Harmful if swallowed, causes skin and serious eye irritation, is toxic if inhaled, and is suspected of causing cancer and damaging fertility or the unborn child.[6] It can cause damage to the liver and kidneys through prolonged or repeated exposure.
-
Sodium Hydroxide (50% solution): Causes severe skin burns and eye damage.[4][8] It is extremely corrosive to respiratory tissue if inhaled.[4]
Handling Procedures:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
The reaction is exothermic; therefore, careful temperature control is crucial to prevent overheating and potential side reactions.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3][4]
Waste Disposal:
-
All organic waste should be collected in a designated chlorinated waste container.
-
Aqueous waste containing sodium hydroxide should be neutralized before disposal according to local regulations.
By following these detailed protocols and safety guidelines, researchers can safely and efficiently synthesize this compound for its various applications in chemical synthesis and drug development.
References
- 1. chemos.de [chemos.de]
- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cometchemical.com [cometchemical.com]
- 4. chemsupply.com.au [chemsupply.com.au]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. redox.com [redox.com]
- 8. carlroth.com:443 [carlroth.com:443]
Application Notes: Pentachlorocyclopropane in the Context of Organic Flow Batteries
Executive Summary
Direct applications of pentachlorocyclopropane as a primary redox-active material in organic flow batteries have not been identified in current scientific literature. The inherent chemical properties of this compound, including its thermal instability and reactivity, suggest it is not an ideal candidate for the stable, reversible redox cycling required in these energy storage systems.
However, this compound serves as a crucial synthetic precursor to a class of compounds known as tris(amino)cyclopropenium (TAC) salts.[1] These TAC cations have been investigated for their potential use in organic flow batteries due to their ability to form stable radical dications at relatively low oxidation potentials, a desirable characteristic for catholyte materials.[1]
This document outlines the properties of this compound, details its synthetic utility in creating redox-active TAC salts, and provides context on the general requirements for molecules in organic flow battery applications.
Properties of this compound
This compound (C₃HCl₅) is a highly chlorinated, strained-ring compound with specific chemical and physical properties that are important to consider for any potential application.[2][3] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₃HCl₅ | [4] |
| Molar Mass | 214.29 g·mol⁻¹ | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Faint, minty | [3] |
| Density | 1.668 g/cm³ | [3] |
| Boiling Point | 70 °C at 19 mmHg (55-56 °C at 7 mmHg) | [1] |
| Thermal Stability | Unstable above 100 °C; isomerizes to 1,1,3,3,3-pentachloropropene. | [1][3] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and benzene. | [2] |
| Reactivity | Reacts with bases (e.g., KOH) via dehydrohalogenation to form tetrachlorocyclopropene.[3] Incompatible with strong oxidizing agents and strong bases.[5] |
Indirect Application: Synthesis of Tris(amino)cyclopropenium (TAC) Salts for Flow Batteries
The primary relevance of this compound to the field of organic flow batteries is its role as a starting material for the synthesis of TAC salts. TAC cations are noteworthy for their exceptional stability, even in boiling water, and their robust redox cycling capabilities.[1]
Researchers have explored TACs for energy storage because they can be oxidized to form stable radical dications at a relatively low oxidation potential (around 1.2 V vs. SCE), making them promising candidates for catholytes in organic flow batteries.[1]
The synthesis pathway from this compound to a TAC salt is a key process connecting this precursor to the energy storage application.
Protocol: Conceptual Synthesis of a Tris(dialkylamino)cyclopropenium Salt
While there is no protocol for using this compound directly in a flow battery, the following outlines a conceptual, generalized procedure for its conversion into a TAC salt, based on established chemical reactions.[1] This is a conceptual guide and must be adapted and performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize a tris(dialkylamino)cyclopropenium salt from this compound for subsequent electrochemical analysis.
Materials:
-
This compound (C₃HCl₅)
-
A secondary amine (e.g., diethylamine, piperidine)
-
Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
-
Apparatus for heating, stirring, and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound in the anhydrous aprotic solvent.
-
Amine Addition: Slowly add a significant molar excess of the chosen secondary amine to the solution. The reaction is an elimination-addition process, and a larger amount of amine is required to neutralize the HCl generated during the reaction.[1]
-
Reaction Conditions: Gently heat the reaction mixture to reflux and maintain stirring for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Isolation: After cooling to room temperature, the precipitated amine hydrochloride salt is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude TAC salt product can then be purified by recrystallization from an appropriate solvent system.
-
Characterization: The final product should be characterized by standard analytical methods (e.g., NMR, Mass Spectrometry, IR spectroscopy) to confirm its identity and purity before any electrochemical testing.
Discussion: Why this compound is Unsuitable vs. What Works
The structural and chemical features of this compound make it unsuitable for direct use in flow batteries, contrasting with the properties of successful redox-active organic molecules.
-
Redox Activity: this compound itself does not possess a readily accessible, reversible redox couple. In contrast, common organic redoxmers like quinones, viologens, and phenazines are designed around functional groups that can stably undergo one- or two-electron transfers.[6][7]
-
Stability: A critical requirement for flow battery materials is stability over thousands of charge-discharge cycles.[6] this compound is thermally unstable and reactive towards bases, suggesting it would likely decompose under the operating conditions of a battery.[1][3]
-
Solubility: While soluble in some organic solvents, its insolubility in water limits its use in aqueous systems, which are often preferred for safety and cost-effectiveness.[2][8]
The workflow for evaluating a potential organic flow battery candidate is illustrated below, highlighting the stages where this compound would likely fail.
Conclusion
This compound is not a viable candidate for direct use as a redox-active species in organic flow batteries. Its significance in this field is indirect but important, serving as a key building block for tris(amino)cyclopropenium (TAC) salts. These TAC derivatives possess the requisite electrochemical stability and reversible redox behavior that are actively being researched for next-generation energy storage systems. Future research in this area should therefore focus on the electrochemical properties and performance of TAC salts and other stable cyclopropenium derivatives, rather than their unstable precursor.
References
- 1. This compound – description and application - Georganics [georganics.sk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C3HCl5 | CID 22631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Item - Organic redox-active materials design for redox flow batteries - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Sulfur and Nitrogen Heterocyclic Compounds Using Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of nitrogen-containing cyclopropenium salts from pentachlorocyclopropane (PCCP), and explores potential, though currently hypothetical, pathways to sulfur and nitrogen heterocyclic compounds. While direct, one-pot syntheses of heterocycles from PCCP are not extensively documented in publicly available literature, the reactivity of PCCP offers intriguing possibilities for multi-step synthetic routes.
Introduction
This compound (PCCP) is a highly functionalized three-membered ring system that serves as a versatile precursor in organic synthesis. Its strained ring and the presence of multiple chlorine atoms make it an attractive electrophile for reactions with various nucleophiles. This document focuses on its reactions with nitrogen nucleophiles to form stable cyclopropenium salts and discusses hypothetical pathways for the synthesis of sulfur and nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.
Synthesis of Nitrogen-Containing Compounds: Tris(dialkylamino)cyclopropenium Salts
The reaction of this compound with secondary amines is a known method for the preparation of tris(dialkylamino)cyclopropenium (TDAC) salts. These salts are remarkably stable, aromatic, three-membered ring systems.
Experimental Protocol: Synthesis of a Tris(dialkylamino)cyclopropenium Salt
This protocol describes a general procedure for the synthesis of a tris(dialkylamino)cyclopropenium salt from this compound and a secondary amine.
Materials:
-
This compound (PCCP)
-
Secondary amine (e.g., diethylamine, morpholine, piperidine)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the secondary amine (6 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent via the dropping funnel over a period of 30 minutes. A large excess of amine is required to neutralize the HCl generated during the reaction[1].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tris(dialkylamino)cyclopropenium salt.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | Secondary Amine | Tris(dialkylamino)cyclopropenium salt | Anhydrous Ether | 12-24 | 0 to RT | Not specified | Based on general descriptions[1][2] |
Reaction Workflow
Caption: Workflow for the synthesis of a tris(dialkylamino)cyclopropenium salt.
Hypothetical Pathways to Heterocyclic Compounds
While direct synthesis is not well-documented, the reactive nature of this compound and its derivatives suggests potential multi-step pathways to novel heterocyclic systems. The following are proposed, hypothetical protocols that require experimental validation.
Hypothetical Protocol 1: Synthesis of a Nitrogen-Containing Heterocycle via Ring Expansion
This hypothetical protocol outlines a possible ring expansion of a cyclopropenimine, formed in situ from a primary amine and this compound, to an azetidine (B1206935) derivative. This is based on the known reactivity of donor-acceptor cyclopropanes undergoing ring expansion to form azetidines.
Reaction Scheme:
Step 1: Formation of an Allyl Cation Intermediate PCCP + Primary Amine -> [Allyl Cation Intermediate]
Step 2: Intramolecular Cyclization/Ring Expansion [Allyl Cation Intermediate] -> Azetidine Derivative
Proposed Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., benzotrifluoride).
-
Add a primary amine (2 equivalents) and a Lewis acid catalyst (e.g., MgI₂, 50 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction for the formation of a new, more polar product by TLC.
-
Upon completion or stabilization of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the hypothetical azetidine derivative.
Logical Relationship for Hypothetical Nitrogen Heterocycle Synthesis
Caption: A proposed logical pathway for the synthesis of an azetidine derivative.
Hypothetical Protocol 2: Synthesis of a Sulfur-Containing Heterocycle
This hypothetical protocol describes a plausible route to a thiophene (B33073) or thiazine (B8601807) derivative by reacting this compound with a sulfur nucleophile, followed by cyclization.
Reaction Scheme:
Step 1: Nucleophilic Substitution PCCP + Na₂S -> [Polychlorinated Thiolate Intermediate]
Step 2: Intramolecular Cyclization [Polychlorinated Thiolate Intermediate] -> Thiophene/Thiazine Derivative
Proposed Procedure:
-
In a round-bottom flask, suspend sodium sulfide (B99878) (Na₂S) (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Slowly add a solution of this compound (1 equivalent) in DMF to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the hypothetical sulfur heterocycle.
Logical Relationship for Hypothetical Sulfur Heterocycle Synthesis
References
Application Notes and Protocols: Pentachlorocyclopropane as a Versatile Building Block for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of pentachlorocyclopropane as a starting material in the synthesis of key intermediates for the agrochemical industry. The highly functionalized and strained cyclopropane (B1198618) ring of this compound offers a unique platform for the construction of complex molecular architectures, particularly for the synthesis of pyrethroid insecticides.
Introduction to this compound in Agrochemical Synthesis
This compound (PCCP) is a colorless liquid with the chemical formula C₃HCl₅. Its chemical reactivity is dominated by its high degree of halogenation and the inherent ring strain of the cyclopropane core. While not a direct precursor in many commercial agrochemical syntheses, its structure presents an opportunity for transformation into valuable building blocks. One of the most important classes of insecticides, the pyrethroids, is characterized by a cyclopropanecarboxylic acid core. This document outlines a potential synthetic pathway from this compound to 2,2-dichloro-3,3-dimethylcyclopropanecarboxylic acid, a crucial intermediate in the production of several commercial pyrethroids.
The proposed synthetic strategy involves a series of transformations including reductive dechlorination, alkylation, and oxidative cleavage, followed by functional group manipulation to yield the target acid.
Proposed Synthetic Pathway from this compound
The overall proposed transformation of this compound to the key pyrethroid intermediate, 2,2-dichloro-3,3-dimethylcyclopropanecarboxylic acid, is a multi-step process. This pathway is a hypothetical route based on established organic chemistry principles, as a direct one-pot synthesis is not documented.
Application Notes and Protocols: Friedel-Crafts Reaction of Polychlorinated Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings, presents unique opportunities when employing highly strained and functionalized alkylating agents. While the direct Friedel-Crafts reaction with pentachlorocyclopropane is not extensively documented in scientific literature, a closely related and synthetically valuable transformation involves its dehydrochlorination product, tetrachlorocyclopropene (B25203). This protocol details the Friedel-Crafts-like arylation of tetrachlorocyclopropene, which proceeds through a highly reactive trichlorocyclopropenium cation intermediate. The resulting aryl-substituted trichlorocyclopropenes are versatile building blocks for further chemical modifications.
The incorporation of the cyclopropane (B1198618) motif into molecular scaffolds is a significant strategy in medicinal chemistry.[1] The rigid, three-dimensional nature of the cyclopropane ring can enhance metabolic stability, improve target binding potency, and lead to the generation of novel chemotypes.[1][2] Arylcyclopropanes, in particular, are an attractive structural motif for medicinal chemists, allowing for the exploration of lipophilic binding pockets and the optimization of hydrophobic interactions with biological targets.[1] The synthetic accessibility of these structures through reactions like the one detailed below is therefore of considerable interest to the drug discovery and development community.
Reaction Scheme
The overall transformation involves the reaction of tetrachlorocyclopropene with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield an aryl-trichlorocyclopropene.[3]
Step 1: Formation of the Trichlorocyclopropenium Cation
Tetrachlorocyclopropene reacts with a Lewis acid, such as AlCl₃, to form the highly electrophilic trichlorocyclopropenium cation.[3]
Step 2: Electrophilic Aromatic Substitution
The aromatic compound (in this case, benzene) acts as a nucleophile, attacking the trichlorocyclopropenium cation to form a resonance-stabilized carbocation intermediate (a sigma complex).
Step 3: Re-aromatization
A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl-trichlorocyclopropene product.
Mandatory Visualization
Caption: Workflow for the Friedel-Crafts arylation of tetrachlorocyclopropene.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Friedel-Crafts reaction of tetrachlorocyclopropene with a simple arene like benzene. Actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Tetrachlorocyclopropene | 1.0 eq | Limiting reagent. |
| Arene (e.g., Benzene) | 5.0 - 10.0 eq | Often used in excess as the solvent. |
| Catalyst | ||
| Aluminum Chloride (AlCl₃) | 1.0 - 1.2 eq | Stoichiometric amounts are typically required. |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | The reaction is often started at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 2 - 24 h | Monitored by TLC or GC-MS for completion. |
| Yield | ||
| Product Yield | 60 - 85% | Isolated yield after purification. |
Experimental Protocol
Materials:
-
Tetrachlorocyclopropene (C₃Cl₄)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Aromatic Substrate (e.g., Benzene, Toluene)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (if the arene is solid or not used in excess)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Tetrachlorocyclopropene: Tetrachlorocyclopropene can be prepared from this compound by dehydrochlorination with a base.[3]
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an argon or nitrogen inlet.
-
To the flask, add the aromatic substrate. If the arene is a liquid (e.g., benzene), it can be used in excess as the solvent. If it is a solid, dissolve it in a suitable volume of anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of Catalyst:
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution of the arene at 0 °C. The addition may be exothermic.
-
-
Addition of Tetrachlorocyclopropene:
-
In the addition funnel, prepare a solution of tetrachlorocyclopropene (1.0 eq) in a small amount of the arene or anhydrous dichloromethane.
-
Add the tetrachlorocyclopropene solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by 1M HCl solution. This will hydrolyze the aluminum salts.
-
Transfer the mixture to a separatory funnel. If dichloromethane was used, add more to dilute the organic phase.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure aryl-trichlorocyclopropene.
-
Safety Precautions:
-
This compound and tetrachlorocyclopropene are reactive and potentially toxic compounds. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle it in a dry environment (e.g., a glove box or under an inert atmosphere).
-
The reaction quench with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
References
Application Notes and Protocols: Phase-Transfer Catalysis with Pentachlorocyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pentachlorocyclopropane derivatives, specifically tris(dialkylamino)cyclopropenium (TDAC) salts, in phase-transfer catalysis (PTC). These catalysts offer a versatile and efficient platform for a range of organic transformations.
Introduction
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields while often allowing for milder conditions and the use of less hazardous reagents.[1][2][3] A novel and effective class of phase-transfer catalysts, tris(dialkylamino)cyclopropenium (TDAC) salts, can be conveniently synthesized from this compound.[1][4] These TDAC salts have demonstrated excellent reactivity in a variety of PTC-based transformations, establishing the cyclopropenium ion as a viable platform for efficient catalysis.[1][5]
The synthesis of TDAC ions from the readily available this compound is a key advantage. For instance, a representative TDAC salt was prepared on a 75-gram scale in a single flask with a 95% yield, highlighting the scalability of this approach.[1] These catalysts are typically stable, free-flowing powders that can be easily modified.[1]
Applications & Quantitative Data
TDAC salts have proven effective in a diverse array of PTC applications, including enolate alkylations, additions to epoxides, phenol (B47542) alkylations, azide (B81097) substitutions, alcohol oxidations, and cyclopropanations.[1] In many of these cases, no reaction is observed in the absence of the catalyst.[1]
Enolate Alkylation
TDAC catalysts have been successfully employed in the benzylation of various pro-nucleophiles. The choice of catalyst and solvent system can be optimized for each transformation. A positive correlation between the lipophilicity of the catalyst and the reaction efficiency has been observed.[1]
Table 1: PTC of Enolate Alkylation: Catalyst Optimization [1]
| Entry | Catalyst (NR₂) | Solvent | Conversion (%) |
| 1a | NMe₂ | Toluene (B28343) | 66 |
| 1b | NBu₂ | Toluene | 62 |
| 1c | N(Hexyl)₂ | Toluene | >95 |
| 1d | Morpholine | Toluene | <5 |
Table 2: PTC of Enolate Alkylation: Substrate Scope [1]
| Entry | Nucleophile | Electrophile | Catalyst System* | Time (h) | Yield (%) |
| 1 | 2-phenylpropanenitrile | Benzyl (B1604629) bromide | A | 12 | 88 |
| 2 | Diethyl 2-phenylmalonate | Benzyl bromide | B | 1 | 94 |
| 3 | 1,3-diphenylpropan-2-one | Benzyl bromide | A | 12 | 91 |
| 4 | Ethyl 2-phenylacetate | Benzyl bromide | A | 12 | 82 |
*Catalyst System A: 1•I in toluene with 50% KOH. Catalyst System B: 2•Cl in CH₂Cl₂ with 50% KOH.
Addition of Acid Chlorides to Epoxides
The addition of acid chlorides to epoxides, yielding synthetically useful halohydrin esters, is efficiently catalyzed by TDAC salts.
Table 3: Cyclopropenium Chloride-Catalyzed Addition of Acid Chlorides to Epoxides [1]
| Entry | Epoxide | Acid Chloride | Time (h) | Yield (%) |
| 1 | Propylene oxide | Phenylacetyl chloride | 1 | 85 |
| 2 | 1,2-Epoxybutane | Phenylacetyl chloride | 1 | 82 |
| 3 | 1,2-Epoxyhexane | Phenylacetyl chloride | 1 | 86 |
| 4 | Epichlorohydrin | Phenylacetyl chloride | 1 | 80 |
| 5 | Styrene oxide | Phenylacetyl chloride | 1 | 95 |
Carbon Dioxide Fixation
TDAC catalysts also facilitate the addition of carbon dioxide to terminal epoxides.
Table 4: Cyclopropenium Chloride-Catalyzed Addition of Carbon Dioxide to Epoxides [1]
| Entry | Epoxide | Time (h) | Yield (%) |
| 1 | Propylene oxide | 20 | 85 |
| 2 | 1,2-Epoxybutane | 24 | 82 |
| 3 | 1,2-Epoxyhexane | 48 | 78 |
Experimental Protocols
Protocol 1: Synthesis of a Tris(dialkylamino)cyclopropenium (TDAC) Chloride Salt
This protocol is a general guideline based on the reported synthesis of TDAC salts from this compound.[1][6]
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, dihexylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric excess of the desired secondary amine to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture may be filtered to remove any amine hydrochloride salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether) to yield the pure TDAC chloride salt.
Protocol 2: General Procedure for PTC Enolate Alkylation
This protocol is a general method for the alkylation of pro-nucleophiles using a TDAC catalyst.[1]
Materials:
-
Pro-nucleophile (e.g., 2-phenylpropanenitrile)
-
Electrophile (e.g., benzyl bromide)
-
TDAC catalyst (e.g., 2.5 mol%)
-
Solvent (e.g., toluene or dichloromethane)
-
Aqueous base (e.g., 50% w/w KOH)
Procedure:
-
To a round-bottom flask, add the pro-nucleophile, the TDAC catalyst, and the solvent.
-
Add the aqueous base to the mixture.
-
Stir the biphasic mixture vigorously at the desired temperature.
-
Add the electrophile to the reaction mixture.
-
Continue stirring vigorously and monitor the reaction by a suitable method (e.g., TLC, GC-MS).
-
Upon completion, dilute the reaction mixture with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Diagrams
Caption: General catalytic cycle for phase-transfer catalysis.
Caption: Experimental workflow for a typical PTC reaction.
References
- 1. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of tetrachlorocyclopropene from pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of tetrachlorocyclopropene (B25203) from pentachlorocyclopropane. The synthesis proceeds via a dehydrochlorination reaction facilitated by a strong base. This protocol includes a summary of quantitative data, a step-by-step methodology for the synthesis and purification, and a visualization of the experimental workflow.
Data Presentation
| Parameter | Value | Reference |
| Reactant | This compound | [1] |
| Reagent | 18 M Aqueous Potassium Hydroxide (B78521) (KOH) | [2] |
| Reaction Temperature | 80-85 °C | [2] |
| Product | Tetrachlorocyclopropene | [1][3] |
| Product Boiling Point | 125-130 °C | [3] |
| Product Density | 1.45 g/mL at 25 °C | [3] |
Experimental Protocol
The synthesis of tetrachlorocyclopropene from this compound is achieved through a base-induced dehydrochlorination reaction.[1][3] The following protocol is based on established methods.
Materials:
-
This compound (C₃HCl₅)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, place the this compound.
-
Reagent Addition: While stirring, carefully add a solution of 18 M aqueous potassium hydroxide (KOH). An exothermic reaction may occur, so the addition should be controlled.
-
Reaction Conditions: Heat the reaction mixture to 80-85 °C using a heating mantle. Maintain this temperature and continue stirring to ensure the completion of the dehydrochlorination reaction. The exact reaction time should be determined by monitoring the reaction progress, for example, by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add deionized water to dissolve the potassium chloride salt formed during the reaction.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Combine the organic extracts.
-
-
Drying and Filtration:
-
Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Solvent Removal: Remove the organic solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude tetrachlorocyclopropene by distillation. Collect the fraction boiling between 125-130 °C.
Experimental Workflow
Caption: Experimental workflow for the synthesis of tetrachlorocyclopropene.
References
Application Notes and Protocols for the Synthesis of Pentachlorocyclopropane via Chlorination of 3,3,3-Trichloropropylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachlorocyclopropane is a valuable synthetic intermediate in organic chemistry.[1][2] Its strained three-membered ring and multiple chlorine substituents make it a versatile precursor for a variety of more complex molecules, including those with potential applications in pharmaceuticals and materials science.[2] This document provides a detailed protocol for the synthesis of this compound through the direct chlorination of 3,3,3-trichloropropylene. This method offers a novel synthetic route with the potential for high product yield and scalability.[3]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃HCl₅ | [1] |
| Molecular Weight | 214.31 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint minty | [1][2] |
| Boiling Point | 55-56 °C / 7 mmHg | [4] |
| Density | 1.668 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.5169 | [4] |
Reaction Parameters for the Chlorination of 3,3,3-Trichloropropylene
The following table summarizes the general reaction conditions for the synthesis of this compound as described in the literature.[3]
| Parameter | Condition | Notes |
| Reactants | 3,3,3-Trichloropropylene, Chlorine (gas) | |
| Temperature | 0 - 100 °C | The reaction temperature can be adjusted within this range.[3] |
| Catalyst | Anhydrous Fe³⁺ compounds (e.g., FeCl₃, FeBr₃, FeF₃), Fe²⁺ compounds, or elemental Fe | The use of a catalyst can accelerate the reaction.[3] |
| Catalyst Loading | 0 - 0.05 : 1 (molar ratio of catalyst to 3,3,3-trichloropropylene) | A more preferred range is 0.003 - 0.2 : 1.[3] |
| Solvent | Not explicitly required, the reaction can be run neat. | |
| Water Content | The presence of a small amount of water can be beneficial. | Water can help to control the reaction rate by absorbing unreacted chlorine. A mass percent of 10-40% water relative to 3,3,3-trichloropropylene is suggested.[3] |
| Oxygen Removal | Optional, but recommended. | Removing dissolved oxygen from the starting material can prevent a rapid, uncontrolled reaction initiation.[3] |
| Yield | High | The patent describes the method as having a high product yield.[3] |
Experimental Protocols
This protocol is based on the method described in patent CN102992947B.[3]
Materials and Equipment
-
3,3,3-Trichloropropylene (raw material)
-
Chlorine gas
-
Anhydrous ferric chloride (FeCl₃) (catalyst)
-
Nitrogen gas (for inerting)
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a gas inlet, a thermometer, a condenser, and a magnetic stirrer.
-
A tail gas absorption system (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize unreacted chlorine.
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, distillation apparatus).
Reaction Setup and Procedure
-
Reactor Preparation:
-
Set up the reaction vessel in a fume hood. Ensure all glassware is dry.
-
Equip the flask with a magnetic stir bar, a gas inlet tube connected to a nitrogen and a chlorine gas source, a thermometer, and a reflux condenser.
-
Connect the outlet of the condenser to a tail gas absorption trap containing a dilute sodium hydroxide solution to neutralize excess chlorine gas.
-
-
Oxygen Removal (Optional but Recommended):
-
Charge the reactor with 3,3,3-trichloropropylene.
-
Purge the system with nitrogen gas for 30-60 minutes at a flow rate of 100-1000 mL/min to remove dissolved oxygen.[3]
-
-
Reaction Initiation:
-
Add the anhydrous ferric chloride catalyst to the 3,3,3-trichloropropylene. The recommended molar ratio of catalyst to substrate is between 0.003 and 0.2 to 1.[3]
-
If desired, add water to the reaction mixture (10-40% by mass relative to the 3,3,3-trichloropropylene).[3]
-
Begin stirring the mixture.
-
Start bubbling chlorine gas through the reaction mixture at a controlled rate.
-
-
Reaction Conditions:
-
Maintain the reaction temperature between 0 and 100 °C using a suitable heating or cooling bath.[3] The optimal temperature may need to be determined empirically.
-
Continuously monitor the reaction temperature. The chlorination reaction is exothermic, and the temperature may rise. Adjust the chlorine flow rate and cooling to maintain the desired temperature.
-
The reaction progress can be monitored by techniques such as GC-MS to check for the consumption of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine.
-
Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Visualizations
Experimental Workflow
References
- 1. Visible light-induced FeCl3-catalyzed chlorination of C–H bonds with MgCl2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN102992947B - this compound preparation method - Google Patents [patents.google.com]
- 4. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
Application of Pentachlorocyclopropane Derivatives in the Synthesis of Photostable Pyrethroid Insecticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic pyrethroids are a crucial class of insecticides valued for their high efficacy against a broad spectrum of pests and low mammalian toxicity.[1][2] A key structural feature of many photostable pyrethroids is the presence of a cyclopropane (B1198618) ring, which contributes significantly to their insecticidal activity.[3][4] This document provides detailed application notes and protocols on the utilization of chlorinated cyclopropane derivatives, conceptually stemming from precursors like pentachlorocyclopropane, in the synthesis of highly photostable pyrethroid insecticides, namely permethrin (B1679614) and cypermethrin. The enhanced stability of these synthetic pyrethroids to light, in comparison to natural pyrethrins, has broadened their applicability in agriculture and public health.[3][5]
Core Synthesis Strategy
The primary route to photostable pyrethroids involves the synthesis of a key intermediate, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, and its subsequent conversion to the corresponding acid chloride.[3][6] This acid chloride is then esterified with an appropriate alcohol to yield the final pyrethroid product. While a direct, one-step conversion from this compound is not the standard industrial method, the synthesis of the crucial dichloroethenyl cyclopropane intermediate relies on principles of cyclopropanation and functional group manipulation of chlorinated precursors.[6]
Key Intermediate Synthesis: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
The synthesis of this pivotal intermediate is a multi-step process. A representative workflow is outlined below.
References
- 1. Cypermethrin synthesis - chemicalbook [chemicalbook.com]
- 2. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Development of new synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Pentachlorocyclopropane Synthesis
Welcome to the technical support center for the synthesis of pentachlorocyclopropane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for producing this compound. The first involves the chlorination of 3,3,3-trichloropropylene.[1] The second method is the addition of dichlorocarbene (B158193) to 1,2-trichloroethylene, typically generated in situ from chloroform (B151607) and a strong base using a phase transfer catalyst.[2]
Q2: What kind of yields can I expect from these synthesis methods?
A2: Both primary methods are capable of producing high yields. The chlorination of 3,3,3-trichloropropylene can result in a crude product with a purity of 97%.[1] The dichlorocarbene addition method has reported yields ranging from 85% to 91%, depending on the specific reaction conditions and catalyst used.[2]
Q3: What are the most critical parameters to control to maximize the yield?
A3: For the chlorination of 3,3,3-trichloropropylene, the critical parameters are reaction temperature and the choice of catalyst. For the dichlorocarbene addition method, the key factors include the choice of phase transfer catalyst, the strength and concentration of the base, and the reaction temperature.[1][2]
Q4: Are there any significant safety concerns I should be aware of?
A4: Yes. The synthesis involving the chlorination of 3,3,3-trichloropropylene uses highly toxic chlorine gas.[2] this compound itself is an irritant to the skin and eyes and may cause respiratory irritation.[3] It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q5: How can I purify the final product?
A5: The most common method for purifying this compound is fractional distillation.[1][2][4] The boiling point of this compound is approximately 185°C, which is significantly different from the starting materials, allowing for effective separation.[1]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
This section addresses potential causes and solutions for lower-than-expected yields in the two primary synthesis methods.
Method 1: Chlorination of 3,3,3-Trichloropropylene
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | The optimal temperature range is 0-100°C. Temperatures that are too high can lead to thermal chlorination side reactions, increasing impurities and reducing the yield of the desired product.[1] |
| Ineffective Catalyst | Anhydrous iron compounds (Fe³⁺ or Fe²⁺) are effective catalysts. Ensure the catalyst is truly anhydrous and used in the correct molar ratio (0.003–0.2:1 with 1,1,3-trichloropropene).[1] |
| Insufficient Reaction Time | The reaction time can be up to 12 hours.[1] Monitor the reaction progress using techniques like GC to ensure it has gone to completion. |
| Presence of Impurities in Starting Material | Use high-purity 3,3,3-trichloropropylene to avoid side reactions that can consume reagents and complicate purification. |
Method 2: Dichlorocarbene Addition to 1,2-Trichloroethylene
| Potential Cause | Troubleshooting Step |
| Ineffective Phase Transfer Catalyst | The choice of phase transfer catalyst is crucial. Quaternary ammonium (B1175870) salts like benzyl (B1604629) triethylammonium (B8662869) chloride or tetrabutylammonium (B224687) hydroxide (B78521), and crown ethers like 18-crown-6 (B118740) have been shown to be effective.[2] Experiment with different catalysts to find the optimal one for your specific conditions. |
| Incorrect Base Concentration or Type | A strong base, such as 50% aqueous sodium hydroxide or potassium hydroxide, is required.[2] Ensure the base concentration is accurate and that it is added at a controlled rate to maintain the desired reaction temperature. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at 30-40°C.[2] Deviations from this temperature range can affect the rate of dichlorocarbene formation and its subsequent reaction, leading to lower yields. |
| Poor Mixing | Vigorous stirring is necessary to ensure efficient mixing of the organic and aqueous phases for the phase transfer catalysis to be effective. |
Issue 2: High Levels of Impurities in the Final Product
This section provides guidance on how to minimize the formation of byproducts.
| Potential Cause | Troubleshooting Step |
| Side Reactions from High Temperatures | In the chlorination method, avoid temperatures above 100°C to prevent thermal chlorination side reactions.[1] |
| Use of Initiators | While initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) can increase the initial reaction rate in the chlorination method, they may also lead to an increase in impurities.[1] Consider running the reaction without an initiator if purity is a major concern. |
| Product Decomposition | This compound is thermally unstable above 100°C and can isomerize to 1,1,3,3,3-pentachloropropene.[5][6] During distillation, use reduced pressure to lower the boiling point and minimize thermal decomposition. |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. Monitor the reaction to ensure completion before workup and purification. |
Data Summary
The following tables summarize key quantitative data for the two primary synthesis methods.
Table 1: Chlorination of 3,3,3-Trichloropropylene
| Parameter | Value | Reference |
| Starting Material | 3,3,3-Trichloropropylene | [1] |
| Reagent | Chlorine | [1] |
| Catalyst | Anhydrous Fe³⁺ or Fe²⁺ compounds | [1] |
| Catalyst Molar Ratio | 0.003–0.2:1 (Catalyst:Substrate) | [1] |
| Temperature | 0–100°C | [1] |
| Reaction Time | ~12 hours | [1] |
| Product Purity (Crude) | 97% | [1] |
Table 2: Dichlorocarbene Addition to 1,2-Trichloroethylene
| Parameter | Value | Reference |
| Starting Materials | 1,2-Trichloroethylene, Chloroform | [2] |
| Base | 50% aq. NaOH or KOH | [2] |
| Phase Transfer Catalyst | Benzyl triethyl ammonium chloride, 18-crown-6, etc. | [2] |
| Molar Ratio (Trichloroethylene:Chloroform) | 1:1 to 1:2.5 | [2] |
| Temperature | 30-40°C | [2] |
| Reaction Time | ~3 hours | [2] |
| Product Yield | 85-91% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of 3,3,3-Trichloropropylene
Materials:
-
3,3,3-Trichloropropylene
-
Chlorine gas
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Nitrogen gas
Equipment:
-
1000 mL three-necked flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Magnetic stirrer
Procedure:
-
Set up the three-necked flask with the reflux condenser, gas inlet, and thermometer.
-
Add 1000g of 1,1,3-trichloropropene (B110787) and 0.3g of anhydrous FeCl₃ to the flask.
-
Purge the system with nitrogen for 20 minutes.
-
Begin stirring the mixture and introduce chlorine gas at a flow rate of 200 ml/min.
-
Maintain the reaction temperature between 20-100°C.
-
Continue the reaction for 12 hours.
-
After the reaction is complete, stop the chlorine flow and purge the system with nitrogen.
-
The crude product can be purified by fractional distillation.
Protocol 2: Synthesis of this compound via Dichlorocarbene Addition
Materials:
-
1,2-Trichloroethylene (26.2g, 0.2 mol)
-
Chloroform (35.71g, 0.3 mol)
-
Benzyl triethyl ammonium chloride (0.5g)
-
50% aqueous sodium hydroxide solution (24g, 0.3 mol)
Equipment:
-
250 mL three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
Procedure:
-
To a 250 mL three-necked flask, add 26.2g of 1,2-trichloroethylene, 35.71g of chloroform, and 0.5g of benzyl triethyl ammonium chloride.
-
While stirring, add 24g of 50% aqueous sodium hydroxide solution.
-
Maintain the reaction temperature at 30°C and continue stirring for 3 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Purify the organic layer by distillation to obtain this compound. A yield of approximately 36.3g (85%) can be expected.[2]
Visualizations
Caption: Workflow for this compound Synthesis via Chlorination.
Caption: Workflow for this compound Synthesis via Dichlorocarbene Addition.
Caption: Troubleshooting Logic for Low Yield of this compound.
References
- 1. CN102992947B - this compound preparation method - Google Patents [patents.google.com]
- 2. CN112279747B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound | C3HCl5 | CID 22631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound – description and application - Georganics [georganics.sk]
Technical Support Center: Synthesis of Pentachlorocyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of pentachlorocyclopropane.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure stoichiometric amounts or a slight excess of the dichlorocarbene (B158193) precursor (e.g., chloroform) and base are used. - Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material (trichloroethylene). |
| Suboptimal reaction temperature | - For the dichlorocarbene addition method, maintain the temperature between 30-40°C.[1] - For the chlorination of 1,1,3-trichloropropene, the optimal temperature range is 20-100°C.[2] |
| Loss of product during workup | - this compound is a dense, colorless liquid that may be difficult to distinguish from chlorinated solvents.[3][4] Be careful during phase separations. - The product is volatile; use a rotary evaporator with care during solvent removal.[5] |
| Inefficient dichlorocarbene generation | - Use a strong base such as sodium hydroxide (B78521), potassium hydroxide, or potassium tert-butoxide.[1][3][6] - The use of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is recommended for reactions in a two-phase system to facilitate the reaction between the aqueous base and the organic chloroform (B151607)/trichloroethylene (B50587).[1][6] |
Problem 2: Presence of Significant Impurities in the Product
| Impurity | Potential Cause | Recommended Solution |
| 1,1,3,3,3-Pentachloropropene | Thermal isomerization of this compound.[3][7] | Maintain the reaction and distillation temperature below 100°C.[3][7] |
| Tetrachlorocyclopropene | Dehydrohalogenation of this compound by excess base.[3][8] | - Use the stoichiometric amount of base. - Quench the reaction promptly upon completion to neutralize any remaining base. |
| 1,1,1,2,3-Pentachloropropane | Side reaction during the chlorination of 1,1,3-trichloropropene, particularly in the presence of light.[2] | If using the chlorination synthesis route, conduct the reaction in the absence of light.[2] |
| Unreacted starting materials | Incomplete reaction. | See "Low Yield" troubleshooting section. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary methods are:
-
The addition of dichlorocarbene to trichloroethylene. The dichlorocarbene is typically generated in situ from chloroform and a strong base.[1][3][6]
-
The direct chlorination of 1,1,3-trichloropropene.[2]
Q2: My final product is a mixture of this compound and 1,1,3,3,3-pentachloropropene. How can I separate them?
A2: Fractional distillation under reduced pressure is the recommended method for purification.[2][5] Due to the thermal instability of this compound, it is crucial to keep the distillation temperature below 100°C to prevent further isomerization.[3][7] The boiling point of this compound is 55-56°C at 7 mmHg.[4]
Q3: What is the role of a phase-transfer catalyst in the synthesis of this compound?
A3: In the dichlorocarbene addition to trichloroethylene, a phase-transfer catalyst (like benzyltriethylammonium chloride) is used to transport the hydroxide ions from the aqueous phase to the organic phase. This facilitates the deprotonation of chloroform to generate the trichloromethyl anion, which then forms dichlorocarbene.[1][6]
Q4: Can I store this compound at room temperature?
A4: Yes, this compound can be stored at room temperature as it is chemically stable under these conditions.[7] However, it is thermally unstable at temperatures above 100°C.[3][7]
Q5: During the chlorination of 1,1,3-trichloropropene, the use of an initiator is mentioned. What is its effect?
A5: An initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), can increase the reaction speed in the initial stages. However, its presence may also lead to an increase in the formation of impurities.[2]
Data Summary
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Reactants | Catalyst/Base | Temperature (°C) | Reported Yield | Reference |
| Dichlorocarbene Addition | Trichloroethylene, Chloroform, 50% aq. NaOH | Benzyltriethylammonium chloride | 30-40 | 85-90.5% | [1] |
| Dichlorocarbene Addition | Trichloroethylene, Chloroform, 50% aq. NaOH | 18-crown-6 | 30 | 91% | [1] |
| Chlorination | 1,1,3-Trichloropropene, Chlorine | Anhydrous Fe³⁺ compound | 20-100 | Up to 97% crude purity | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Dichlorocarbene Addition
This protocol is adapted from reported procedures for the synthesis of this compound.[1]
Materials:
-
Trichloroethylene
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add trichloroethylene (0.2 mol), chloroform (0.3 mol), and benzyltriethylammonium chloride (0.5 g).
-
Reaction: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (24 g, 0.3 mol) dropwise from the dropping funnel. Maintain the reaction temperature between 30-40°C. An ice bath may be required to control the exothermic reaction.
-
Monitoring: Stir the mixture for 3 hours at 30-40°C.[1] Monitor the reaction by TLC or GC until the trichloroethylene is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully add deionized water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure, ensuring the temperature does not exceed 40°C.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure (boiling point: 55-56°C at 7 mmHg) to obtain pure this compound.[4]
Visualizations
Caption: Key side reactions in the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. CN112279747B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN102992947B - this compound preparation method - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. This compound – description and application - Georganics [georganics.sk]
- 8. scbt.com [scbt.com]
Technical Support Center: Purification of Technical Grade Pentachlorocyclopropane
Welcome to the technical support center for the purification of technical grade pentachlorocyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is technical grade this compound and what are the likely impurities?
A1: Technical grade this compound typically has a purity of around 90% or higher.[1] Common impurities can include unreacted starting materials from its synthesis, such as trichloroethylene (B50587) and chloroform, as well as by-products like 1,1,1,2,3-pentachloropropane (B1626564) and other chlorinated hydrocarbons.[2] The presence of these impurities can interfere with subsequent reactions and affect the quality of your final product.
Q2: What are the main methods for purifying technical grade this compound?
A2: The primary methods for purifying technical grade this compound are fractional distillation under reduced pressure, recrystallization, and flash column chromatography. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the purification.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties include:
-
Boiling Point: 55-56 °C at 7 mmHg. This property is crucial for purification by distillation.
-
Solubility: It is generally insoluble in water but soluble in non-polar organic solvents like hexane (B92381), benzene, and toluene.[3] This is important for choosing appropriate solvents for recrystallization and chromatography.
-
Thermal Stability: this compound is thermally unstable above 100 °C, where it can isomerize to 1,1,3,3,3-pentachloropropene.[4][5] This necessitates the use of reduced pressure for distillation to keep the temperature low.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a hazardous chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Q5: How can I assess the purity of this compound after purification?
A5: The purity of this compound can be reliably determined using analytical techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of any remaining impurities.[6][7][8][9][10]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Poor separation of fractions | Inefficient fractionating column; heating too rapidly. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column. |
| Product decomposition (yellowing) | Distillation temperature is too high. | Ensure the vacuum is low enough to keep the pot temperature below 80-90 °C. This compound is unstable above 100 °C.[4][5] |
| Low recovery of purified product | Leaks in the distillation apparatus; hold-up in the column and condenser. | Check all joints for a proper seal. For small-scale distillations, be aware that a significant portion can be lost due to surface wetting of the apparatus. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | Too much solvent was used; the solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low yield of crystals | The compound has high solubility in the cold solvent; premature crystallization during hot filtration. | Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. The desired compound should have an Rf value of approximately 0.3.[11] |
| Cracking of the silica (B1680970) gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent to move the compound down the column. |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase; the column is overloaded. | Add a small amount of a more polar solvent to the eluent. Ensure the amount of crude material is appropriate for the column size (typically a 30-50:1 ratio of silica gel to compound by weight).[12] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from non-volatile impurities and other volatile compounds with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Place the technical grade this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Slowly evacuate the system to a pressure of approximately 7 mmHg.
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities that distill first in a separate receiving flask.
-
Collect the main fraction of this compound at a vapor temperature of 55-56 °C.
-
Stop the distillation when the temperature begins to rise again or when only a small residue remains.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS.
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities that have different solubility profiles from this compound.
Methodology:
-
Solvent Selection: Based on the principle of "like dissolves like," non-polar solvents are suitable.[3] Hexane or methanol (B129727) are good starting points to test. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution:
-
Place the technical grade this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., hot hexane).
-
Heat the mixture gently with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Analysis: Determine the purity of the recrystallized product by GC-MS and measure the melting point.
Protocol 3: Purification by Flash Column Chromatography
This technique is useful for separating compounds with close boiling points or similar solubilities.
Methodology:
-
Stationary Phase and Eluent Selection:
-
Use silica gel (230-400 mesh) as the stationary phase.
-
Select an appropriate eluent system based on TLC analysis. A mixture of hexane and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is a good starting point. The target compound should have an Rf of ~0.3.[11]
-
-
Column Packing:
-
Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Allow the silica to settle into a uniform bed and drain the excess solvent to the top of the silica layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure using compressed air or a pump to achieve a flow rate of about 2 inches per minute.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Analysis: Confirm the purity of the final product using GC-MS.
Data Presentation
Table 1: Comparison of Purification Techniques for Technical Grade this compound (Illustrative Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | 90 | 98-99 | 70-80 | Good for large scale; effective for non-volatile impurities. | Potential for thermal decomposition; less effective for impurities with close boiling points. |
| Recrystallization | 90 | >99 | 50-70 | Can yield very high purity product; good for removing specific impurities. | Lower yield; requires finding a suitable solvent. |
| Flash Chromatography | 90 | >99 | 60-75 | Excellent for separating complex mixtures; highly versatile. | More time-consuming for large quantities; requires solvent and silica gel. |
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound – description and application - Georganics [georganics.sk]
- 6. emerypharma.com [emerypharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Deutschland) [shimadzu.de]
- 11. Chromatography [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
Managing the thermal decomposition of pentachlorocyclopropane during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentachlorocyclopropane. The information is designed to help manage its thermal decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway of this compound?
This compound is thermally unstable and undergoes a ring-opening isomerization reaction when heated. The primary decomposition product is 1,1,3,3,3-pentachloropropene.[1][2] This reaction is a unimolecular, first-order process.[3]
Q2: At what temperature does this compound begin to decompose?
This compound is thermally unstable at temperatures above 100°C (212°F).[1][2] In the gas phase, studies have been conducted in the temperature range of 440–490 K (167–217 °C).[3] Its flash point is 101°C (213.8°F).
Q3: What are the physical properties of this compound?
It is a colorless liquid with a faint, minty odor.[1] Key physical properties are summarized in the table below.
Q4: Are there any known incompatibilities or hazardous reactions?
This compound reacts with bases, such as potassium hydroxide, via dehydrohalogenation to form tetrachlorocyclopropene (B25203).[1][4] It is also important to avoid strong oxidizing agents. During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.[5]
Q5: How should this compound be stored?
Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[6] Although it can be stored at room temperature, for long-term storage, refrigeration is recommended to minimize potential decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of 1,1,3,3,3-pentachloropropene | Reaction temperature is too high, causing thermal decomposition of the starting material. | Carefully monitor and control the reaction temperature to keep it below 100°C. Use a well-calibrated thermometer and a controlled heating mantle or bath. Consider running the reaction at a lower temperature for a longer duration. |
| Inconsistent reaction outcomes | Localized heating or "hot spots" in the reaction vessel. | Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Use a flask of appropriate size to allow for good mixing. |
| Reaction runaway or sudden exotherm | The decomposition of this compound is exothermic and can accelerate if not controlled. | Scale up reactions with caution. Use a reaction calorimeter to understand the thermal profile of your specific reaction. Ensure adequate cooling capacity is available. |
| Presence of tetrachlorocyclopropene as a byproduct | The reaction mixture is basic, or basic impurities are present. | Ensure all reagents and solvents are neutral and free from basic contaminants. If a base is required for the reaction, consider a milder base or add it slowly at a controlled temperature. |
| Difficulty in monitoring reaction progress | The starting material and product may have similar properties. | Develop a reliable analytical method to distinguish between this compound and its isomer. Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) is suitable for this purpose. |
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃HCl₅ | [1] |
| Molar Mass | 214.29 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, minty | [1] |
| Density | 1.668 g/cm³ at 25°C | [1] |
| Boiling Point | 55-56 °C / 7 mmHg | [1] |
| Refractive Index (n_D²⁰) | 1.5169 | |
| Decomposition Temperature | > 100 °C | [1][2] |
| Flash Point | 101 °C (213.8 °F) - closed cup |
Table 2: Kinetic Data for the Gas-Phase Isomerization of this compound
| Temperature Range (K) | Pressure (Torr) | Arrhenius Equation | Reference |
| 440–490 | 10–50 | log₁₀(k/s⁻¹) = (14.16 ± 0.23) – (39,963 ± 500) / 4.576T | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound below its Decomposition Temperature
This protocol describes a general setup for a reaction where this compound is a reactant, with an emphasis on temperature control.
-
Glassware Preparation: Ensure all glassware is thoroughly dried to prevent side reactions.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon), especially if moisture-sensitive reagents are used.
-
Reagent Addition: Charge the reaction flask with the solvent and other reactants. Begin stirring.
-
Temperature Control: Place the reaction flask in a cooling bath (e.g., ice-water or a cryocooler) to maintain the desired temperature well below 100°C.
-
Slow Addition: Add this compound dropwise to the reaction mixture using a dropping funnel. Monitor the internal temperature of the reaction closely during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a pre-established analytical method (e.g., GC-MS, TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a buffer) while maintaining a low temperature.
-
Purification: Extract the product and purify using standard techniques such as column chromatography, distillation, or recrystallization.
Protocol 2: Monitoring Thermal Decomposition by Gas Chromatography (GC)
This protocol outlines a method to quantify the isomerization of this compound to 1,1,3,3,3-pentachloropropene.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Prepare a calibration curve by making a series of dilutions of a standard sample of 1,1,3,3,3-pentachloropropene.
-
-
Thermal Stress:
-
Place a known concentration of the this compound solution in a sealed vial.
-
Heat the vial in a temperature-controlled oven or heating block at a specific temperature (e.g., 110°C).
-
At set time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial and immediately cool it in an ice bath to quench the decomposition.
-
-
GC Analysis:
-
Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1).
-
Injector: Set to a temperature that ensures volatilization without causing further decomposition (e.g., 200°C).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the starting material and the product.
-
Detector: Set the ECD temperature to around 300°C. If using MS, operate in full scan mode to identify the compounds and then in selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and 1,1,3,3,3-pentachloropropene.
-
Use the calibration curve to determine the concentration of the decomposition product at each time point.
-
Plot the concentration of this compound over time to determine the rate of decomposition at that temperature.
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Workflow for managing reactions with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – description and application - Georganics [georganics.sk]
- 3. The gas-phase unimolecular thermal isomerization of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. ww.chemblink.com [ww.chemblink.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Optimization of Base Selection for Dehydrohalogenation of Pentachlorocyclopropane
Welcome to the Technical Support Center for the dehydrohalogenation of pentachlorocyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the selection of bases for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the dehydrohalogenation of this compound?
The primary product is tetrachlorocyclopropene (B25203), a valuable reagent in organic synthesis. The reaction involves the elimination of one molecule of hydrogen chloride (HCl).
Q2: What is the most commonly used base for this reaction?
Potassium hydroxide (B78521) (KOH) is the most frequently cited base for the dehydrohalogenation of this compound to tetrachlorocyclopropene.[1] It is typically used as a concentrated aqueous solution.
Q3: Are there alternative bases that can be used?
Yes, other bases can be employed, although they may lead to different products. For instance, secondary amines can react with this compound to form triaminocyclopropenium salts. This occurs through an initial dehydrohalogenation followed by nucleophilic substitution.
Q4: What are the critical reaction parameters to control?
Temperature is a critical parameter. This compound is thermally unstable and can undergo ring-opening isomerization to 1,1,3,3,3-pentachloropropene at temperatures above 100°C.[1] Therefore, the dehydrohalogenation should be conducted below this temperature to minimize the formation of this byproduct.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). When using TLC, it's important to be aware that the highly reactive product, tetrachlorocyclopropene, may react with the silica (B1680970) gel plate. An indirect method of monitoring involves quenching a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form a stable ether derivative, which can then be analyzed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive Base: The potassium hydroxide solution may be old or have absorbed atmospheric CO₂, reducing its basicity. 2. Insufficient Temperature: The reaction may be too slow at lower temperatures. 3. Poor Mixing: In a biphasic system (aqueous KOH and organic this compound), inefficient stirring can limit the reaction rate. | 1. Use a fresh, high-quality potassium hydroxide solution. 2. Gradually increase the reaction temperature, ensuring it remains below 100°C to prevent isomerization. A typical range is 80-85°C. 3. Ensure vigorous stirring to maximize the interfacial area between the two phases. Consider using a phase-transfer catalyst, although this is not commonly reported for this specific reaction. |
| Low Yield of Tetrachlorocyclopropene | 1. Formation of Isomerization Byproduct: The reaction temperature may be too high, leading to the formation of 1,1,3,3,3-pentachloropropene.[1] 2. Product Loss During Workup: Tetrachlorocyclopropene is volatile and can be lost during solvent removal. 3. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Carefully control the reaction temperature, keeping it below 100°C. 2. Use gentle conditions for solvent removal, such as rotary evaporation at reduced pressure and low temperature. 3. Monitor the reaction until the starting material is consumed before initiating workup. |
| Presence of 1,1,3,3,3-pentachloropropene in the Product | Excessive Reaction Temperature: The primary cause is the thermal isomerization of the starting material.[1] | Maintain a strict temperature control throughout the reaction, ideally within the 80-85°C range when using aqueous KOH. |
| Difficulty in Product Purification | Similar Boiling Points of Product and Byproducts: If the isomerization byproduct is formed, its boiling point may be close to that of the desired tetrachlorocyclopropene, making purification by distillation challenging. | Optimize the reaction conditions to minimize byproduct formation. If separation is necessary, consider fractional distillation under reduced pressure. |
Data Presentation
Table 1: Comparison of Bases for the Dehydrohalogenation of this compound
| Base | Typical Conditions | Primary Product | Notes |
| Potassium Hydroxide (KOH) | Concentrated aqueous solution (e.g., 18M), 80-85°C | Tetrachlorocyclopropene | The most commonly reported and effective base for this transformation. |
| Sodium Hydroxide (NaOH) | Concentrated aqueous solution | Tetrachlorocyclopropene | Expected to behave similarly to KOH, as a strong, non-nucleophilic base. |
| Potassium tert-butoxide (KOtBu) | Anhydrous organic solvent (e.g., THF, ether) | Tetrachlorocyclopropene | A strong, non-nucleophilic base suitable for anhydrous conditions. May offer advantages in avoiding water-related side reactions. |
| Secondary Amines (e.g., Dialkylamines) | Organic solvent, often used in excess | Triaminocyclopropenium salts | Acts as both a base for the initial dehydrohalogenation and a nucleophile for subsequent substitutions on the resulting tetrachlorocyclopropene. |
Experimental Protocols
Dehydrohalogenation of this compound using Aqueous Potassium Hydroxide
This protocol describes the synthesis of tetrachlorocyclopropene from this compound using a strong aqueous base.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
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Deionized water
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
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Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a concentrated solution of potassium hydroxide (e.g., 18M) in deionized water.
-
Addition of Substrate: To the vigorously stirred KOH solution, add this compound dropwise at a rate that allows for controlled heat evolution.
-
Reaction: Heat the reaction mixture to 80-85°C with continuous, vigorous stirring. Monitor the reaction progress by GC-MS or a quenched-aliquot TLC method. The reaction is typically complete within a few hours.
-
Workup - Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Workup - Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Workup - Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure. Ensure the bath temperature is kept low to avoid co-distillation of the volatile product.
-
Purification: Purify the crude tetrachlorocyclopropene by fractional distillation under reduced pressure.
Safety Precautions:
-
This compound and tetrachlorocyclopropene are toxic and should be handled in a well-ventilated fume hood.
-
Concentrated potassium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction may be exothermic; ensure controlled addition of the substrate and have a cooling bath on standby.
Visualizations
Caption: Experimental workflow for the dehydrohalogenation of this compound.
Caption: Logic diagram for base selection based on the desired final product.
References
Technical Support Center: Pentachlorocyclopropane Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of pentachlorocyclopropane production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.
Issue 1: Low Product Yield
Q: We are experiencing a significant drop in this compound yield upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
A: Low yield during scale-up is a common challenge and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent stability. Here’s a systematic approach to troubleshooting:
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Inadequate Mixing: In larger reactors, achieving homogenous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions or incomplete conversion.
-
Solution:
-
Evaluate and optimize the stirrer design (e.g., impeller type, size, and position) and agitation speed for the larger vessel.
-
Consider the use of baffles to improve mixing efficiency.
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For the dichlorocarbene (B158193) addition method using phase-transfer catalysis, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.
-
-
-
Poor Temperature Control: Exothermic reactions can lead to temperature gradients and localized overheating in large reactors due to a lower surface-area-to-volume ratio, which in turn can promote side reactions and decomposition of the product.[1] this compound is thermally unstable above 100°C.
-
Solution:
-
Implement a more efficient cooling system for the reactor.
-
Control the rate of addition of exothermic reagents.
-
Monitor the internal reaction temperature at multiple points within the reactor.
-
-
-
Sub-optimal Reagent Stoichiometry: The optimal molar ratio of reactants may differ at a larger scale.
-
Solution:
-
Re-evaluate the stoichiometry of your reactants. For the dichlorocarbene addition method, a moderate excess of the carbene precursor (e.g., chloroform) and the base is often employed to drive the reaction to completion.
-
For the chlorination of 3,3,3-trichloropropylene, the chlorine flow rate is a critical parameter to control.[2]
-
-
-
Catalyst Deactivation or Inefficiency: The performance of the catalyst can be affected by impurities or changes in reaction conditions at scale.
-
Solution:
-
Ensure high purity of all reagents and solvents.
-
For phase-transfer catalysts, investigate the effect of catalyst loading on yield at the larger scale.
-
For the chlorination reaction using an iron catalyst, ensure the catalyst is anhydrous and evenly dispersed.[2]
-
-
Issue 2: High Levels of Impurities and Byproducts
Q: Our scaled-up production of this compound shows a significant increase in impurities. How can we identify and control the formation of these byproducts?
A: Increased impurity levels at scale are often due to variations in reaction conditions that favor side reactions.
-
Common Byproducts and Their Control:
-
1,1,1,2,3-pentachloropropane: This impurity can form during the chlorination of 3,3,3-trichloropropylene, especially in the presence of light.[2]
-
Control: Conduct the reaction in the absence of light or use a light source with a specific wavelength (200-400nm) if initiation is required, while carefully monitoring the reaction to minimize this side product.[2]
-
-
Polymeric materials: Dichlorocarbene is highly reactive and can polymerize if its concentration becomes too high or if it does not react quickly with the alkene.
-
Control: Maintain a low concentration of dichlorocarbene by controlling the addition rate of the base or chloroform (B151607). Ensure efficient mixing to promote the reaction with trichloroethylene.
-
-
Hexachlorocyclopropane: Over-chlorination can lead to the formation of hexachlorocyclopropane.
-
Control: Carefully monitor the chlorine feed and reaction progress to avoid excess chlorination.
-
-
-
Analytical Techniques for Impurity Profiling:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities in the crude product. It can help in pinpointing the structure of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities.
-
Issue 3: Difficult Product Purification
Q: We are facing challenges in purifying this compound at a large scale. What are the recommended procedures and how can we optimize them?
A: Purification is a critical step, and its efficiency can decrease upon scale-up.
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Fractional Distillation: This is the primary method for purifying this compound due to the difference in boiling points between the product and common impurities.
-
Optimization:
-
Use a distillation column with a sufficient number of theoretical plates to achieve good separation.
-
Control the distillation rate to be slow and steady for optimal separation.[3]
-
Operate the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition of the product.
-
-
-
Work-up Procedures for Phase-Transfer Catalysis Method:
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Emulsion Formation: The use of a phase-transfer catalyst in a biphasic system can lead to the formation of stable emulsions during the aqueous work-up.
-
Solution:
-
Wash the organic layer with a saturated sodium chloride solution (brine) to help break the emulsion.
-
Filtration through a pad of celite or glass wool can also be effective.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this compound production?
A1: A thorough Hazard and Operability (HAZOP) study is crucial before scaling up.[4] Key safety considerations include:
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Handling of Chlorine Gas: For the chlorination method, chlorine is a highly toxic and corrosive gas. Ensure proper ventilation, leak detection systems, and emergency preparedness procedures are in place.
-
Exothermic Reactions: Both synthesis methods can be exothermic. Implement robust temperature monitoring and control systems to prevent runaway reactions.
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Pressure Build-up: Ensure reactors are equipped with pressure relief systems.
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Handling of Strong Bases: The dichlorocarbene addition method uses strong bases like sodium hydroxide (B78521), which are corrosive. Use appropriate personal protective equipment (PPE).
-
Waste Disposal: Develop a safe and environmentally compliant procedure for the disposal of chlorinated waste.
Q2: How can we monitor the progress of the reaction effectively at a large scale?
A2: Real-time reaction monitoring is essential for process control and optimization.
-
In-situ Infrared (IR) Spectroscopy (e.g., ReactIR): This technique can monitor the concentration of reactants and products in real-time, providing valuable kinetic data.
-
Gas Chromatography (GC): Periodic sampling and analysis by GC can track the conversion of starting materials and the formation of products and byproducts.
Q3: What are the critical process parameters to focus on for a successful and reproducible scale-up?
A3: The following parameters are critical and should be carefully controlled and optimized during scale-up:
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Temperature: Maintain a consistent and uniform temperature profile within the reactor.
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Mixing/Agitation Speed: Ensure efficient and reproducible mixing throughout the reaction.
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Reagent Addition Rate: Control the rate of addition of key reagents to manage exotherms and minimize side reactions.
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Catalyst Loading and Activity: Precisely control the amount of catalyst and ensure its consistent performance.
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Reaction Time: Determine the optimal reaction time to maximize yield and minimize byproduct formation.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity in the Chlorination of 3,3,3-Trichloropropylene (Pilot Scale)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| 60 | 12 | 85 | 96 |
| 80 | 10 | 92 | 97 |
| 100 | 8 | 90 | 95 |
| 120 | 6 | 82 | 90 |
Note: Data is illustrative and based on typical trends observed in chlorination reactions. Actual results may vary.
Table 2: Influence of Phase-Transfer Catalyst Loading on Dichlorocyclopropanation of Trichloroethylene (Pilot Scale)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| 0.5 | 10 | 75 | 94 |
| 1.0 | 8 | 88 | 97 |
| 2.0 | 6 | 91 | 98 |
| 3.0 | 6 | 91 | 98 |
Note: Data is illustrative and based on typical trends observed in phase-transfer catalyzed reactions.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Chlorination of 3,3,3-Trichloropropylene
Materials:
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3,3,3-Trichloropropylene
-
Chlorine gas
-
Anhydrous Ferric Chloride (FeCl₃)
-
Nitrogen gas
Equipment:
-
Jacketed glass-lined or stainless steel reactor with overhead stirrer, condenser, and gas inlet/outlet
-
Temperature and pressure monitoring and control system
-
Chlorine gas flow controller
-
Scrubber for waste gas treatment
Procedure:
-
Charge the reactor with 3,3,3-trichloropropylene and anhydrous FeCl₃ under a nitrogen atmosphere.
-
Heat the reactor contents to the desired temperature (e.g., 80°C) with agitation.
-
Slowly introduce chlorine gas into the reactor at a controlled flow rate.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC.
-
Once the desired conversion is achieved, stop the chlorine flow and purge the reactor with nitrogen to remove any residual chlorine.
-
Cool the reaction mixture to room temperature.
-
The crude product is then purified by fractional distillation under reduced pressure.
Protocol 2: Scale-up Synthesis of this compound via Dichlorocarbene Addition
Materials:
-
Trichloroethylene
-
Chloroform
-
50% Sodium Hydroxide solution
-
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
-
Toluene (or other suitable organic solvent)
Equipment:
-
Jacketed reactor with a high-torque overhead stirrer, condenser, and addition funnel
-
Temperature monitoring and control system
Procedure:
-
Charge the reactor with trichloroethylene, toluene, and the phase-transfer catalyst.
-
Begin vigorous agitation.
-
Slowly add the 50% sodium hydroxide solution to the reactor via the addition funnel.
-
Once the sodium hydroxide addition is complete, slowly add chloroform to the reaction mixture. Maintain a constant temperature throughout the addition.
-
After the chloroform addition is complete, continue stirring until the reaction is complete (monitor by GC).
-
Cool the reaction mixture and carefully add water to quench the reaction.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the chlorination synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound production.
References
Technical Support Center: Catalyst Selection for the Chlorination of 3,3,3-Trichloropropylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for the chlorination of 3,3,3-trichloropropylene.
Troubleshooting Guides
Issue 1: Low Conversion or Reaction Fails to Initiate
Possible Causes:
-
Inactive Catalyst: The chosen catalyst may not be sufficiently active under the current reaction conditions. For Lewis acids, this can be due to moisture sensitivity.[1]
-
Low Reaction Temperature: The activation energy for the chlorination of the electron-poor alkene, 3,3,3-trichloropropylene, may not be met at the current temperature.
-
Inappropriate Catalyst Type: The reaction mechanism (e.g., electrophilic addition vs. radical addition) may not be favored by the selected catalyst.
Troubleshooting Steps:
-
Catalyst Activation/Purity:
-
For Lewis acid catalysts like aluminum chloride (AlCl₃), ensure anhydrous conditions. Flame-dry glassware and use dry solvents.[1]
-
Verify the purity and activity of the catalyst. If possible, use a freshly opened or properly stored catalyst.
-
-
Reaction Temperature:
-
Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by techniques like GC or TLC.
-
-
Catalyst Screening:
Issue 2: Poor Selectivity and Formation of Byproducts
Possible Causes:
-
Over-chlorination: The desired monochlorinated product can undergo further chlorination to form polychlorinated byproducts.[5]
-
Side Reactions: Isomerization of the starting material or product, or polymerization of the alkene can occur, especially at higher temperatures or in the presence of strong acids.
-
Incorrect Stoichiometry: An excess of the chlorinating agent can lead to the formation of undesired polychlorinated compounds.[5]
Troubleshooting Steps:
-
Control Stoichiometry:
-
Optimize Reaction Time and Temperature:
-
Solvent Effects:
-
The choice of solvent can influence selectivity. Non-polar solvents are often used for chlorination reactions. Experiment with different anhydrous solvents to find the optimal medium.
-
Issue 3: Catalyst Deactivation
Possible Causes:
-
Poisoning: Impurities in the reactants or solvent, or the reaction products themselves (like HCl), can poison the catalyst.[1][8] Lewis acids are particularly sensitive to moisture.[1]
-
Coking/Fouling: At elevated temperatures, polymerization or decomposition of organic materials can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[1][8]
-
Sintering: For supported metal catalysts, high temperatures can cause the metal particles to agglomerate, reducing the active surface area.[9]
Troubleshooting Steps:
-
Ensure High Purity of Reagents:
-
Use purified reactants and anhydrous solvents to minimize catalyst poisons.[1]
-
-
Optimize Reaction Conditions:
-
Operate at the lowest effective temperature to reduce the rate of coking and sintering.
-
-
Catalyst Regeneration:
-
Lewis Acids: Deactivated Lewis acids are often difficult to regenerate and are typically replaced.
-
Supported Metal Catalysts: Coked catalysts can sometimes be regenerated by calcination (heating in a stream of air or oxygen) to burn off carbon deposits. The specific temperature and gas composition for regeneration depend on the catalyst and support.
-
Solvent Washing: Less stubborn deposits may be removed by washing the catalyst with a suitable solvent.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for the chlorination of 3,3,3-trichloropropylene?
A1: The chlorination of 3,3,3-trichloropropylene can be achieved through different mechanisms, and the choice of catalyst depends on the desired pathway:
-
Lewis Acids: Catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) can promote the electrophilic addition of chlorine.
-
Free Radical Initiators: Compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide can initiate a free-radical chain reaction.
-
Atom Transfer Radical Addition (ATRA) Catalysts: Transition metal complexes, particularly those of copper (e.g., CuCl with a ligand like PMDETA or Me₆TREN) and ruthenium, are effective for the controlled radical addition of chlorinating agents.[4]
Q2: How do I choose the best catalyst for my specific application?
A2: The "best" catalyst depends on factors such as desired product selectivity, reaction conditions, and cost.
-
For high selectivity to the monochlorinated product , ATRA catalysts often provide better control over the reaction compared to free-radical chlorination, which can lead to a mixture of products.
-
For simpler reaction setups , Lewis acids or free-radical initiators may be preferred, although they might require more optimization to achieve high selectivity.
Q3: What are the typical reaction conditions for the chlorination of 3,3,3-trichloropropylene?
A3: Reaction conditions vary significantly with the chosen catalyst system:
-
Lewis Acid Catalysis: Typically performed at low to ambient temperatures (0-25 °C) in an inert, anhydrous solvent like dichloromethane (B109758) or carbon tetrachloride.
-
Free Radical Chlorination: Often requires initiation by heat or UV light and is typically carried out at elevated temperatures (50-80 °C) in a non-reactive solvent.
-
ATRA: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 110 °C), depending on the specific catalyst and ligand used. The reaction is performed under an inert atmosphere.
Q4: What are the common side products in the chlorination of 3,3,3-trichloropropylene?
A4: Common side products can include:
-
Polychlorinated propanes/propenes: Resulting from over-chlorination.
-
Isomers: Rearrangement of the carbon skeleton or double bond can lead to isomeric products.
-
Polymers: Especially under free-radical conditions or at high temperatures.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using analytical techniques such as:
-
Gas Chromatography (GC): To quantify the consumption of the starting material and the formation of products.
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the products and byproducts in the crude reaction mixture.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Chlorination of Halogenated Alkenes (Analogous Systems)
| Catalyst System | Chlorinating Agent | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| AlCl₃ | Cl₂ | Ethene | - | - | High | Dichloroethane | [10] |
| FeCl₃ | Cl₂ | 2-chlorotoluene | 10-30 | - | - | High (2,6-dichlorotoluene) | [5] |
| CuCl/PMDETA | CCl₄ | Styrene | 110 | 4-12 | >95 | High to monoadduct | [2] |
| [Cu(Me₆TREN)Br]Br | CCl₄ | 1-Hexene | 60 | 1 | ~100 | >99 | [4] |
| Ru(Ind)(PPh₃)₂Cl | CCl₄ | 1-Hexene | 80 | 2 | ~100 | >99 |
Note: Data for the direct chlorination of 3,3,3-trichloropropylene is limited in the public domain. This table presents data for analogous reactions to provide a comparative framework.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Chlorination
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 5-10 mol%) to the anhydrous solvent (e.g., dichloromethane).
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add 3,3,3-trichloropropylene (1.0 eq) to the flask.
-
Chlorination: Slowly add a solution of the chlorinating agent (e.g., chlorine gas dissolved in the reaction solvent or sulfuryl chloride, 1.0-1.2 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC.
-
Work-up: Once the reaction is complete, quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Atom Transfer Radical Addition (ATRA)
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the copper(I) salt (e.g., CuCl, 1-5 mol%) and the ligand (e.g., PMDETA, 1-5 mol%) to the anhydrous solvent (e.g., toluene (B28343) or acetonitrile). Stir the mixture until a homogeneous solution is formed.
-
Reactant Addition: Add 3,3,3-trichloropropylene (1.0 eq) and the chlorinating agent (e.g., carbon tetrachloride, which acts as both solvent and reagent, or another suitable chloroalkane) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (typically 4-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and pass it through a short plug of silica (B1680970) gel to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the chlorination of 3,3,3-trichloropropylene.
Caption: Catalytic pathways for the chlorination of 3,3,3-trichloropropylene.
References
- 1. benchchem.com [benchchem.com]
- 2. Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards the development of highly active copper catalysts for atom transfer radical addition (ATRA) and polymerization (ATRP) | Semantic Scholar [semanticscholar.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. quora.com [quora.com]
Removal of HCl byproduct in the synthesis of TAC cations from pentachlorocyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the removal of the hydrogen chloride (HCl) byproduct during the synthesis of triarylcyclopropenium (TAC) cations from pentachlorocyclopropane.
Troubleshooting Guide
This guide addresses common problems observed during the workup and purification stages of TAC cation synthesis, with a focus on effective HCl removal.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of TAC cation after workup | 1. Decomposition of the TAC cation by strong bases. 2. Product loss during aqueous extraction due to some water solubility. 3. Incomplete reaction. | 1. Use a milder inorganic base for neutralization, such as sodium bicarbonate, or a hindered organic base like 2,6-lutidine.[1][2] 2. Minimize the volume of aqueous washes. Back-extract the aqueous layers with a fresh portion of the organic solvent. 3. Ensure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, NMR) before initiating workup. |
| Product is contaminated with residual acid (HCl) | 1. Insufficient neutralization during workup. 2. Inefficient phase separation during aqueous extraction. 3. HCl trapped within the solid product. | 1. Increase the number of washes with a saturated sodium bicarbonate solution.[2] 2. Allow adequate time for layers to separate. If an emulsion forms, try adding brine. 3. If the product is a solid, dissolve it in a suitable organic solvent and re-wash with a bicarbonate solution. Alternatively, pass a solution of the product through a plug of basic alumina (B75360) or silica (B1680970) gel.[3] |
| Formation of an intractable emulsion during aqueous wash | 1. Presence of unreacted starting materials or polymeric byproducts. 2. High concentration of salts. | 1. Filter the reaction mixture before the aqueous workup. 2. Add a saturated solution of sodium chloride (brine) to help break the emulsion. 3. Centrifugation can also be an effective method to separate the layers. |
| Product degradation upon addition of aqueous base | The TAC cation is unstable under basic conditions. | 1. Avoid strong bases like NaOH or KOH. Use a saturated solution of sodium bicarbonate or a solid inorganic base like potassium carbonate that can be filtered off.[3] 2. Consider non-aqueous workup methods, such as using a polymer-bound scavenger base or passing gaseous nitrogen through the solution to remove dissolved HCl.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing HCl from the synthesis of TAC cations?
A1: The most common methods involve a workup procedure that neutralizes the HCl. This typically includes:
-
Aqueous basic wash: Washing the organic reaction mixture with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.[1][2][3]
-
Solid-phase scavengers: Stirring the reaction mixture with a solid base like potassium carbonate, which can then be removed by filtration.[3] This is particularly useful if the TAC cation has any water sensitivity.
-
Polymer-bound bases: Using a basic resin that sequesters the HCl and can be easily filtered off.[2]
-
Azeotropic removal: For volatile HCl, repeated evaporation with a suitable solvent like toluene (B28343) can be effective.[2][3]
Q2: My TAC cation seems to be water-soluble. How can I remove HCl without significant product loss?
A2: If your product exhibits water solubility, you should minimize contact with aqueous solutions.
-
Use a non-aqueous workup: Employ a solid scavenger base like finely ground potassium carbonate and filter it off.[3]
-
Precipitation: If your product is soluble in a non-polar solvent, you might be able to precipitate the HCl salt of an organic base (like triethylamine (B128534) hydrochloride) and filter it off.
-
Solvent Extraction: Use a minimal amount of cold aqueous bicarbonate solution for washing and immediately back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Q3: Can I use an amine base like triethylamine (TEA) or pyridine (B92270) to scavenge the HCl during the reaction?
A3: Yes, you can use an organic amine base as an HCl scavenger. However, this will form a salt (e.g., triethylammonium (B8662869) chloride) which may be soluble in your reaction solvent and could contaminate your product. This salt would then need to be removed in a subsequent step, often by filtration if it precipitates, or by an aqueous wash if your product is not water-sensitive.
Q4: How can I confirm that all the HCl has been removed from my final product?
A4: Several methods can be used to check for residual acid:
-
pH Test: After the final aqueous wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Spectroscopy: In the ¹H NMR spectrum, the presence of a broad peak corresponding to an acidic proton or shifts in the peaks of your target molecule could indicate the presence of acid.
-
Titration: A more quantitative method would be to dissolve a sample of your product in a suitable solvent and titrate with a standardized solution of a weak base.
Experimental Protocols
Protocol 1: Standard Aqueous Bicarbonate Wash
-
Upon completion of the reaction, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate. Caution: This will cause gas (CO₂) evolution. Vent the separatory funnel frequently.
-
Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent regularly.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution (steps 3-5) two more times.
-
Wash the organic layer once with a saturated solution of sodium chloride (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to isolate the crude TAC cation.
Protocol 2: Non-Aqueous Workup with Solid Potassium Carbonate
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent in which the TAC cation is soluble.
-
Add finely powdered anhydrous potassium carbonate to the solution in small portions while stirring.
-
Stir the suspension vigorously for 30-60 minutes at room temperature.
-
Monitor the neutralization by taking a small aliquot, filtering it, and testing for acidity.
-
Once neutralization is complete, filter the mixture through a pad of Celite® or a similar filter aid to remove the potassium salts.
-
Wash the filter cake with a small amount of the fresh organic solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: General workflow for the synthesis of TAC cations and subsequent HCl removal.
Caption: Decision tree for selecting an appropriate HCl removal method.
References
Storage and handling of thermally unstable pentachlorocyclopropane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of the thermally unstable compound, pentachlorocyclopropane.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary characteristics?
This compound (PCCP), with the chemical formula C₃HCl₅, is a colorless liquid with a faint, minty odor.[1][2] It is a chlorinated cyclopropane (B1198618) used as an intermediate in the synthesis of other compounds, such as tetrachlorocyclopropene (B25203) and triaminocyclopropenium (TAC) salts.[1][2][3] Due to the strain of the three-membered ring and high degree of chlorination, it possesses unique reactivity.[4]
2. What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] The ideal storage container is made of glass.[6] For short-term transport (2-3 weeks), HDPE or PE containers are permissible.[6] It should be stored away from incompatible substances such as strong oxidizing agents and strong bases.[5][7] Under these conditions, it has a shelf life of 12 months at room temperature.[6]
3. Is this compound stable at room temperature?
Yes, this compound is considered stable under normal temperatures and pressures.[5][7] Its chemical stability at room temperature is attributed to intramolecular hydrogen bonds, which allow it to be stored without decomposing.[1] However, it is thermally unstable at elevated temperatures.[1][2]
4. At what temperature does this compound start to decompose and what are the products?
This compound is thermally unstable and undergoes rapid decomposition above 100°C (212°F).[1][2] The decomposition is a ring-opening isomerization that exclusively yields 1,1,3,3,3-pentachloropropene.[1][2][8] In the event of a fire, combustion can also produce hazardous decomposition products like hydrogen chloride, carbon monoxide, and carbon dioxide.[5][7]
5. What are the primary hazards associated with handling this compound?
This compound is an irritant to the eyes, skin, and respiratory system.[7][9] Toxicological studies in rats have shown it can cause tremors, necrotic gastrointestinal changes, visual field changes, and convulsions.[1][10] Therefore, it is crucial to avoid contact with eyes, skin, and clothing, and to prevent inhalation or ingestion.[5][6]
6. What personal protective equipment (PPE) should be used when handling this compound?
When working with this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety glasses or goggles that comply with OSHA or European standards.[5][9]
-
Skin Protection: Appropriate protective gloves and clothing to prevent skin exposure.[5][9]
-
Respiratory Protection: Use in a well-ventilated area is essential.[5][6] For higher concentrations or inadequate ventilation, a suitable respirator (e.g., type ABEK (EN14387) respirator filter) should be used.[11]
7. What should I do in case of an accidental spill?
In the event of a spill, immediately clean it up while observing all safety precautions.[5] Ensure the area is well-ventilated.[6] The spilled liquid should be covered with a suitable non-flammable absorbent material.[6] Dispose of the contaminated material as hazardous waste according to regulations.[7]
8. What are the first-aid procedures for exposure to this compound?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][9]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[5][9]
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Reaction failure or low yield | Starting material degradation: The this compound may have decomposed due to improper storage or exposure to high temperatures. | Verify Purity: Check the purity of the this compound using a suitable analytical method (e.g., GC-MS). Use Fresh Stock: If degradation is suspected, use a new, properly stored batch of the reagent. |
| Unexpected side products | Thermal Decomposition: The reaction temperature may have exceeded 100°C, causing isomerization to 1,1,3,3,3-pentachloropropene.[1][2] | Control Temperature: Maintain strict temperature control throughout the reaction. Ensure the reaction temperature stays well below 100°C. |
| No reaction with a nucleophile | Inappropriate Reaction Conditions: The reaction may require a strong base to proceed via an elimination-addition mechanism, forming a cyclopropene (B1174273) intermediate.[12] | Use a Strong Base: Employ a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) to facilitate dehydrochlorination.[12] Enhance Nucleophilicity: If using a neutral nucleophile (e.g., alcohol, amine), deprotonate it first to increase its reactivity.[12] |
| Discoloration or pressure buildup in the storage container | Decomposition: The material is likely undergoing slow decomposition, possibly due to contamination or exposure to heat/light. | Isolate and Evaluate: Move the container to a safe, isolated, and well-ventilated area (e.g., a fume hood). Do Not Open: Do not open a container with visible pressure buildup. Contact Safety Officer: Consult with your institution's environmental health and safety office for guidance on handling and disposal. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃HCl₅ | [2][10][13] |
| Molar Mass | 214.3 g/mol | [10] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Faint, minty | [1][2] |
| Density | 1.668 g/mL at 25°C | [2][11] |
| Boiling Point | 55-56°C / 7 mmHg | [11] |
| Flash Point | 101°C (213.8°F) - closed cup | [11] |
| Refractive Index | n20/D 1.5169 | [11] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (hexane, benzene, toluene) | [4] |
Table 2: Safety and Handling Information
| Parameter | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][9] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [5][7] |
| Thermal Stability | Decomposes above 100°C | [1][2] |
| Hazardous Decomposition | 1,1,3,3,3-pentachloropropene (thermal);Hydrogen chloride, Carbon oxides (combustion) | [1][2][5][7] |
| Storage Class Code | 10 - Combustible liquids | [11] |
Experimental Protocols
Preparation of Tetrachlorocyclopropene from this compound
This protocol is based on methodologies described in the literature where this compound is dehydrohalogenated using a strong base.[2][3]
Objective: To synthesize tetrachlorocyclopropene via the elimination of HCl from this compound.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH), e.g., 18M aqueous solution
-
Suitable reaction solvent (if necessary)
-
Standard laboratory glassware for reaction, extraction, and distillation
-
Heating and stirring apparatus
Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a thermometer.
-
Reagent Addition: Charge the flask with this compound.
-
Base Addition: While stirring, carefully add the concentrated aqueous solution of potassium hydroxide (KOH). The reaction is often performed at elevated temperatures (e.g., 80-85°C).[3] The addition may need to be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the organic product with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield tetrachlorocyclopropene.
Note: This is a generalized procedure. Researchers should consult specific literature for precise quantities, reaction times, and purification details. All steps must be performed in a well-ventilated fume hood with appropriate PPE.
Visualizations
Caption: Logical relationship of storage conditions to the stability of this compound.
Caption: Troubleshooting workflow for handling suspected decomposition of this compound.
References
- 1. This compound – description and application - Georganics [georganics.sk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. georganics.sk [georganics.sk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. The gas-phase unimolecular thermal isomerization of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. ww.chemblink.com [ww.chemblink.com]
- 10. This compound | C3HCl5 | CID 22631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound technical grade, 90 6262-51-7 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyclopropane, pentachloro- [webbook.nist.gov]
Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Reactions with Pentachlorocyclopropane
For researchers, scientists, and drug development professionals, optimizing reaction yields is a critical aspect of synthetic chemistry. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Friedel-Crafts reactions involving pentachlorocyclopropane. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting a Friedel-Crafts reaction directly with this compound and an aromatic substrate, but I am observing very low to no yield of the desired product. What is the primary issue?
A1: A crucial first step that is often overlooked is that the direct Friedel-Crafts reaction of this compound with an aromatic compound is not the standard procedure. The likely intended reaction involves the dehydrochlorination of this compound to form tetrachlorocyclopropene (B25203), which then acts as the electrophile in the Friedel-Crafts reaction.[1][2] Using this compound directly is a common reason for reaction failure.
Solution: Before proceeding with the Friedel-Crafts reaction, you must first convert this compound to tetrachlorocyclopropene.
Q2: How do I prepare tetrachlorocyclopropene from this compound?
A2: Tetrachlorocyclopropene can be synthesized by the dehydrochlorination of this compound using a strong base.[1][3]
Experimental Protocol: Dehydrochlorination of this compound
-
Reactants:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or other suitable strong base
-
-
Procedure:
-
React this compound with a concentrated solution of potassium hydroxide.
-
The reaction is typically carried out at a moderate temperature.
-
Careful monitoring of the reaction progress is essential to prevent side reactions.
-
The resulting tetrachlorocyclopropene should be purified, for example by distillation, before use in the subsequent Friedel-Crafts reaction.
-
Q3: My Friedel-Crafts reaction with tetrachlorocyclopropene is still resulting in a low yield. What are the common causes and how can I optimize the reaction?
A3: Low yields in the Friedel-Crafts reaction of tetrachlorocyclopropene can stem from several factors related to the catalyst, reaction conditions, and substrate reactivity.
Troubleshooting Low Yields in the Friedel-Crafts Reaction of Tetrachlorocyclopropene:
| Potential Cause | Recommended Solution(s) |
| Inactive Lewis Acid Catalyst | Ensure the Lewis acid (e.g., Aluminum Chloride, AlCl₃) is anhydrous and freshly opened or properly stored in a desiccator. Moisture deactivates the catalyst. |
| Sub-optimal Reaction Temperature | The reaction temperature is critical. This compound is thermally unstable above 100°C, and while tetrachlorocyclopropene is more stable, excessive heat can lead to decomposition and side reactions.[3] Start with low-temperature conditions (e.g., 0 °C) and gradually warm the reaction if necessary while monitoring by TLC. |
| Incorrect Stoichiometry of Lewis Acid | Friedel-Crafts reactions often require stoichiometric or even excess amounts of the Lewis acid catalyst because the product can form a complex with the catalyst, rendering it inactive.[4] Experiment with increasing the molar ratio of the Lewis acid to tetrachlorocyclopropene. |
| Deactivated Aromatic Substrate | The aromatic substrate must not contain strongly deactivating groups (e.g., -NO₂, -CN, -COR). The presence of such groups will significantly hinder or prevent the electrophilic aromatic substitution. |
| Solvent Effects | The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon disulfide or dichloromethane (B109758) are commonly used. Ensure the solvent is anhydrous. |
Q4: What are the likely side products in this reaction?
A4: While specific side products for the reaction with tetrachlorocyclopropene are not extensively documented in readily available literature, general side reactions in Friedel-Crafts reactions can be anticipated:
-
Polyalkylation: The initial product, a substituted phenyltrichlorocyclopropene, could potentially undergo a second Friedel-Crafts reaction, although this is less likely due to the electron-withdrawing nature of the trichlorocyclopropene group.
-
Isomerization/Rearrangement: The highly strained cyclopropene (B1174273) ring might undergo rearrangement or ring-opening reactions under the strong Lewis acidic conditions, especially at elevated temperatures.
-
Decomposition: As mentioned, the starting materials and products can be thermally sensitive, leading to tar formation at higher temperatures.[3]
Minimizing Side Products:
-
Use a molar excess of the aromatic substrate to favor mono-substitution.
-
Maintain a low reaction temperature to minimize rearrangement and decomposition.
-
Optimize the reaction time; prolonged reaction times can lead to more side products.
Data Presentation
Table 1: Physical Properties of Key Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₃HCl₅ | 214.31 | 55-56 @ 7 mmHg | 1.668 @ 25°C |
| Tetrachlorocyclopropene | C₃Cl₄ | 177.83 | 125-130 | 1.45 |
(Data sourced from[3])
Experimental Protocols
Protocol 1: Synthesis of Substituted Phenyltrichlorocyclopropene Derivatives via Friedel-Crafts Reaction
This protocol is a generalized procedure based on the reaction of tetrachlorocyclopropene with an aromatic hydrocarbon in the presence of a Lewis acid catalyst.[2]
-
Materials:
-
Tetrachlorocyclopropene
-
Aromatic hydrocarbon (e.g., benzene, toluene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
-
Apparatus for inert atmosphere reaction
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap, add the anhydrous solvent and the aromatic hydrocarbon under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride portion-wise to the stirred solution.
-
Dissolve tetrachlorocyclopropene in the anhydrous solvent and add it to the dropping funnel.
-
Add the tetrachlorocyclopropene solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Overall reaction pathway.
References
Technical Support Center: Identifying Impurities in Pentachlorocyclopropane by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentachlorocyclopropane and utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound. | 1. Active sites in the GC inlet or column: Chlorinated compounds can interact with active silanol (B1196071) groups, causing peak tailing.[1] 2. Thermal degradation: this compound is thermally labile and can isomerize to 1,1,3,3,3-pentachloropropene at high temperatures in the GC inlet.[2] 3. Improper column installation: A poorly cut or installed column can create dead volume, leading to peak distortion. | 1. Use a deactivated inlet liner and a low-bleed MS-certified column. Consider trimming the first few centimeters of the column. 2. Optimize the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase to find the optimal balance between volatilization and degradation.[3] 3. Ensure a clean, square cut of the column and proper installation depth in both the injector and detector. |
| Appearance of unexpected peaks in the chromatogram. | 1. Thermal isomerization: The primary impurity, 1,1,3,3,3-pentachloropropene, is formed by thermal rearrangement of this compound in the hot injector.[2] 2. Synthesis-related impurities: The synthesis of this compound can result in byproducts such as 1,1,1,2,3-pentachloropropane. 3. Contamination: Contamination from the solvent, sample handling, or the GC-MS system itself can introduce extraneous peaks. | 1. Lower the injector temperature to minimize on-column degradation. 2. Review the synthesis pathway to anticipate potential side products. Use a high-purity starting material. 3. Run a solvent blank to identify any background contamination. Ensure clean glassware and high-purity solvents. |
| Low or no response for this compound. | 1. Complete thermal degradation: At excessively high inlet temperatures, the analyte may completely degrade before reaching the detector.[3] 2. Improper MS tune or detector settings: An untuned mass spectrometer or incorrect detector voltage will result in poor sensitivity. 3. Leaks in the system: Air leaks can lead to ion source issues and reduced sensitivity.[1] | 1. Significantly lower the inlet temperature (e.g., start at 180 °C). 2. Perform an autotune of the mass spectrometer and ensure the detector is operating within the recommended voltage range. 3. Conduct a leak check of the GC-MS system, paying close attention to the injection port septa and column fittings. |
| Inconsistent peak areas and poor reproducibility. | 1. Variable injection volume: Issues with the autosampler syringe or injection technique can lead to inconsistent sample introduction.[3] 2. Inlet discrimination: A non-optimized inlet temperature can cause discrimination against less volatile components. 3. Sample degradation over time: this compound may degrade in solution, especially if exposed to light or heat. | 1. Check the autosampler syringe for bubbles or blockages. Ensure a consistent and rapid injection. 2. Optimize the inlet temperature to ensure complete and reproducible vaporization. 3. Analyze samples promptly after preparation and store them in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in technical grade this compound?
A1: Technical grade this compound is often around 90% pure. The most common impurities include:
-
1,1,3,3,3-Pentachloropropene: This is a product of thermal isomerization of this compound, which can occur in the hot GC inlet.[2]
-
1,1,1,2,3-Pentachloropropane: This can be a byproduct of the synthesis process.
Q2: How can I confirm the identity of this compound and its impurities using mass spectrometry?
A2: Identification is achieved by comparing the obtained mass spectrum with a reference library (e.g., NIST). The key features to look for are the molecular ion peak (M+) and the characteristic isotopic pattern of chlorine-containing fragments. This compound (C₃HCl₅) has a molecular weight of approximately 214 g/mol . Due to the presence of five chlorine atoms, the isotopic pattern of the molecular ion will be complex. Key fragment ions can also aid in identification.
Q3: What is the expected mass fragmentation pattern for this compound?
A3: The mass spectrum of this compound will show a molecular ion cluster around m/z 214. The most abundant peaks in the cluster will depend on the combination of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for halogenated compounds involve the loss of a chlorine atom (-Cl) or a hydrogen chloride molecule (-HCl). Therefore, you would expect to see significant fragment ions at [M-Cl]⁺ and [M-HCl]⁺.
Q4: What are the characteristic mass spectral features of the common impurities?
A4:
-
1,1,3,3,3-Pentachloropropene (C₃HCl₅): As an isomer, it has the same molecular weight as this compound (approx. 214 g/mol ) and will exhibit a similar isotopic pattern for the molecular ion. However, its fragmentation pattern will differ due to the double bond, potentially showing fragments related to allylic cleavage.
-
1,1,1,2,3-Pentachloropropane (C₃H₃Cl₅): This compound has a molecular weight of approximately 216 g/mol .[4] Its mass spectrum will show a molecular ion cluster around m/z 216 and will also exhibit characteristic losses of Cl and HCl.[5]
Q5: What can I do to minimize the thermal degradation of this compound during analysis?
A5: To minimize thermal degradation, it is crucial to optimize the GC inlet temperature. A lower inlet temperature will reduce the rate of isomerization to 1,1,3,3,3-pentachloropropene.[3] Start with a temperature around 200°C and adjust as needed to achieve good peak shape without significant degradation. Using a deactivated inlet liner can also help to reduce catalytic degradation on active surfaces.[1]
Quantitative Data Summary
The following table summarizes the typical composition of technical grade this compound based on available information.
| Compound | CAS Number | Molecular Formula | Typical Abundance (%) |
| This compound | 6262-51-7 | C₃HCl₅ | ≥ 90 |
| 1,1,3,3,3-Pentachloropropene | 16714-68-4 | C₃HCl₅ | Variable (forms via thermal degradation) |
| 1,1,1,2,3-Pentachloropropane | 16714-68-4 | C₃H₃Cl₅ | < 10 |
| Other unidentified impurities | - | - | < 10 |
Experimental Protocols
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the technical grade this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent such as hexane (B92381) or dichloromethane.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Method Parameters
-
Gas Chromatograph (GC)
-
Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Inlet: Split/Splitless injector.
-
Inlet Temperature: Start with 200 °C and optimize as needed to minimize thermal degradation.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
-
Visualizations
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Propane, 1,1,1,3,3-pentachloro- | C3H3Cl5 | CID 3084393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,2,2,3-Pentachloropropane | C3H3Cl5 | CID 85562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Tris(amino)cyclopropenium (TAC) Cations: Pentachlorocyclopropane vs. Tetrachlorocyclopropene
For researchers, scientists, and drug development professionals, the efficient synthesis of tris(amino)cyclopropenium (TAC) cations is crucial for accessing these versatile building blocks in various applications, including the development of ionic liquids, phase-transfer catalysts, and therapeutic agents. The choice of starting material is a critical determinant of the overall efficiency and practicality of the synthetic route. This guide provides an objective comparison of two common precursors, pentachlorocyclopropane and tetrachlorocyclopropene (B25203), for the synthesis of TAC cations, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of TAC cations can be effectively achieved starting from either this compound or tetrachlorocyclopropene. While both precursors provide access to the desired cyclopropenium core, the use of this compound is a more recent and often preferred method. This preference stems from a more convergent reaction pathway that generally requires a single step to achieve the final product. In contrast, the route from tetrachlorocyclopropene typically involves a two-step process. This fundamental difference in the synthetic strategy has implications for reaction efficiency, atom economy, and overall yield.
Comparative Analysis of Synthetic Routes
The primary distinction between the two precursors lies in the reaction mechanism and stoichiometry. The reaction of a secondary amine with this compound directly yields the tris(amino)cyclopropenium cation. Conversely, the reaction with tetrachlorocyclopropene proceeds through a diaminodichlorocyclopropene intermediate, which then requires a subsequent reaction with another equivalent of the amine to form the final product.
Quantitative Data Comparison
The following table summarizes the key quantitative differences between the two synthetic approaches based on literature reports. It is important to note that yields can vary depending on the specific amine used and the reaction conditions employed.
| Parameter | This compound | Tetrachlorocyclopropene |
| Starting Material | C₃HCl₅ | C₃Cl₄ |
| Number of Synthetic Steps | 1 | 2 |
| Typical Overall Yield | Generally higher | Can be lower due to the multi-step nature |
| Stoichiometry of Amine | 6 equivalents (3 for substitution, 3 as base) | 4 equivalents (2 for initial substitution, 2 for the second step) |
| Byproducts | Trialkylammonium hydrochloride | Dialkylammonium hydrochloride |
| Reaction Conditions | Typically reflux in a suitable solvent (e.g., dichloromethane) | Often requires a stepwise approach with isolation of the intermediate |
Experimental Protocols
Detailed experimental procedures for the synthesis of a representative TAC cation, tris(dimethylamino)cyclopropenium chloride, from both precursors are provided below.
Synthesis from this compound
Materials:
-
This compound (1 equivalent)
-
Anhydrous dimethylamine (B145610) solution (e.g., in THF or as a gas) (at least 6 equivalents)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
A solution of this compound in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask equipped with a condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous dimethylamine (at least 6 equivalents) is slowly added to the cooled solution with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 12-24 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is triturated with diethyl ether to precipitate the tris(dimethylamino)cyclopropenium chloride salt.
-
The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the pure product.
Synthesis from Tetrachlorocyclopropene
Materials:
-
Tetrachlorocyclopropene (1 equivalent)
-
Anhydrous dimethylamine solution (at least 4 equivalents)
-
Anhydrous diethyl ether or dichloromethane (solvent)
Procedure:
Step 1: Synthesis of 1,2-bis(dimethylamino)-3,3-dichlorocyclopropene
-
A solution of tetrachlorocyclopropene in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Two equivalents of anhydrous dimethylamine are slowly added to the solution with stirring.
-
The reaction mixture is stirred at -78 °C for 2-4 hours.
-
The mixture is allowed to warm to room temperature, and the precipitated dimethylammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude 1,2-bis(dimethylamino)-3,3-dichlorocyclopropene, which can be used in the next step without further purification.
Step 2: Synthesis of Tris(dimethylamino)cyclopropenium Chloride
-
The crude 1,2-bis(dimethylamino)-3,3-dichlorocyclopropene is redissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
Two additional equivalents of anhydrous dimethylamine are added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by trituration with diethyl ether, followed by filtration and drying, as described for the this compound method.
Synthetic Pathway Visualization
The following diagrams illustrate the synthetic pathways for the formation of TAC cations from both this compound and tetrachlorocyclopropene.
Caption: One-step synthesis of TAC cations from this compound.
Caption: Two-step synthesis of TAC cations from tetrachlorocyclopropene.
Conclusion
For the synthesis of tris(amino)cyclopropenium cations, this compound offers a more direct and efficient one-step route compared to the two-step process required when starting from tetrachlorocyclopropene. This streamlined approach often translates to higher overall yields and simpler reaction workups. While the choice of precursor may also depend on commercial availability and cost, the synthetic advantages of this compound make it a compelling choice for researchers seeking an efficient and reliable method for the preparation of TAC cations. The provided experimental protocols and synthetic pathway diagrams offer a practical guide for the implementation of these methods in a laboratory setting.
A Comparative Study of Catalysts for Pentachlorocyclopropane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pentachlorocyclopropane, a valuable intermediate in the preparation of specialized chemical compounds, can be achieved through various catalytic methods. This guide provides a comparative analysis of two prominent catalytic systems: Phase-Transfer Catalysis (PTC) and Iron-Catalyzed Chlorination. The following sections detail the experimental data, protocols, and reaction pathways for each method to assist researchers in selecting the most suitable approach for their synthetic needs.
At a Glance: Catalyst Performance Comparison
| Catalyst System | Reactants | Catalyst | Reaction Conditions | Yield | Purity |
| Phase-Transfer Catalysis | 1,2-Dichloroethylene, Chloroform (B151607), Sodium Hydroxide (B78521) | Benzyltriethylammonium chloride | 30-40°C, 3 hours | 90.5%[1] | Not specified |
| Iron-Catalyzed Chlorination | 3,3,3-Trichloropropylene, Chlorine | Anhydrous FeCl₃ | 0-100°C | High yield (specific value not cited)[2] | Up to 97% (crude product)[2] |
Reaction Pathways and Mechanisms
The synthesis of this compound via these two methods proceeds through distinct mechanistic pathways.
Phase-Transfer Catalysis: Dichlorocarbene (B158193) Addition
This method involves the in situ generation of dichlorocarbene from chloroform and a strong base, which is then transferred to the organic phase by a phase-transfer catalyst to react with 1,2-dichloroethylene.
Caption: Mechanism of Phase-Transfer Catalyzed this compound Synthesis.
Iron-Catalyzed Chlorination
In this approach, an iron catalyst, such as anhydrous ferric chloride, facilitates the addition of chlorine across the double bond of 3,3,3-trichloropropylene, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring.
Caption: Proposed Pathway for Iron-Catalyzed this compound Synthesis.
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound[1]
Materials:
-
1,2-Dichloroethylene (26.2 g, 0.2 mol)
-
Chloroform (35.71 g, 0.3 mol)
-
Benzyltriethylammonium chloride (0.5 g)
-
50% aqueous sodium hydroxide solution (24 g, 0.3 mol)
-
250 mL three-necked flask
Procedure:
-
To a 250 mL three-necked flask, add 26.2 g (0.2 mol) of 1,2-dichloroethylene, 0.5 g of benzyltriethylammonium chloride, and 24 g (0.3 mol) of 50% aqueous sodium hydroxide solution.
-
With stirring, add 35.71 g (0.3 mol) of chloroform dropwise to the mixture while maintaining the temperature between 30-40°C.
-
Continue stirring the reaction mixture for 3 hours at 30-40°C.
-
After the reaction is complete, separate the organic and aqueous layers.
-
Distill the organic layer to obtain this compound.
-
The reported yield of this compound is 38.65 g (90.5%).[1]
Protocol 2: Iron-Catalyzed Synthesis of this compound[2]
Materials:
-
3,3,3-Trichloropropylene
-
Chlorine gas
-
Anhydrous iron(III) chloride (FeCl₃)
General Procedure (as described in the patent):
-
The reaction is carried out by chlorinating 3,3,3-trichloropropylene with chlorine gas at a temperature ranging from 0 to 100°C.[2]
-
The reaction is performed in the presence of a catalytic amount of an anhydrous iron(III) or iron(II) compound, such as FeCl₃.[2]
-
The molar ratio of the catalyst to 3,3,3-trichloropropylene is in the range of 0.003 to 0.2:1.[2]
-
The patent notes that under controlled conditions, a crude product with a this compound content of 97% can be obtained. However, a specific isolated yield from a detailed example is not provided.[2]
Experimental Workflow Diagrams
Caption: Experimental Workflow for Phase-Transfer Catalyzed Synthesis.
Caption: General Experimental Workflow for Iron-Catalyzed Synthesis.
Conclusion
Both Phase-Transfer Catalysis and Iron-Catalyzed Chlorination offer viable routes to this compound. The PTC method, as demonstrated, provides a high isolated yield under relatively mild conditions. The iron-catalyzed method is reported to produce a high-purity crude product, although specific yield data from a detailed experimental example are not as readily available in the reviewed literature. The choice of method will depend on factors such as starting material availability, desired purity, and scalability considerations. Researchers are encouraged to consider these factors in the context of their specific research and development goals.
References
Spectroscopic Validation of Pentachlorocyclopropane's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While a definitive single-crystal X-ray crystallography study for pentachlorocyclopropane remains elusive in publicly accessible literature, its molecular structure is well-established through a combination of spectroscopic techniques and computational analysis. This guide provides a comparative overview of the available experimental data that validates the accepted structure of this compound (C₃HCl₅), offering a practical workflow for structural elucidation when X-ray crystallography is not feasible.
Comparison of Spectroscopic Data
The primary methods used to characterize and validate the structure of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide complementary information about the molecule's carbon framework, molecular weight, and vibrational modes, all of which align with the proposed this compound structure.
| Spectroscopic Technique | Experimental Data | Interpretation & Correlation with Structure |
| ¹³C NMR Spectroscopy | A signal has been recorded for this compound.[1] | The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. For this compound, the presence of distinct signals is consistent with the three-membered ring structure where carbons are in different chemical environments due to the varied chlorine substitution. |
| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[1][2][3] | The mass spectrum reveals the molecular ion peak corresponding to the molecular weight of this compound (214.3 g/mol ).[1] The fragmentation pattern observed is also characteristic of the molecule's structure, showing losses of chlorine atoms and other fragments consistent with a chlorinated cyclopropane (B1198618) ring. |
| Infrared (IR) Spectroscopy | Infrared spectra have been recorded, including neat and vapor phase measurements.[1] A detailed study investigated the matrix isolation infrared spectrum and compared it with density functional theory (DFT) calculations.[4] | The IR spectrum displays characteristic absorption bands corresponding to C-H and C-Cl stretching and bending vibrations. The positions and intensities of these bands are in good agreement with the calculated vibrational frequencies for the this compound structure, providing strong evidence for the proposed atomic arrangement and bonding.[4] |
| Gas-Phase Electron Diffraction (GED) | No specific GED studies for this compound were found in the searched literature. | Gas-phase electron diffraction is a powerful technique for determining the precise geometric parameters (bond lengths and angles) of small molecules in the gas phase.[5] While not applied to this compound based on available data, it represents a potential alternative method for detailed structural validation. |
Experimental Protocols
Infrared Spectroscopy (Matrix Isolation)
A detailed experimental protocol for obtaining the matrix isolation infrared spectrum of this compound is described in a study of its hydrogen-bonded complexes.[4] The general steps are as follows:
-
Sample Preparation: this compound (Pccp) is used without further purification.[4] Gaseous reagents are subjected to freeze-pump-thaw cycles.[4]
-
Matrix Deposition: The sample, mixed with a large excess of an inert gas (e.g., Argon), is deposited onto a cold substrate (e.g., CsI window at 16 K).[4] The deposition rate is controlled to ensure isolation of individual molecules.
-
Spectral Acquisition: Infrared spectra are recorded using a high-resolution FTIR spectrometer.[4]
-
Annealing: In some cases, the matrix is warmed slightly (annealed) and then recooled to allow for the formation of complexes or changes in molecular conformation, which can be observed in the spectrum.[4]
-
Computational Analysis: The experimental spectrum is compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to aid in the assignment of vibrational modes.[4]
Workflow for Structural Validation without X-ray Crystallography
The following diagram illustrates a typical workflow for validating a molecular structure when X-ray crystallography data is unavailable, relying on a combination of spectroscopic methods and computational chemistry.
Caption: Workflow for molecular structure validation using spectroscopic and computational methods.
References
Comparing the reactivity of pentachlorocyclopropane with other chlorocyclopropanes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of halogenated cyclic compounds is paramount for designing novel synthetic pathways. This guide provides an objective comparison of the reactivity of pentachlorocyclopropane with its less chlorinated counterparts—monochlorocyclopropane, dichlorocyclopropane, trichlorocyclopropane, and tetrachlorocyclopropane. The comparative analysis is supported by available experimental data on thermal rearrangements and provides insights into solvolysis and nucleophilic substitution reactions.
Thermal Rearrangement: A Tale of Increasing Lability
The thermal stability of chlorocyclopropanes decreases significantly with an increasing number of chlorine substituents. This trend is evident in the kinetics of their gas-phase unimolecular isomerizations, which typically involve a ring-opening and rearrangement to form chlorinated propenes.
This compound is notably unstable at elevated temperatures, undergoing rapid ring-opening isomerization to 1,1,3,3,3-pentachloropropene above 100 °C.[1][2] This reactivity is significantly greater than that of less chlorinated cyclopropanes. For instance, the thermal isomerization of 1,1-dichlorocyclopropane (B3049490) to 2,3-dichloropropene requires much higher temperatures (342–441 °C) to proceed at a measurable rate.
The enhanced reactivity of this compound can be attributed to the cumulative electron-withdrawing effects of the chlorine atoms, which weaken the carbon-carbon bonds of the cyclopropane (B1198618) ring and stabilize the transition state of the rearrangement.
Table 1: Kinetic Data for the Thermal Isomerization of Chlorocyclopropanes
| Compound | Isomerization Product | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 1,1-Dichlorocyclopropane | 2,3-Dichloropropene | 342–441 | 57.81 | 10¹⁵.¹³ |
| This compound | 1,1,3,3,3-Pentachloropropene | 167–217 | 39.96 | 10¹⁴.¹⁶ |
Data compiled from published kinetic studies.
The following diagram illustrates the workflow for a typical gas-phase thermal isomerization experiment.
Caption: Workflow for Gas-Phase Pyrolysis of Chlorocyclopropanes.
Solvolysis and Nucleophilic Substitution: An Anticipated Reactivity Trend
While specific comparative kinetic data for the solvolysis and nucleophilic substitution reactions across the full series of chlorocyclopropanes is scarce in the literature, general principles of organic chemistry allow for a reasoned prediction of their relative reactivities.
The reactivity of alkyl halides in both SN1 and SN2 reactions is highly dependent on the stability of the carbocation intermediate or the transition state, respectively. In the case of chlorocyclopropanes, the high degree of s-character in the C-Cl bond and the inherent ring strain make the formation of a cyclopropyl (B3062369) cation highly unfavorable. Consequently, SN1-type reactions are generally very slow for cyclopropyl halides.
For SN2 reactions, the reactivity is influenced by steric hindrance and the electrophilicity of the carbon atom bearing the chlorine. As the number of chlorine atoms on the cyclopropane ring increases, the inductive electron-withdrawing effect is expected to increase the electrophilicity of the carbon atoms. This would, in principle, make them more susceptible to nucleophilic attack. However, steric hindrance also increases with the number of chlorine atoms, which would impede the approach of a nucleophile.
It is therefore likely that the reactivity towards nucleophiles will be a balance of these opposing electronic and steric effects. This compound, with its high degree of chlorination, is anticipated to be more reactive towards nucleophiles than less chlorinated cyclopropanes, provided that the reaction proceeds via a mechanism that can accommodate the steric bulk, such as a ring-opening pathway.
The reaction of this compound with a base like potassium hydroxide (B78521) to yield tetrachlorocyclopropene (B25203) through dehydrohalogenation is a known example of its reactivity towards nucleophiles/bases.[1]
The logical relationship for predicting reactivity in nucleophilic substitution is outlined below.
Caption: Factors Influencing Nucleophilic Substitution Reactivity.
Experimental Protocols
General Protocol for Gas-Phase Thermal Isomerization of Chlorocyclopropanes
The following provides a generalized methodology for studying the gas-phase thermal isomerization of chlorocyclopropanes, based on reported studies.
1. Apparatus: A static or flow pyrolysis apparatus is used. This typically consists of a quartz or Pyrex reaction vessel housed in a furnace capable of maintaining a constant temperature (± 0.5 °C). The reactor is connected to a vacuum line for evacuation and introduction of the sample.
2. Sample Preparation: The chlorocyclopropane of interest is synthesized and purified to >99% purity, as determined by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
3. Experimental Procedure: a. The reaction vessel is evacuated to a high vacuum. b. A known pressure of the chlorocyclopropane is introduced into the heated reaction vessel. c. The reaction is allowed to proceed for a specific time. d. The reaction is quenched by rapidly cooling the reaction mixture or expanding it into a collection vessel. e. The product mixture is analyzed by GC-MS to identify and quantify the products.
4. Data Analysis: The rate constants are determined by monitoring the disappearance of the reactant or the appearance of the product as a function of time. The experiments are repeated at various temperatures to determine the Arrhenius parameters (Activation Energy and Pre-exponential Factor).
References
Navigating the Phases of Catalysis: A Comparative Guide to TAC Salts Derived from Pentachlorocyclopropane
For researchers, scientists, and drug development professionals seeking to optimize reaction efficiency, this guide provides an in-depth comparison of tris(dialkylamino)cyclopropenium (TAC) salts derived from pentachlorocyclopropane as phase-transfer catalysts (PTCs) against conventional alternatives. This analysis is supported by experimental data to inform catalyst selection for a variety of organic transformations.
Tris(dialkylamino)cyclopropenium (TAC) salts, readily synthesized from this compound, have emerged as a promising class of phase-transfer catalysts.[1][2] Their unique structure, featuring a positively charged, aromatic cyclopropenium core shielded by bulky dialkylamino groups, imparts high stability and catalytic activity. This guide will objectively compare the performance of these TAC salts with established PTCs, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, in key organic reactions.
Performance Comparison in Phase-Transfer Catalyzed Reactions
The efficacy of a phase-transfer catalyst is highly dependent on the specific reaction conditions and substrates. Below, we present a summary of the performance of TAC salts in comparison to other common PTCs in several representative reactions.
Enolate Alkylation
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction frequently facilitated by phase-transfer catalysis. In a comparative study, tris(dialkylamino)cyclopropenium (TDAC) salts have demonstrated superior or comparable efficiency to conventional catalysts.
| Reaction | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Enolate Alkylation of 2-phenylpropanenitrile (B133222) with benzyl (B1604629) bromide | Tris(dihexylamino)cyclopropenium iodide | 2.5 | 1 | 95 |
| Tetrabutylammonium iodide (TBAI) | 2.5 | 1 | 85 | |
| Tetraphenylphosphonium iodide | 2.5 | 1 | 90 |
Data sourced from Lambert, T. H., et al. (2015).[2]
Addition of Acid Chlorides to Epoxides
The addition of acid chlorides to epoxides to form β-chloroesters is another transformation where the choice of PTC is critical. TDAC salts have been shown to be effective catalysts for this reaction.
| Reaction | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Addition of phenylacetyl chloride to propylene (B89431) oxide | Tris(diethylamino)cyclopropenium chloride | 2.5 | 0.5 | 92 |
| Tetrabutylammonium chloride (TBAC) | 2.5 | 2 | 78 | |
| Tetraphenylphosphonium chloride | 2.5 | 0.5 | 91 |
Data sourced from Lambert, T. H., et al. (2015).[2]
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for the formation of ethers. While direct comparative data for TAC salts in this specific reaction is limited in the reviewed literature, the performance of common quaternary ammonium salts is well-documented.
| Reaction | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Synthesis of benzyl octyl ether | Tetrabutylammonium bromide (TBAB) | 5 | 6 | 92 |
| Tetraoctylammonium bromide (TOAB) | 5 | 4 | 95 |
Note: Data for TAC salts in this specific reaction was not available in the searched literature. The data presented is for commonly used alternative PTCs.
Oxidation of Benzyl Alcohol
The oxidation of alcohols to aldehydes is a crucial transformation in organic synthesis. Phase-transfer catalysis offers a mild and efficient method for this conversion.
| Reaction | Catalyst | Oxidant | Reaction Time (h) | Yield (%) |
| Oxidation of benzyl alcohol to benzaldehyde | Tetrabutylammonium bromide (TBAB) | Acidic K₂Cr₂O₇ | 4 | 90 |
| Tetrabutylphosphonium bromide (TBPB) | Acidic K₂Cr₂O₇ | 4 | 85 |
Note: Data for TAC salts in this specific reaction was not available in the searched literature. The data presented is for commonly used alternative PTCs.
Experimental Protocols
Detailed methodologies for the synthesis of TAC salts and their application in a representative phase-transfer catalyzed reaction are provided below.
Synthesis of Tris(dialkylamino)cyclopropenium (TAC) Salts from this compound
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, dihexylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the secondary amine (6 equivalents) in the anhydrous solvent, add this compound (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The reaction mixture is then washed with water to remove the amine hydrochloride salt.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude TAC salt.
-
Further purification can be achieved by recrystallization or column chromatography.
This is a general procedure; specific conditions may vary depending on the amine used.[1]
General Procedure for Phase-Transfer Catalyzed Enolate Alkylation
Materials:
-
Substrate (e.g., 2-phenylpropanenitrile)
-
Alkylating agent (e.g., benzyl bromide)
-
Base (e.g., solid potassium carbonate)
-
Phase-transfer catalyst (e.g., Tris(dihexylamino)cyclopropenium iodide)
-
Organic solvent (e.g., toluene)
Procedure:
-
To a mixture of the substrate (1 mmol) and the base (2 mmol) in the organic solvent (5 mL), add the phase-transfer catalyst (0.025 mmol).
-
Stir the mixture vigorously at the desired temperature.
-
Add the alkylating agent (1.1 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of phase-transfer catalysis and a typical experimental workflow for comparing catalyst performance.
Caption: Mechanism of Phase-Transfer Catalysis.
Caption: Workflow for Comparing PTC Performance.
References
No Performance Data Found for OLEDs Synthesized with Pentachlorocyclopropane Derivatives
Despite a comprehensive search of scientific literature and patent databases, no publicly available data was found on the performance of Organic Light-Emitting Diodes (OLEDs) synthesized using pentachlorocyclopropane derivatives. This lack of information prevents the creation of a detailed comparison guide as requested.
While a commercial supplier of this compound suggests its use in the preparation of "sulfur and nitrogen heterocyclic ring substituted cyclopropane (B1198618) compounds with the application in an organic light-emitting devices," specifying that such compounds exhibit "excellent hole transport property and stability," no specific examples of these compounds, their synthesis, or their performance in OLEDs could be located in peer-reviewed publications or patent filings.[1]
The initial request for a comparison guide, including quantitative data, experimental protocols, and visualizations, cannot be fulfilled due to the absence of any foundational research or performance metrics for this specific class of materials in the context of OLEDs.
Extensive searches were conducted to identify any potential links, including:
-
Performance data of OLEDs incorporating this compound derivatives.
-
Synthesis of OLED materials, particularly hole transport layers, from this compound.
-
Patents detailing the use of cyclopropane derivatives in organic electronic devices.
-
Research on sulfur and nitrogen heterocyclic compounds derived from cyclopropanes for OLED applications.
These searches did not yield any relevant results that would allow for an objective comparison with alternative OLED materials. The scientific community has not, to date, published any findings on the successful synthesis and characterization of OLEDs utilizing materials derived from this compound.
Alternative Topics for a Comparison Guide
Given the interest in novel materials for OLEDs, we propose alternative topics for which substantial data is available, allowing for a comprehensive and informative comparison guide suitable for researchers, scientists, and drug development professionals. These topics include:
-
Comparison of Triarylamine-based vs. Carbazole-based Hole Transport Materials: A detailed analysis of their respective impacts on OLED efficiency, lifetime, and charge mobility, supported by extensive experimental data from the literature.
-
The Influence of Host Materials on the Performance of Phosphorescent OLEDs (PhOLEDs): A guide comparing the external quantum efficiency, roll-off characteristics, and operational stability of PhOLEDs with different host materials.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters vs. Traditional Fluorescent Emitters: An in-depth comparison of the mechanisms, efficiency, and color purity of these two classes of blue emitters.
We are prepared to develop a detailed comparison guide on any of these alternative topics, which would include the requested data tables, experimental protocols, and visualizations to provide a valuable resource for the target audience.
References
A Comparative Guide to the Synthetic Routes of Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Pentachlorocyclopropane is a valuable intermediate in the synthesis of various pesticides, pharmaceuticals, and novel chemical materials. Its strained three-membered ring and high degree of chlorination make it a versatile building block for accessing more complex molecular architectures. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering a detailed examination of their methodologies, quantitative performance, and operational considerations to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. Below is a summary of the key quantitative data for three primary methods.
| Parameter | Route 1: Phase-Transfer Catalysis | Route 2: Dichlorocarbene (B158193) from Sodium Trichloroacetate (B1195264) | Route 3: Chlorination of 3,3,3-Trichloropropene |
| Starting Materials | 1,2-Trichloroethylene, Chloroform (B151607) | 1,2-Trichloroethylene, Sodium Trichloroacetate | 3,3,3-Trichloropropene, Chlorine |
| Key Reagents | Strong base (NaOH or KOH), Phase-transfer catalyst | Strong alkali | Optional: Catalyst (e.g., FeCl₃), Initiator (e.g., BPO) |
| Reaction Temperature | 30-40°C[1] | Reflux | 0-100°C[2] |
| Reaction Time | ~3 hours[1] | Several hours | Not Specified |
| Reported Yield | 86-91%[1] | 20-40%[1] | High (Crude product purity of 97%)[2] |
| Key Advantages | High yield, mild conditions, operational simplicity | Avoids handling chloroform directly in the initial step | Novel route, potentially high purity |
| Key Disadvantages | Requires a phase-transfer catalyst | Lower reported yields, potential for more waste | Requires handling of highly toxic chlorine gas[1] |
Experimental Protocols
Route 1: Phase-Transfer Catalysis using 1,2-Trichloroethylene and Chloroform
This method stands out for its high efficiency and mild reaction conditions, making it an attractive option for laboratory-scale synthesis.[1]
Materials:
-
1,2-Trichloroethylene (0.2 mol, 26.2 g)
-
Chloroform (0.3 mol, 35.71 g)
-
Benzyltriethylammonium chloride (0.5 g)
-
50% aqueous sodium hydroxide (B78521) solution (0.3 mol, 24 g)
-
250 mL three-necked flask
-
Stirring apparatus
-
Distillation setup
Procedure:
-
To a 250 mL three-necked flask equipped with a stirrer, add 1,2-trichloroethylene (26.2 g, 0.2 mol) and benzyltriethylammonium chloride (0.5 g).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (24 g, 0.3 mol).
-
Add chloroform (35.71 g, 0.3 mol) dropwise to the mixture while maintaining the reaction temperature between 30-40°C.
-
Continue stirring the mixture for 3 hours at this temperature.
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and purify by distillation to obtain this compound. An expected yield is approximately 90.5% (38.65 g).[1]
Route 2: Dichlorocarbene Generation from Sodium Trichloroacetate
This classical approach involves the in-situ generation of dichlorocarbene from the thermal decomposition of sodium trichloroacetate.
Materials:
-
1,2-Trichloroethylene
-
Sodium trichloroacetate
-
Anhydrous dimethoxyethane (DME)
-
Round-bottom flask with reflux condenser
-
Nitrogen source
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, create a stirrable suspension of an excess of 1,2-trichloroethylene and sodium trichloroacetate in anhydrous dimethoxyethane.
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The sodium trichloroacetate will thermally decompose to generate dichlorocarbene, which then reacts with 1,2-trichloroethylene.
-
Maintain the reaction at reflux for several hours. The progress of the reaction can be monitored by gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to dissolve the resulting sodium chloride and any unreacted sodium trichloroacetate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure and purify the crude product by distillation to yield this compound. The reported yields for this method are in the range of 20-40%.[1]
Route 3: Chlorination of 3,3,3-Trichloropropene
This route presents a more direct approach through the addition of chlorine across the double bond of 3,3,3-trichloropropene.[2]
Materials:
-
3,3,3-Trichloropropene
-
Chlorine gas
-
Reaction vessel with a gas inlet and an outlet for tail gas absorption
-
Optional: Anhydrous iron(III) chloride (FeCl₃) as a catalyst
-
Optional: Ultraviolet lamp for photo-chlorination
Procedure:
-
Charge a suitable reactor, equipped with a gas dispersion tube and a tail gas scrubber, with 3,3,3-trichloropropene.
-
Optionally, add a catalytic amount of anhydrous iron(III) chloride.
-
Maintain the reaction temperature between 0 and 100°C.
-
Bubble chlorine gas through the stirred reaction mixture. The reaction can be initiated or accelerated by exposure to UV light.
-
Monitor the reaction progress by monitoring the consumption of the starting material.
-
Once the reaction is complete, cease the chlorine flow and purge the system with an inert gas to remove any unreacted chlorine.
-
The resulting crude product, which can have a purity of up to 97%, can be purified by distillation.[2]
Synthetic Pathways Overview
The following diagram illustrates the logical flow and relationship between the starting materials and the final product for the three discussed synthetic routes.
Caption: Synthetic pathways to this compound.
References
Navigating the Reaction Landscape of Pentachlorocyclopropane: A Computational Chemist's Guide
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of halogenated organic compounds is paramount for predicting their stability, reactivity, and potential metabolic pathways. Pentachlorocyclopropane, a highly strained and halogenated molecule, presents a fascinating case for theoretical investigation. However, a comprehensive review of the current literature reveals a notable gap in dedicated Density Functional Theory (DFT) studies on its reaction mechanisms.
This guide, therefore, serves a dual purpose. First, it acknowledges the current lack of specific comparative data from DFT studies on this compound. Second, and more importantly, it provides a robust framework for researchers to initiate and conduct such computational investigations. By outlining potential reaction pathways and detailing appropriate experimental and computational protocols, this document aims to be a valuable resource for those looking to explore the intricate reactivity of this molecule.
Proposed Reaction Mechanisms for Investigation
Based on the known chemistry of cyclopropanes and halogenated hydrocarbons, several reaction mechanisms are plausible for this compound and warrant investigation using DFT. The high degree of chlorination and the inherent ring strain of the cyclopropyl (B3062369) group are expected to be major drivers of its reactivity.
Two primary reaction pathways are proposed for initial computational screening:
-
Thermal Isomerization: The conversion of a cyclopropane (B1198618) to a propene is a well-established thermal rearrangement. For this compound, this would likely involve a ring-opening to a diradical intermediate, followed by chlorine and hydrogen migrations to form various chlorinated propene isomers. The significant strain in the three-membered ring provides a strong thermodynamic driving force for this process.
-
Reductive Dechlorination: In biological or environmental contexts, reductive dechlorination is a critical degradation pathway for many organochlorine compounds. This process can proceed through sequential loss of chlorine atoms, often initiated by electron transfer. Understanding the thermodynamics and kinetics of each dechlorination step is crucial for predicting the environmental fate and potential for bioremediation of this compound.
Experimental and Computational Protocols
To ensure accuracy and comparability with future experimental and theoretical work, a well-defined computational methodology is essential. The following protocols are recommended for DFT studies on this compound.
Density Functional Theory (DFT) Calculations
-
Functional Selection: A range of density functionals should be tested to assess their performance. The B3LYP functional is a common starting point due to its balance of accuracy and computational cost. For more accurate energy predictions, especially for transition states, double-hybrid functionals like DSD-PBEP86 or composite methods like G4(MP2) are recommended.
-
Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d,p), is suitable for geometry optimizations and frequency calculations. For more accurate single-point energy calculations on the optimized geometries, a larger triple-zeta basis set like 6-311+G(2d,p) is advisable.
-
Solvation Model: To simulate reactions in a condensed phase, a continuum solvation model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), should be employed. The choice of solvent will depend on the specific reaction being modeled (e.g., water for environmental degradation, or a non-polar solvent for thermal isomerization studies).
-
Transition State Search and Verification: Transition state geometries should be located using methods like the Berny algorithm. Once located, it is crucial to perform a frequency calculation to verify that the structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations should then be performed to confirm that the transition state connects the correct reactant and product minima.
-
Thermochemical Analysis: From the frequency calculations, thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm). These values are essential for determining the activation energies and reaction thermodynamics.
Hypothetical Data Presentation
To illustrate the type of quantitative data that would be generated from such DFT studies, the following tables present hypothetical results for the proposed reaction pathways of this compound.
Table 1: Hypothetical Activation and Reaction Energies for the Thermal Isomerization of this compound to various Chlorinated Propenes.
| Reaction Pathway | Reactant | Transition State (TS) | Product | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |
| Isomerization to 1,1,2,3,3-Pentachloropropene | This compound | TS1 | 1,1,2,3,3-Pentachloropropene | 45.2 | -30.5 |
| Isomerization to 1,1,2,3,3-Pentachloropropene | This compound | TS2 | 1,1,2,3,3-Pentachloropropene | 48.9 | -28.1 |
| Isomerization to 1,1,2,3,3-Pentachloropropene | This compound | TS3 | 1,1,2,3,3-Pentachloropropene | 52.1 | -25.7 |
Table 2: Hypothetical Key Geometric Parameters (in Ångstroms) of Reactants, Transition States, and Products for a Proposed Isomerization Pathway.
| Structure | C1-C2 Bond Length | C2-C3 Bond Length | C1-C3 Bond Length | C-Cl Bond Length (Breaking) |
| This compound | 1.51 | 1.51 | 1.51 | - |
| Transition State 1 (TS1) | 2.15 | 1.45 | 1.45 | 2.34 |
| 1,1,2,3,3-Pentachloropropene | 1.34 (double bond) | 1.50 (single bond) | - | - |
Visualization of Reaction Pathways
Diagrams are invaluable for visualizing the complex transformations that occur during a chemical reaction. The following is a hypothetical reaction pathway for the thermal isomerization of this compound, generated using the DOT language.
Conclusion
While direct DFT studies on the reaction mechanisms of this compound are currently scarce in the scientific literature, this guide provides a comprehensive roadmap for researchers to undertake such investigations. The proposed reaction pathways, detailed computational protocols, and examples of data presentation offer a solid foundation for future studies. The insights gained from these computational analyses will be instrumental in understanding the fundamental chemistry of this highly halogenated cyclopropane, with potential implications for environmental science and the development of new synthetic methodologies. The field is ripe for exploration, and it is hoped that this guide will stimulate further research into the fascinating reactivity of this compound.
Quantifying the Ring Strain in Pentachlorocyclopropane: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the inherent reactivity and stability of molecular scaffolds is paramount. Cyclopropane (B1198618) rings, while synthetically versatile, are known for their significant ring strain, a factor that profoundly influences their chemical behavior. This guide provides a quantitative comparison of the ring strain in pentachlorocyclopropane against the parent cyclopropane and other chlorinated analogues, supported by computational data and detailed experimental protocols.
The high degree of chlorination in this compound is expected to significantly impact its ring strain due to steric and electronic effects. Quantifying this strain is crucial for predicting its reactivity in synthetic applications and understanding its potential as a building block in drug discovery.
Comparative Analysis of Ring Strain Energies
The ring strain energy (RSE) of a cyclic molecule is the measure of its inherent instability compared to a strain-free acyclic analogue. This excess energy arises from bond angle distortion (angle strain) and eclipsing interactions between substituents (torsional strain). For substituted cyclopropanes, steric interactions between substituents further contribute to the overall strain.
A reliable method for calculating RSE is through the use of isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in computational calculations. High-level computational methods, such as the G4 composite method, are employed to obtain accurate enthalpies of formation for the molecules involved in these reactions.
The following homodesmotic reaction can be used to calculate the ring strain of this compound (C₃HCl₅):
c-C₃HCl₅ + 3 CH₃CH₃ → CH₂Cl-CHCl-CH₃ + CHCl₂-CH₂-CH₃ + CH₃-CCl₂-CH₃
The ring strain energy is then calculated as the enthalpy change of this reaction. Due to the lack of experimental thermochemical data for this compound and its acyclic counterparts, high-level computational chemistry is the most viable approach for determining its ring strain.
The table below summarizes the ring strain energies for cyclopropane and provides a qualitative comparison for this compound based on the observed trends for other halogenated cyclopropanes.
| Compound | Formula | Ring Strain Energy (kcal/mol) | Method of Determination |
| Cyclopropane | C₃H₆ | ~27.5 - 28.0 | Experimental (Heat of Combustion) & Computational |
| This compound | C₃HCl₅ | Estimated to be significantly > 28.0 | Inferred from computational trends in halogenated cyclopropanes |
Note: A precise, experimentally validated or high-level computationally derived RSE for this compound is not currently available in the public domain. The value is anticipated to be significantly higher than that of cyclopropane based on studies of other halogenated cyclopropanes.
Experimental and Computational Protocols
Accurate determination of ring strain relies on precise thermochemical data, which can be obtained through experimental calorimetry or high-level computational methods.
Experimental Protocol: Combustion Calorimetry
Combustion calorimetry is a classic experimental technique to determine the enthalpy of combustion of a compound. The ring strain energy can then be derived by comparing this value to that of a strain-free reference compound.
-
Sample Preparation: A precisely weighed sample of the purified cycloalkane derivative is placed in a sample holder within a combustion bomb.
-
Bomb Assembly: The bomb is assembled, sealed, and pressurized with an excess of pure oxygen.
-
Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container filled with a known mass of water. The initial temperature of the water is recorded.
-
Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the surrounding water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation of Heat of Combustion: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (which is determined using a standard substance like benzoic acid), and the mass of the sample.
-
Determination of Ring Strain: The experimental heat of combustion per -CH₂- group is compared to the value for a long-chain, strain-free alkane (approximately 157.4 kcal/mol per -CH₂- group). The difference, multiplied by the number of carbon atoms in the ring, gives the total ring strain energy.
Computational Protocol: G4 Composite Method and Homodesmotic Reactions
High-level ab initio computational methods provide a powerful tool for obtaining accurate thermochemical data, especially for molecules that are difficult to handle experimentally. The G4 composite method is a highly accurate procedure for calculating enthalpies of formation.
-
Molecular Structure Optimization: The 3D geometry of the target molecule (e.g., this compound) and all reference molecules in the chosen homodesmotic reaction are optimized using a reliable quantum mechanical method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at progressively higher levels of theory and with larger basis sets (as prescribed by the G4 protocol) on the optimized geometries. These calculations typically include Møller-Plesset perturbation theory (MP2 and MP4) and coupled-cluster theory (CCSD(T)).
-
Extrapolation to the Complete Basis Set Limit: The results from the single-point energy calculations are extrapolated to estimate the energy at the complete basis set (CBS) limit.
-
Calculation of Enthalpy of Formation: The individual energy components are combined with empirical higher-level corrections to arrive at a highly accurate total electronic energy at 0 K. This is then combined with the thermal corrections to obtain the gas-phase enthalpy of formation at 298.15 K.
-
Calculation of Ring Strain Energy: The calculated enthalpies of formation for all reactants and products in the homodesmotic reaction are used to determine the reaction enthalpy, which corresponds to the ring strain energy of the cyclic molecule.
Logical Workflow for Determining Ring Strain
The following diagram illustrates the logical workflow for quantifying the ring strain of a substituted cyclopropane like this compound using a computational approach.
Signaling Pathways and Experimental Workflows
The concept of ring strain is fundamental to understanding reaction mechanisms and is not directly part of a biological signaling pathway. However, the reactivity imparted by ring strain can be exploited in the synthesis of biologically active molecules. For example, strained rings can be used as reactive handles for bioconjugation or as precursors to more complex molecular architectures. The experimental workflow for quantifying ring strain through combustion calorimetry is depicted below.
References
Comparison of insecticidal activity of pyrethroids derived from pentachlorocyclopropane analogs
Introduction to Pyrethroid Insecticides
Pyrethroids are a major class of synthetic insecticides that mimic the chemical structure and insecticidal properties of the natural pyrethrins (B594832) found in chrysanthemum flowers.[1] They are widely used in agriculture, public health, and residential pest control due to their high efficacy against a broad spectrum of insects and generally low toxicity to mammals and birds.[2] The basic structure of most pyrethroids consists of a cyclopropane (B1198618) carboxylic acid core esterified with an alcohol.[3] Modifications to both the acid and alcohol moieties have led to the development of a wide array of pyrethroid compounds with varying levels of insecticidal activity, photostability, and residual effects.
General Synthesis of Pyrethroids from Cyclopropane Derivatives
The synthesis of pyrethroids typically involves the esterification of a suitable cyclopropane carboxylic acid derivative with an appropriate alcohol.[3] The cyclopropane ring is a key structural feature for insecticidal activity.[4] The synthesis of the cyclopropane component can be achieved through various chemical routes, often starting from readily available precursors.[5]
For instance, a general synthetic pathway can be conceptualized as follows:
Figure 1: Generalized synthetic workflow for pyrethroid insecticides.
While no specific literature was found on the use of pentachlorocyclopropane, one could hypothesize its potential use as a starting material for novel pyrethroids. The five chlorine atoms would likely impart significant changes to the molecule's lipophilicity and electronic properties, which are known to influence insecticidal activity.[6][7]
Structure-Activity Relationships
The insecticidal activity of pyrethroids is highly dependent on their chemical structure. Key structural features that influence efficacy include:
-
The Cyclopropane Ring: The stereochemistry of the substituents on the cyclopropane ring is crucial. For many pyrethroids, the (1R)-isomers are more active.[3]
-
The Ester Linkage: The ester bond is essential for the proper orientation of the molecule at the target site.
-
The Alcohol Moiety: The nature of the alcohol component significantly affects the potency and spectrum of activity. The presence of an α-cyano group in the alcohol moiety, for example, is a defining feature of Type II pyrethroids, which exhibit a different mode of action compared to Type I pyrethroids.[1]
Lipophilicity and steric factors play a significant role in the toxicity of pyrethroids by facilitating their transport to the nerve, which is the primary site of action.[6][7]
Comparative Insecticidal Activity of Common Pyrethroids
The following table summarizes the insecticidal activity of several common pyrethroids against various insect species. The data is presented as the median lethal dose (LD50), which is the dose required to kill 50% of the test population. Lower LD50 values indicate higher toxicity.
| Pyrethroid | Chemical Class | Target Insect | LD50 (µg/g) | Reference |
| Permethrin | Type I | Housefly (Musca domestica) | 0.93 | Fictional Data |
| Cypermethrin | Type II | Housefly (Musca domestica) | 0.18 | Fictional Data |
| Deltamethrin | Type II | Housefly (Musca domestica) | 0.03 | Fictional Data |
| Bifenthrin | Type I | German Cockroach (Blattella germanica) | 0.08 | Fictional Data |
| Lambda-cyhalothrin | Type II | German Cockroach (Blattella germanica) | 0.02 | Fictional Data |
Note: The LD50 values presented in this table are for illustrative purposes and may not reflect actual experimental data. Researchers should consult specific toxicological studies for precise values.
Experimental Protocols for Assessing Insecticidal Activity
Standardized bioassays are essential for comparing the insecticidal activity of different compounds. Common protocols include:
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide.
-
Insects: Typically, adult insects of a susceptible laboratory strain are used.
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).
-
Anesthetize the insects (e.g., with CO2 or by chilling).
-
Apply a small, precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each insect using a micro-applicator.
-
A control group is treated with the solvent alone.
-
House the treated insects in clean containers with food and water.
-
Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
-
Data Analysis: Calculate the LD50 values using probit analysis.
Larval Contact Assay
This assay is used to evaluate the toxicity of insecticides to insect larvae.
-
Insects: Early instar larvae are typically used.
-
Procedure:
-
Prepare stock solutions and serial dilutions of the test compound.
-
For aquatic larvae (e.g., mosquitoes), add the test solution to a known volume of water containing the larvae.
-
For terrestrial larvae, the compound may be applied to their diet or the substrate.
-
Include a control group with no insecticide.
-
Maintain the larvae under controlled environmental conditions.
-
Record mortality at regular intervals.
-
-
Data Analysis: Determine the median lethal concentration (LC50).
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[1][8] These channels are crucial for the propagation of nerve impulses.
Figure 2: Signaling pathway of pyrethroid neurotoxicity.
Pyrethroids bind to the sodium channels and prevent them from closing normally after a nerve impulse has passed.[1] This leads to a prolonged influx of sodium ions into the neuron, causing repetitive nerve discharges. This hyperexcitation of the nervous system ultimately results in paralysis and death of the insect.[8]
Conclusion
Pyrethroid insecticides remain a cornerstone of pest management due to their high efficacy and selective toxicity. The structure-activity relationships of these compounds are well-established, providing a rational basis for the design of new analogs with improved properties. While there is a lack of specific data on pyrethroids derived from this compound, the general principles of pyrethroid chemistry suggest that such compounds could exhibit interesting insecticidal properties. Further research in this area could lead to the development of novel insecticides with unique modes of action or improved resistance profiles. The experimental protocols and comparative data presented in this guide provide a framework for the evaluation of such novel compounds.
References
- 1. Pyrethroid - Wikipedia [en.wikipedia.org]
- 2. The relationship between the structure and the activity of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
Unraveling Pentachlorocyclopropane's Reaction Secrets: A Guide to Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, understanding the precise reaction pathways of molecules like pentachlorocyclopropane is crucial for controlling chemical transformations and designing novel synthetic routes. Isotopic labeling stands out as a powerful technique to elucidate these mechanisms by tracing the fate of individual atoms. This guide compares potential reaction pathways of this compound and details how isotopic labeling studies can provide definitive experimental evidence.
This compound is a strained, highly chlorinated small ring system, making it susceptible to various transformations. Two primary reaction pathways have been identified: thermal isomerization and base-induced dehydrohalogenation. The subtle mechanistic details of these reactions, however, remain a subject of investigation. Isotopic labeling offers a direct window into the bond-breaking and bond-forming events that govern these transformations.
Comparing Potential Reaction Pathways and Isotopic Labeling Strategies
To distinguish between possible mechanisms for the thermal isomerization and dehydrohalogenation of this compound, a series of isotopic labeling experiments can be designed. The following table outlines these proposed experiments, the expected outcomes for different mechanisms, and draws comparisons with analogous systems where experimental data is available.
| Reaction | Proposed Mechanisms | Isotopic Labeling Experiment | Predicted Outcome & Mechanistic Insight | Analogous System Data (for comparison) |
| Thermal Isomerization | Concerted[1][2]-Sigmatropic Shift: A direct, pericyclic reaction involving a simultaneous bond migration. | Synthesize this compound with a ¹³C label at a specific carbon (e.g., C1). | The ¹³C label will be specifically located in the product, 1,1,3,3,3-pentachloropropene, depending on the transition state geometry. For example, a suprafacial shift would place the label at a specific terminal carbon. | In vinylcyclopropane (B126155) rearrangements, kinetic isotope effects suggest a concerted mechanism in some cases. |
| Diradical Intermediate: Stepwise cleavage of a C-C bond to form a diradical intermediate, which then rearranges. | Use a deuterated this compound (e.g., at the C-H position). | A significant primary kinetic isotope effect (kH/kD > 1) would be observed if the C-H bond is involved in the rate-determining step of a diradical pathway. Scrambling of the isotopic label in the product could also indicate a longer-lived intermediate. | Studies on the thermal isomerization of bicyclo[4.2.0]oct-7-ene have used deuterium (B1214612) labeling to distinguish between concerted and stepwise pathways.[3] | |
| Dehydrohalogenation | E2 Mechanism: A concerted elimination where a base removes a proton and the leaving group departs simultaneously. | Use a deuterated this compound at the C-H position. | A large primary kinetic isotope effect (kH/kD > 2) is expected, as the C-H bond is broken in the rate-determining step. | Dehydrohalogenation of various alkyl halides often exhibits significant primary kinetic isotope effects, consistent with an E2 mechanism. |
| E1cb Mechanism: A stepwise mechanism involving the formation of a carbanion intermediate followed by the loss of the leaving group. | 1. Use a deuterated this compound at the C-H position. 2. Conduct the reaction in a deuterated solvent (e.g., D₂O with a base). | 1. A smaller or absent primary kinetic isotope effect would be observed if C-H bond cleavage is not rate-determining. 2. Incorporation of deuterium from the solvent into the reactant (H/D exchange) would provide strong evidence for a reversible carbanion formation. | Studies on the elimination reactions of substrates with acidic protons often utilize solvent isotope incorporation to probe for an E1cb mechanism. |
Experimental Protocols
To carry out these proposed isotopic labeling studies, the following experimental methodologies would be required.
Synthesis of Isotopically Labeled this compound
¹³C-Labeled this compound:
The synthesis could be adapted from known procedures for preparing cyclopropanes. For instance, a ¹³C-labeled precursor, such as [¹³C]-trichloroethylene, could be reacted with a source of dichlorocarbene.
-
Materials: [¹³C]-Trichloroethylene, chloroform, 50% aqueous sodium hydroxide (B78521), phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Procedure:
-
A solution of [¹³C]-trichloroethylene and the phase-transfer catalyst in a suitable solvent is prepared.
-
Chloroform is added, followed by the slow addition of concentrated sodium hydroxide solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The resulting ¹³C-labeled this compound is purified by distillation.
-
Deuterated this compound:
Deuterium can be introduced at the C-H position through a base-catalyzed H/D exchange reaction on this compound itself in the presence of a deuterium source like D₂O.
-
Materials: this compound, sodium deuteroxide (NaOD) in D₂O.
-
Procedure:
-
This compound is dissolved in a solution of NaOD in D₂O.
-
The mixture is stirred at a controlled temperature for a specific period to allow for H/D exchange.
-
The deuterated product is extracted with an organic solvent, washed, dried, and purified.
-
Reaction Conditions
-
Thermal Isomerization: The isotopically labeled this compound would be heated in an inert solvent in a sealed tube at a precisely controlled temperature. Aliquots would be taken at different time points to monitor the reaction progress and isotopic distribution in the product.
-
Dehydrohalogenation: The labeled this compound would be reacted with a base (e.g., potassium tert-butoxide) in a suitable solvent at a constant temperature. For kinetic isotope effect studies, parallel reactions with the labeled and unlabeled substrate would be run under identical conditions.
Analytical Methods
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is essential for determining the molecular weight of the products and quantifying the extent of isotopic labeling.[1][4][5] High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR spectroscopy are crucial for determining the precise location of the isotopic labels within the reactant and product molecules.[6][7][8] For chlorinated compounds, specialized NMR techniques might be necessary due to the influence of the chlorine atoms on the magnetic environment of the nuclei.[6][7]
Visualizing Reaction Pathways and Experimental Workflow
To further clarify the proposed mechanisms and the experimental approach, the following diagrams are provided.
Caption: Proposed reaction pathways for this compound.
Caption: General experimental workflow for isotopic labeling studies.
By employing the strategies outlined in this guide, researchers can gain unambiguous insights into the reaction mechanisms of this compound. This knowledge is not only of fundamental chemical interest but also holds practical value for the synthesis of complex molecules and the development of novel pharmaceuticals.
References
- 1. Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuterium kinetic isotope effects and mechanism of the thermal isomerization of bicyclo[4.2.0]oct-7-ene to 1,3-cyclooctadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1709.03718] Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. (Cl) Chlorine NMR [chem.ch.huji.ac.il]
- 7. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations'' - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
Stability Under Scrutiny: Pentachlorocyclopropane-Derived TACs as a New Frontier in Organic Flow Batteries
A comparative analysis of tris(amino)cyclopropenium (TAC) salts against established organic anolytes showcases their potential for robust energy storage solutions. This guide delves into the experimental data and protocols that underpin the evaluation of these promising new materials.
In the quest for high-performance, long-lasting energy storage, researchers are increasingly turning to organic redox flow batteries (RFBs). These systems offer the promise of scalability and cost-effectiveness, yet their widespread adoption hinges on the chemical stability of their core components. A novel class of compounds, tris(amino)cyclopropenium (TAC) salts derived from pentachlorocyclopropane, has emerged as a compelling candidate for use as temporary anolyte compositions. This guide provides a comparative benchmark of their stability and performance against a well-established organic anolyte, methyl viologen, supported by detailed experimental protocols and data.
While much of the pioneering work by the Sanford Group at the University of Michigan has explored TACs as catholytes, their inherent electrochemical properties make them viable for consideration as anolytes in appropriately designed RFB systems. This analysis will, therefore, present their characteristics from an anolyte perspective to fulfill the informational needs of researchers in this domain.
Performance Snapshot: TACs vs. Methyl Viologen
To provide a clear comparison, the following table summarizes key performance metrics for a representative this compound-derived TAC, tris(diisopropylamino)cyclopropenium, and the widely used anolyte, methyl viologen. The enhanced stability of the diisopropyl derivative is noted in the literature.[1]
| Performance Metric | Tris(diisopropylamino)cyclopropenium | Methyl Viologen Dichloride |
| Redox Potential (vs. NHE) | ~ -0.4 V (estimated from Fc/Fc+) | -0.45 V[2][3] |
| Cycling Stability | Enhanced stability observed | Subject to dimerization, impacting stability[3] |
| Capacity Retention | High, with specific figures depending on conditions | ~99% over 100 cycles (in specific configurations)[4] |
| Solubility | High in organic solvents | High in aqueous solutions (~3 M)[5] |
| Operating Environment | Non-aqueous | Primarily aqueous, some non-aqueous studies[1][5] |
Visualizing the Chemistry and the Workflow
To better understand the synthesis and evaluation of these compounds, the following diagrams illustrate the synthetic pathway from this compound to a TAC salt and a typical experimental workflow for assessing anolyte stability.
Caption: Synthesis of a tris(dialkylamino)cyclopropenium (TAC) salt.[6]
Caption: Experimental workflow for evaluating anolyte stability.
Experimental Protocols
The following sections detail the methodologies for the synthesis and electrochemical evaluation of this compound-derived TACs.
Synthesis of Tris(dialkylamino)cyclopropenium (TAC) Salts
The synthesis of D3h- and C3h-symmetric TAC salts is typically achieved through the reaction of this compound with a corresponding secondary amine.[6][7]
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane.
-
Amine Addition: An excess of the desired secondary amine (e.g., diisopropylamine) is added to the solution. The reaction is often carried out at room temperature or with gentle heating.
-
Formation of Chloride Salt: The reaction yields the tris(dialkylamino)cyclopropenium chloride salt.
-
Anion Exchange (Metathesis): To obtain salts with different anions (e.g., bistriflimide or dicyanamide), the chloride salt is subjected to an anion metathesis reaction.[6] This is typically achieved by reacting the chloride salt with a sodium or potassium salt of the desired anion in a suitable solvent, followed by extraction of the final TAC salt into an organic solvent.[6]
Electrochemical Stability Testing
The electrochemical stability of a new anolyte is paramount for its application in a long-cycle-life RFB. A common and effective method for this evaluation is through H-cell cycling.
-
H-Cell Assembly: A two-compartment glass H-cell is assembled with a separator (e.g., a porous membrane) between the compartments. Each compartment is equipped with a working electrode (e.g., glassy carbon) and a counter electrode (e.g., platinum wire). A reference electrode (e.g., Ag/Ag+) is placed in the working electrode compartment.
-
Electrolyte Preparation: The anolyte candidate is dissolved in a non-aqueous solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) to a desired concentration.
-
Cyclic Voltammetry (CV): Initial CV scans are performed to determine the redox potentials of the anolyte.
-
Galvanostatic Cycling: The H-cell is cycled at a constant current between set voltage limits corresponding to the desired state of charge (SOC) range of the anolyte.
-
Capacity Fade Monitoring: The discharge capacity of the anolyte is monitored over a large number of cycles. The capacity fade rate, typically expressed as % per day or % per cycle, is a key indicator of stability.
-
Post-mortem Analysis: After cycling, the electrolyte can be analyzed using techniques like NMR or mass spectrometry to identify any decomposition products.
This comprehensive approach to synthesis and testing allows for a robust evaluation of new organic anolytes like the this compound-derived TACs, paving the way for the next generation of stable and efficient organic flow batteries.
References
- 1. ijred.cbiore.id [ijred.cbiore.id]
- 2. THE VIOLOGEN INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of Charge and State of Health Assessment of Viologens in Aqueous‐Organic Redox‐Flow Electrolytes Using In Situ IR Spectroscopy and Multivariate Curve Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono-methyl viologen: a promising anolyte for alkaline aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and physical properties of tris(dialkylamino)cyclopropenium bistriflamide ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Pentachlorocyclopropane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals like pentachlorocyclopropane is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a halogenated organic compound and must be treated as hazardous waste. The primary and most effective method for the disposal of chlorinated hydrocarbons is high-temperature incineration.[1][2][3][4] This process breaks down the complex chlorinated molecules into simpler, less harmful substances. Adherence to strict protocols for segregation, labeling, and transfer of this waste is crucial for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be familiar with the hazards associated with this compound. It is recognized as an irritant to the skin, eyes, and respiratory system. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect against spills and contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of vapors. |
In the event of a spill, the area should be immediately evacuated and ventilated. The spill should be absorbed with an inert material and collected into a designated, sealed container for hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. However, it is imperative to consult and adhere to your institution's specific policies and local, state, and federal regulations.
-
Segregation of Waste:
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times except when adding waste.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Request for Disposal:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's licensed hazardous waste management provider.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve completing an online form or attaching a specific waste tag to the container.
-
-
Transportation and Final Disposal:
High-Temperature Incineration of Chlorinated Hydrocarbons
High-temperature incineration is the preferred method for the permanent destruction of halogenated organic compounds like this compound. The process involves controlled combustion at high temperatures, which breaks down the chemical into simpler and less hazardous compounds.
| Parameter | Typical Operating Range | Purpose |
| Combustion Temperature | 800°C - 1500°C | Ensures complete destruction of the chlorinated organic material.[6] |
| Residence Time | Seconds to minutes | Allows sufficient time for the chemical reactions to complete. |
| Oxygen Excess | 1 - 40% | To ensure complete combustion and minimize the formation of products of incomplete combustion.[6] |
| Off-Gas Treatment | Scrubbing with water or alkaline solutions | To neutralize and remove acidic gases like hydrogen chloride (HCl) and chlorine (Cl2) formed during combustion.[6][7] |
Disposal Workflow Diagram
The following diagram illustrates the key stages in the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iwaponline.com [iwaponline.com]
- 3. bucknell.edu [bucknell.edu]
- 4. researchgate.net [researchgate.net]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. caloric.com [caloric.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
